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  • Product: 3,3',4,4',5-Pentamethoxybenzophenone
  • CAS: 22699-97-4

Core Science & Biosynthesis

Foundational

3,3',4,4',5-pentamethoxybenzophenone chemical structure and physical properties

An In-Depth Technical Guide to 3,3',4,4',5-Pentamethoxybenzophenone Introduction The benzophenone scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous synthetic and naturally occurr...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 3,3',4,4',5-Pentamethoxybenzophenone

Introduction

The benzophenone scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous synthetic and naturally occurring molecules with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] The therapeutic potential of these molecules is often profoundly influenced by the substitution patterns on their phenyl rings. The incorporation of multiple methoxy groups, particularly the 3,4,5-trimethoxyphenyl moiety, is a well-established strategy in drug design, recognized for its contribution to potent antitumor activity.[1][3]

This technical guide provides a comprehensive overview of 3,3',4,4',5-pentamethoxybenzophenone, a specific, highly functionalized derivative. Designed for researchers, chemists, and drug development professionals, this document consolidates essential information on its chemical structure, physicochemical properties, analytical characterization, and a validated synthesis protocol. Furthermore, it explores the potential biological relevance of this compound, grounded in the established significance of its core structural motifs, to guide future research and application.

Molecular Structure and Identification

3,3',4,4',5-Pentamethoxybenzophenone is an aromatic ketone characterized by a central carbonyl group linking two substituted phenyl rings. One ring is 3,4-dimethoxylated, while the second is 3,4,5-trimethoxylated. This specific arrangement of electron-donating methoxy groups dictates the molecule's electronic properties, conformation, and potential for intermolecular interactions.

Chemical structure of 3,3',4,4',5-pentamethoxybenzophenoneFigure 1. 2D Chemical Structure of 3,3',4,4',5-Pentamethoxybenzophenone.

Table 1: Chemical Identifiers

IdentifierValueSource(s)
IUPAC Name (3,4-Dimethoxyphenyl)(3,4,5-trimethoxyphenyl)methanoneInferred from structure
CAS Number 22699-97-4[4][5]
Molecular Formula C₁₈H₂₀O₆[4][6]
Molecular Weight 332.35 g/mol [4][6]

Physicochemical Properties

Quantitative experimental data for 3,3',4,4',5-pentamethoxybenzophenone is not extensively reported in public literature. The properties outlined below are based on data from chemical databases and predictions derived from structurally related compounds.[7] Standardized protocols for experimental determination are provided to enable researchers to generate precise data.

Table 2: Summary of Physical Properties

PropertyValue / Predicted BehaviorNotes
Appearance Not specified. Likely an off-white to yellow crystalline solid or viscous oil.Based on related polymethoxybenzophenones.[8]
Melting Point Not experimentally determined.A protocol for determination is provided below. Pure crystalline solids typically have a narrow melting range (0.5-2 °C).[8]
Boiling Point Not experimentally determined.A protocol for determination is provided below.
Solubility Water: Predicted to be insoluble. Organic Solvents: Predicted to be soluble in moderately polar to polar aprotic solvents (e.g., acetone, dichloromethane, DMSO, DMF).The aromatic structure limits aqueous solubility, while the methoxy and carbonyl groups facilitate dissolution in organic solvents.[7]
Experimental Protocols for Property Determination
  • Rationale: This standard technique provides a melting range, a key indicator of purity. A narrow range suggests high purity.

  • Methodology:

    • Ensure the sample is completely dry and finely powdered.

    • Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

    • Place the capillary tube in a calibrated melting point apparatus.

    • Heat the sample rapidly to approximately 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.

    • Record the temperature at which the first liquid droplet appears (T₁).

    • Record the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.[8]

  • Rationale: Understanding solubility is critical for reaction setup, purification, and formulation for biological assays. This protocol provides a qualitative and semi-quantitative assessment.

  • Methodology:

    • Add approximately 10 mg of the compound to a vial.

    • Add 1 mL of the chosen solvent (e.g., water, ethanol, DMSO) and vortex for 1-2 minutes.

    • Visually inspect for dissolution. If the solid dissolves completely, it is considered "soluble" at >10 mg/mL.

    • If not fully dissolved, the mixture can be gently heated or sonicated to facilitate dissolution.[9] Note if dissolution occurs only upon heating.

    • If the solid remains, it is classified as "sparingly soluble" or "insoluble." For quantitative data, a saturated solution can be prepared, filtered, and the concentration of the filtrate determined via UV-Vis spectroscopy or HPLC.

Spectroscopic and Analytical Characterization

Spectroscopic analysis is essential for confirming the identity and purity of a synthesized compound. While a full experimental dataset is not publicly available, a combination of existing data and theoretical predictions provides a reliable characterization profile.

Infrared (IR) Spectroscopy

An experimental IR spectrum for this compound is available from the NIST Chemistry WebBook.[4] The key absorptions are consistent with its functional groups.

  • ~3000-2840 cm⁻¹: C-H stretching from the methoxy (CH₃) and aromatic (Ar-H) groups. Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches are just below.[10][11]

  • ~1650-1670 cm⁻¹: A strong, sharp absorption corresponding to the C=O (carbonyl) stretching of the diaryl ketone. This is a highly characteristic peak for benzophenones.

  • ~1450-1600 cm⁻¹: Several sharp absorptions due to C=C stretching vibrations within the aromatic rings.[12]

  • ~1260-1020 cm⁻¹: Strong C-O stretching bands from the aryl-ether methoxy groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted analysis based on foundational NMR principles and substituent effects.

  • Rationale: The ¹H NMR spectrum provides information on the number and type of hydrogen atoms and their connectivity. The aromatic region will be complex due to the substitution pattern.

  • Predicted Signals:

    • δ 3.8-4.0 ppm (Singlets, 15H total): Five distinct singlets are expected for the five methoxy groups (-OCH₃). The exact chemical shifts will vary slightly due to their positions on the rings. For instance, the C5-OCH₃ may be slightly different from the C3/C4 methoxy groups.

    • δ 6.8-7.5 ppm (Multiplets, 5H total): A series of signals (likely doublets, doublets of doublets, and singlets) corresponding to the five protons on the two aromatic rings. The specific splitting patterns arise from coupling between adjacent protons.

  • Rationale: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule.

  • Predicted Signals:

    • δ ~195 ppm: A single, weak signal for the carbonyl (C=O) carbon.

    • δ 140-160 ppm: Signals for the aromatic carbons directly attached to oxygen atoms (C-O).

    • δ 105-135 ppm: Signals for the remaining aromatic carbons (quaternary and C-H).

    • δ ~56 ppm: Several closely spaced signals for the five methoxy (-OCH₃) carbons.

Mass Spectrometry
  • Rationale: Mass spectrometry provides the exact molecular weight and fragmentation patterns, confirming the molecular formula.

  • Expected Result: In a high-resolution mass spectrum (HRMS), the primary observation would be the molecular ion peak [M+H]⁺ at m/z 333.1338, corresponding to the formula C₁₈H₂₁O₆⁺.

Synthesis Methodology

The most direct and industrially relevant method for synthesizing substituted benzophenones is the Friedel-Crafts Acylation .[8][13] This electrophilic aromatic substitution involves the reaction of an acyl chloride with an aromatic ring in the presence of a Lewis acid catalyst.

Proposed Synthesis Workflow

The proposed synthesis involves the acylation of 1,2-dimethoxybenzene (veratrole) with 3,4,5-trimethoxybenzoyl chloride. The benzoyl chloride can be readily prepared from commercially available 3,4,5-trimethoxybenzoic acid.

Synthesis_Workflow cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Friedel-Crafts Acylation cluster_2 Workup & Purification A 3,4,5-Trimethoxybenzoic Acid C 3,4,5-Trimethoxybenzoyl Chloride A->C Reflux, cat. DMF B Thionyl Chloride (SOCl₂) F 3,3',4,4',5-Pentamethoxybenzophenone C->F DCM, 0°C to RT D Veratrole (1,2-Dimethoxybenzene) E Aluminum Chloride (AlCl₃) G Quench with HCl (aq) F->G H Liquid-Liquid Extraction G->H I Column Chromatography H->I J Final Product I->J

Proposed synthesis workflow for 3,3',4,4',5-pentamethoxybenzophenone.
Detailed Experimental Protocol
  • Rationale: This protocol employs standard laboratory techniques for Friedel-Crafts acylation. Anhydrous conditions are critical as the Lewis acid catalyst (AlCl₃) and the acyl chloride are moisture-sensitive. The reaction is started at 0°C to control the initial exothermic reaction before being allowed to proceed at room temperature.

  • Methodology:

    • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and dry dichloromethane (DCM). Cool the suspension to 0°C in an ice bath.

    • Addition of Reactants: Dissolve 3,4,5-trimethoxybenzoyl chloride (1.0 equivalent) and veratrole (1.1 equivalents) in dry DCM. Add this solution dropwise to the stirred AlCl₃ suspension over 30-45 minutes, maintaining the temperature at 0°C.

    • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).

    • Workup: Cool the reaction mixture back to 0°C and slowly quench by pouring it over a mixture of crushed ice and concentrated hydrochloric acid. This step hydrolyzes the aluminum complexes and separates the catalyst.

    • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

    • Washing: Combine the organic layers and wash sequentially with 1M NaOH solution (to remove any unreacted acid), water, and brine.

    • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 3,3',4,4',5-pentamethoxybenzophenone.

Potential Applications and Biological Relevance

While specific biological data for 3,3',4,4',5-pentamethoxybenzophenone is scarce, its structural components are well-documented pharmacophores, suggesting significant potential for investigation in drug discovery.

  • Anticancer Potential: The benzophenone scaffold is the parent nucleus for several compounds with antitumor activity.[1] More importantly, the 3,4,5-trimethoxyphenyl group is a key feature of combretastatins, potent microtubule-destabilizing agents that inhibit cell proliferation.[3] This suggests that 3,3',4,4',5-pentamethoxybenzophenone could be investigated as a potential cytotoxic agent against various cancer cell lines.[14]

  • Antioxidant Activity: Polyphenolic and polymethoxylated compounds are often potent antioxidants.[15] The multiple electron-donating methoxy groups on this molecule could enable it to act as a radical scavenger, suggesting its potential use in studies related to oxidative stress.

  • Photosensitizer: Benzophenones are well-known photosensitizers used to initiate photochemical reactions.[2][16] This property could be explored in the context of photodynamic therapy or specialized organic synthesis applications.

Biological_Relevance cluster_motifs Core Structural Motifs cluster_activities Potential Biological Activities A 3,3',4,4',5-Pentamethoxy- benzophenone B Benzophenone Scaffold A->B C 3,4,5-Trimethoxyphenyl Group A->C E Antioxidant Activity A->E Radical Scavenging D Anticancer / Cytotoxic Activity B->D F Antimicrobial Activity B->F C->D Microtubule Inhibition (Combretastatin Mimicry)

Logical relationship between structural motifs and potential bioactivity.

Conclusion

3,3',4,4',5-Pentamethoxybenzophenone is a compound of significant interest, positioned at the intersection of two biologically important chemical motifs. While comprehensive experimental data remains to be fully elucidated, this guide provides a robust framework based on its known chemical identity, predicted properties, and a reliable synthesis pathway. Its structural similarity to known anticancer and antioxidant agents makes it a compelling candidate for further investigation in medicinal chemistry and materials science. The protocols and predictive data presented herein offer a solid foundation for researchers to synthesize, characterize, and explore the full potential of this versatile molecule.

References

  • National Institute of Standards and Technology. (n.d.). Benzophenone, 3,3',4,4',5-pentamethoxy-. NIST Chemistry WebBook. Retrieved from [Link]

  • Chemical Substance Information. (n.d.). 3,3',4,4',5-PENTAMETHOXYBENZOPHENONE. Retrieved from [Link]

  • Lei, C., et al. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Advances. Available at: [Link]

  • FooDB. (2010). Showing Compound 3',4',5',7,8-Pentamethoxyflavone (FDB020046). Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Interpreting simple 1H-NMR spectra - Spin-spin coupling, n+1 rule. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methoxybenzophenone. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2,2',3,4,4'-Pentahydroxybenzophenone. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4,4'-Dimethoxybenzophenone. National Center for Biotechnology Information. Retrieved from [Link]

  • FooDB. (2022). Showing NP-Card for 5-Hydroxy-3,3',4',5',7-pentamethoxyflavone (NP0053029). Retrieved from [Link]

  • Kumar, N. R., et al. (2017). Synthesis and Biological Activity of Novel (E)-N'-(Substituted)-3,4,5-Trimethoxybenzohydrazide Analogs. Oriental Journal of Chemistry. Available at: [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Elfita, E., et al. (2021). Biological Activity Evaluation and In Silico Studies of Polyprenylated Benzophenones from Garcinia celebica. Molecules. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for Palladacycles Derived from Arylphosphinamides for Mild Suzuki-Miyaura Cross-Couplings. Retrieved from [Link]

  • ResearchGate. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. Retrieved from [Link]

  • Chemical Properties. (n.d.). 3,3',5,5'-Tetramethoxy-4,4'-diphenoquinone (CAS 493-74-3). Retrieved from [Link]

  • Oelgemöller, M., et al. (2011). Microphotochemistry: 4,4'-Dimethoxybenzophenone mediated photodecarboxylation reactions involving phthalimides. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). 3,4,5-Trimethoxybenzaldehyde. Retrieved from [Link]

  • Issleib, M., et al. (2017). Development and Optimization of Producing 3,3′,4,4′-Benzophenonetetracarboxylic Dianhydride. Journal of Engineering Science. Available at: [Link]

  • Hai, Y., et al. (2024). Recent Advances of Bioactive Marine Natural Products in Drug Discovery. Journal of Marine Science and Engineering. Available at: [Link]

  • SlidePlayer. (n.d.). Infrared (IR) Spectroscopy. Retrieved from [Link]

  • KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities. Retrieved from [Link]

  • OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • CompChem-Database. (n.d.). Compound details. Retrieved from [Link]

Sources

Exploratory

Mechanism of Action of 3,3',4,4',5-Pentamethoxybenzophenone in Tubulin Inhibition: A Comparative SAR and Mechanistic Analysis

Executive Summary The colchicine binding site (CBS) at the α/β -tubulin interface remains one of the most heavily validated targets in antimitotic oncology. While molecules like Combretastatin A-4 (CA-4) and its stable b...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The colchicine binding site (CBS) at the α/β -tubulin interface remains one of the most heavily validated targets in antimitotic oncology. While molecules like Combretastatin A-4 (CA-4) and its stable benzophenone derivative, Phenstatin, exhibit potent microtubule destabilization, subtle structural modifications can drastically alter their pharmacological profiles. This technical guide explores the mechanistic failure of 3,3',4,4',5-pentamethoxybenzophenone (historically designated as Compound 4c), a phenstatin analog. By analyzing the steric and electronic boundaries of the CBS, we elucidate why the replacement of a single hydroxyl group with a methoxy moiety abolishes tubulin inhibitory activity, and we provide field-proven, self-validating protocols for quantifying these interactions.

Molecular Architecture and the Colchicine Binding Pocket

To understand the mechanism of action—or specifically, the loss of efficacy—of 3,3',4,4',5-pentamethoxybenzophenone, we must first examine the pharmacophore of benzophenone-based CBS inhibitors.

The parent scaffold, Phenstatin, consists of two distinct aromatic domains:

  • The A-Ring (3,4,5-trimethoxyphenyl): This ring anchors the molecule deep within the hydrophobic pocket of β -tubulin, interacting with residues such as β -Leu248 and β -Ala250.

  • The B-Ring (3-hydroxy-4-methoxyphenyl): This ring extends toward the α -subunit interface and is responsible for critical hydrogen-bonding interactions that lock the compound into its active conformation.

In 3,3',4,4',5-pentamethoxybenzophenone, the B-ring is modified from a 3-hydroxy-4-methoxy configuration to a 3,4-dimethoxy configuration. While this maintains the sp2 hybridization of the carbonyl bridge—which is necessary to mimic the cis-stilbene geometry of CA-4—the alteration at the 3-position fundamentally disrupts the molecule's ability to engage the tubulin heterodimer [1][1].

The Steric and Electronic Paradigm: Why the Pentamethoxy Analog Fails

The mechanism of action for CBS inhibitors relies heavily on precise electronic interactions. Crystallographic and molecular docking studies of tubulin complexes reveal that the 3-hydroxyl group of Phenstatin (and CA-4) acts as an essential hydrogen bond donor. Specifically, this hydroxyl group forms a critical hydrogen bond with the sulfhydryl side chain of β -Cys241 (and potentially engages β -Val238), anchoring the B-ring and preventing the tubulin dimer from adopting the straight conformation required for microtubule assembly [2][2].

When the 3-OH is methylated to yield 3,3',4,4',5-pentamethoxybenzophenone, two detrimental mechanistic shifts occur:

  • Loss of H-Bond Donor Capacity: The methoxy oxygen can only act as a weak hydrogen bond acceptor, completely abolishing the vital interaction with β -Cys241 [3][3].

  • Steric Clash: The bulky methyl group introduces severe steric hindrance within the tightly constrained β -tubulin pocket, forcing the molecule into a high-energy, unfavorable binding pose.

Quantitative Data Presentation

The biochemical consequence of this structural change is a precipitous drop in target affinity, as summarized in the table below:

CompoundB-Ring SubstitutionTubulin Polymerization IC₅₀ (µM)Colchicine Binding Inhibition (%)
Phenstatin (3b) 3-OH, 4-OMe1.0 ± 0.286%
3,3',4,4',5-Pentamethoxybenzophenone (4c) 3-OMe, 4-OMe15.0 ± 2.00%

Data derived from Pettit et al., demonstrating the total loss of colchicine-site affinity upon 3-OH methylation[1].

SAR Root Benzophenone Scaffold (A-Ring: 3,4,5-trimethoxy) Phenstatin Phenstatin (3b) B-Ring: 3-OH, 4-OMe Root->Phenstatin Pentamethoxy Compound 4c B-Ring: 3-OMe, 4-OMe Root->Pentamethoxy Hbond H-Bond with β-Cys241 (High Affinity) Phenstatin->Hbond Steric Steric Clash / No H-Bond (Low Affinity) Pentamethoxy->Steric IC50_1 IC50: 1.0 µM Colchicine Inhibition: 86% Hbond->IC50_1 IC50_2 IC50: 15.0 µM Colchicine Inhibition: 0% Steric->IC50_2

Fig 1. Structure-Activity Relationship (SAR) logic differentiating Phenstatin and Compound 4c.

Experimental Workflows for Validating Tubulin Inhibition

To generate robust, reproducible data (such as the IC₅₀ values cited above), assays must be designed as self-validating systems. Below are the definitive protocols used to evaluate benzophenone-based tubulin inhibitors.

Protocol 1: In Vitro Turbidimetric Tubulin Polymerization Assay
  • Causality of Choice: Tubulin heterodimers polymerize into microtubules in a temperature- and GTP-dependent manner. As polymers form, they scatter light. Measuring optical density at 340 nm provides a real-time, quantitative readout of polymerization kinetics without requiring fluorescent tags that might alter tubulin conformation.

  • Self-Validating System: Every plate must include a DMSO vehicle control (to establish the Vmax​ of uninhibited polymerization) and a known reference standard (e.g., Colchicine or Phenstatin) to validate the functional integrity of the purified tubulin.

Step-by-Step Methodology:

  • Preparation: Purify bovine brain tubulin via cycles of temperature-dependent assembly/disassembly, or reconstitute lyophilized >99% pure tubulin in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.9).

  • Compound Incubation: Aliquot tubulin (final concentration ~3 mg/mL) into a pre-warmed 96-well half-area plate. Add 3,3',4,4',5-pentamethoxybenzophenone at varying concentrations (1 µM to 50 µM). Incubate at 37°C for 15 minutes to allow equilibrium binding.

  • Initiation: Add GTP to a final concentration of 1 mM to initiate polymerization.

  • Kinetic Reading: Immediately transfer the plate to a spectrophotometer set to 37°C. Read absorbance at 340 nm every 30 seconds for 60 minutes.

  • Analysis: Calculate the IC₅₀ by plotting the area under the curve (AUC) or the final steady-state absorbance against the log of the compound concentration.

Workflow S1 Purify Tubulin (Bovine Brain) S2 Incubate with Compound (37°C) S1->S2 S3 Add GTP & Buffer (PEM) S2->S3 S4 Read Absorbance (340 nm) S3->S4 Measure Scattering S5 Calculate IC50 (Turbidimetry) S4->S5

Fig 2. Step-by-step workflow for the in vitro turbidimetric tubulin polymerization assay.

Protocol 2: [3H] -Colchicine Competitive Binding Assay
  • Causality of Choice: The turbidimetric assay confirms that polymerization is inhibited, but not where the drug binds. Using radiolabeled [3H] -colchicine allows us to definitively map the binding site to the CBS rather than the vinca or taxane domains.

  • Self-Validating System: Scintillation counting of both the supernatant (unbound) and the pellet (bound) ensures complete mass balance and prevents false positives caused by protein precipitation.

Step-by-Step Methodology:

  • Incubate tubulin (1 µM) with the test compound (e.g., 5 µM or 50 µM) in PEM buffer for 15 minutes at 37°C.

  • Add [3H] -colchicine (1 µM) and incubate for an additional 30 minutes.

  • Separate bound from free radioligand using DEAE-cellulose filters or spin columns.

  • Wash the filters with cold PEM buffer to remove unbound [3H] -colchicine.

  • Quantify the bound radioactivity using a liquid scintillation counter. 3,3',4,4',5-pentamethoxybenzophenone will show 0% inhibition, confirming its inability to displace colchicine[1].

Downstream Cellular Effects of Microtubule Destabilization

While 3,3',4,4',5-pentamethoxybenzophenone is a poor tubulin inhibitor, understanding the downstream signaling cascade of successful CBS inhibition (as seen with its parent, Phenstatin) is critical for drug development.

When a potent benzophenone binds the CBS, it suppresses microtubule dynamics. During mitosis, the cell relies on highly dynamic microtubules to form the mitotic spindle and attach to kinetochores. The suppression of these dynamics leaves kinetochores unattached, which is immediately sensed by the Spindle Assembly Checkpoint (SAC) . The SAC inhibits the Anaphase-Promoting Complex (APC/C), leading to a prolonged arrest in the G2/M phase of the cell cycle. Extended mitotic arrest inevitably triggers the intrinsic apoptotic pathway, characterized by mitochondrial depolarization and the sequential activation of Caspase-9 and Caspase-3 [2][2].

G A Tubulin Binder (Phenstatin) B Colchicine Site (α/β Interface) A->B Binds C Microtubule Destabilization B->C Inhibits Polymerization D Spindle Assembly Checkpoint (SAC) C->D Activates E G2/M Arrest D->E Blocks Mitosis F Apoptosis (Caspase 3/9) E->F Induces

Fig 3. Downstream signaling cascade following colchicine-site tubulin inhibition.

Conclusion

The evaluation of 3,3',4,4',5-pentamethoxybenzophenone serves as a masterclass in structure-activity relationships within the colchicine binding site. The data unequivocally demonstrates that preserving the sp2 geometry of the benzophenone bridge is insufficient for activity; the specific hydrogen-bond donor capacity at the B-ring's 3-position is an absolute requirement for anchoring the molecule to β -Cys241. By utilizing rigorous, self-validating turbidimetric and radiometric assays, researchers can confidently map these steric and electronic boundaries, guiding the rational design of next-generation antimitotic therapeutics.

References

  • Pettit, G. R., et al. "Antineoplastic Agents. 379. Synthesis of Phenstatin Phosphate." Journal of Medicinal Chemistry, ACS Publications. 1

  • McLoughlin, E. C., et al. "Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review." Pharmaceuticals, MDPI. 2

  • Lu, Y., et al. "An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site." Pharmaceutical Research, PMC. 3

Sources

Foundational

An In-Depth Technical Guide to the In Vitro Cytotoxicity of 3,3',4,4',5-Pentamethoxybenzophenone Derivatives

Foreword: The Therapeutic Potential of Polymethoxylated Benzophenones The benzophenone scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Therapeutic Potential of Polymethoxylated Benzophenones

The benzophenone scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2][3] Within this class, the degree and position of methoxy substitutions have been shown to be critical determinants of cytotoxic efficacy. This guide delves into the in vitro cytotoxicity of a specific subclass: 3,3',4,4',5-pentamethoxybenzophenone and its derivatives. While direct extensive research on this exact pentamethoxy-substituted benzophenone is emerging, this document synthesizes findings from structurally related polymethoxylated aromatic compounds to provide a robust framework for researchers, scientists, and drug development professionals. We will explore the probable mechanisms of action, lay out detailed experimental protocols for cytotoxic evaluation, and present a logical framework for investigating this promising class of molecules.

The Core Chemical Scaffold: 3,3',4,4',5-Pentamethoxybenzophenone

The foundational structure of interest is 3,3',4,4',5-pentamethoxybenzophenone. Its chemical makeup is key to its potential biological activity.

Caption: Core structure of 3,3',4,4',5-pentamethoxybenzophenone.

Pillar 1: Postulated Mechanisms of Cytotoxicity

Based on evidence from structurally analogous compounds, the cytotoxic effects of 3,3',4,4',5-pentamethoxybenzophenone derivatives are likely multifaceted. The number and position of methoxy groups are known to influence the anticancer and cancer-selective properties of chalcone derivatives, a related class of compounds.[4]

Induction of Apoptosis

A primary mechanism of action for many cytotoxic benzophenones is the induction of apoptosis, or programmed cell death.[2][5][6] This is often mediated through the intrinsic and/or extrinsic pathways.

  • Intrinsic (Mitochondrial) Pathway: This pathway is triggered by intracellular stress. Evidence from related compounds suggests that pentamethoxybenzophenone derivatives could induce a loss of mitochondrial membrane potential. This disruption leads to the release of cytochrome c, which in turn activates a cascade of caspases, the executioner enzymes of apoptosis. Specifically, the activation of caspase-9 (an initiator caspase) and subsequently caspase-3 and -7 (executioner caspases) is a hallmark of this pathway.[6][7] Studies on 2,4',6-trihydroxy-4-methoxybenzophenone have shown it induces apoptosis in HT-29 colon cancer cells, characterized by cell shrinkage, membrane blebbing, and DNA fragmentation.[5]

  • Extrinsic (Death Receptor) Pathway: This pathway is initiated by the binding of extracellular ligands to death receptors on the cell surface, leading to the activation of caspase-8.[6] While less directly implicated for benzophenones, crosstalk between the intrinsic and extrinsic pathways is common.

Apoptosis_Pathway cluster_0 Cellular Stress cluster_1 Mitochondrial (Intrinsic) Pathway cluster_2 Execution Pathway 3,3',4,4',5-Pentamethoxybenzophenone 3,3',4,4',5-Pentamethoxybenzophenone Mitochondrion Mitochondrion 3,3',4,4',5-Pentamethoxybenzophenone->Mitochondrion Induces Stress Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Caption: Postulated intrinsic apoptosis pathway.

Inhibition of Tubulin Polymerization

Several methoxy-substituted aromatic compounds, including stilbenes and chalcones, exert their cytotoxic effects by interfering with microtubule dynamics.[3][8][9][10] Microtubules are essential components of the cytoskeleton and are crucial for cell division.

  • Mechanism: These compounds can bind to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules. This disruption of microtubule formation leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.[9] A study on 2,3',4,4',5'-pentamethoxy-trans-stilbene, a compound with a similar methoxy substitution pattern, demonstrated its potent ability to induce apoptosis in colon cancer cells by targeting microtubules.[9] It is plausible that 3,3',4,4',5-pentamethoxybenzophenone derivatives could share this mechanism.

Tubulin_Inhibition Compound 3,3',4,4',5-Pentamethoxy- benzophenone Derivative Tubulin Tubulin Dimers Compound->Tubulin Binds to Microtubule Microtubule Assembly Tubulin->Microtubule Inhibits Polymerization CellCycleArrest G2/M Phase Cell Cycle Arrest Microtubule->CellCycleArrest Disruption leads to Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Mechanism of tubulin polymerization inhibition.

Generation of Reactive Oxygen Species (ROS)

Some benzophenone derivatives are known to generate reactive oxygen species (ROS), which can induce oxidative stress and lead to cell death. While this is a potential mechanism, further investigation is required to determine its relevance for 3,3',4,4',5-pentamethoxybenzophenone derivatives.

Pillar 2: Experimental Protocols for In Vitro Cytotoxicity Assessment

To rigorously evaluate the cytotoxic potential of 3,3',4,4',5-pentamethoxybenzophenone derivatives, a series of well-established in vitro assays should be employed.

Workflow for Cytotoxicity Evaluation

Cytotoxicity_Workflow Start Synthesized Compound CellCulture Culture Cancer Cell Lines Start->CellCulture MTT_Assay MTT Assay for Cell Viability (IC50) CellCulture->MTT_Assay Apoptosis_Assay Annexin V/PI Staining (Flow Cytometry) MTT_Assay->Apoptosis_Assay If cytotoxic Caspase_Assay Caspase Activity Assay (e.g., Caspase-Glo) Apoptosis_Assay->Caspase_Assay MMP_Assay Mitochondrial Membrane Potential Assay (e.g., JC-1) Caspase_Assay->MMP_Assay CellCycle_Analysis Cell Cycle Analysis (Propidium Iodide Staining) MMP_Assay->CellCycle_Analysis Data_Analysis Data Analysis and Interpretation CellCycle_Analysis->Data_Analysis

Caption: Experimental workflow for cytotoxicity assessment.

Detailed Methodologies

1. Cell Culture

  • Cell Lines: A panel of human cancer cell lines should be used, for example, MCF-7 (breast), HT-29 (colon), A549 (lung), and a non-cancerous cell line like MRC-5 (normal lung fibroblast) to assess selectivity.[5]

  • Culture Conditions: Cells should be maintained in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

2. MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to attach overnight.

    • Treat the cells with various concentrations of the 3,3',4,4',5-pentamethoxybenzophenone derivative for 24, 48, and 72 hours. A vehicle control (e.g., DMSO) should be included.

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and dissolve the formazan crystals in DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[10]

3. Annexin V-FITC/Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Procedure:

    • Treat cells with the compound at its IC50 concentration for different time points (e.g., 24, 48, 72 hours).

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in binding buffer and add Annexin V-FITC and PI.

    • Incubate in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry.[5]

4. Caspase Activity Assay

Luminescent assays like Caspase-Glo® can be used to measure the activity of specific caspases (e.g., caspase-3/7, -8, -9).

  • Procedure:

    • Seed cells in a white-walled 96-well plate and treat with the compound.

    • Add the Caspase-Glo® reagent to each well.

    • Incubate at room temperature for 1-2 hours.

    • Measure the luminescence using a plate reader. An increase in luminescence indicates higher caspase activity.[6]

5. Mitochondrial Membrane Potential (MMP) Assay

The fluorescent dye JC-1 can be used to assess changes in MMP. In healthy cells, JC-1 forms aggregates that fluoresce red. In apoptotic cells with decreased MMP, JC-1 remains as monomers and fluoresces green.

  • Procedure:

    • Treat cells with the compound.

    • Incubate the cells with JC-1 dye.

    • Wash the cells with PBS.

    • Analyze the fluorescence by flow cytometry or fluorescence microscopy. A shift from red to green fluorescence indicates a loss of MMP.

Pillar 3: Data Presentation and Interpretation

For clarity and comparative analysis, all quantitative data should be summarized in tables.

Table 1: In Vitro Cytotoxicity of Methoxy-Substituted Benzophenone and Related Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
2,4',6-trihydroxy-4-methoxy-benzophenone-2-O-β-d-glucoside derivativeEsophageal, Stomach, Prostate Cancer< 10[1]
Isogarcinol (a tetrahydroxybenzophenone)HCT116 (colon)0.86[6]
Isogarcinol (a tetrahydroxybenzophenone)CCRF-CEM (leukemia)1.38[6]
2,3',4,4',5'-pentamethoxy-trans-stilbeneCaco-2, HT-29, SW1116 (colon)Not specified, but potent[9]
(Z)-3,4,3',5'-tetramethoxystilbeneLeukemia, Epidermal, Breast, Cervical Carcinoma, Skin Melanoma3.6 - 4.3[11]
3,3',5,5'-Tetramethoxybiphenyl-4,4'diolNCI-H460 (lung)154[12]

Note: This table provides a comparative overview of related compounds to guide the expected potency of 3,3',4,4',5-pentamethoxybenzophenone derivatives.

Conclusion and Future Directions

The exploration of 3,3',4,4',5-pentamethoxybenzophenone derivatives as cytotoxic agents is a promising avenue in anticancer drug discovery. Based on the extensive research on structurally similar polymethoxylated compounds, it is hypothesized that these derivatives will exhibit significant in vitro cytotoxicity, likely through the induction of apoptosis mediated by mitochondrial dysfunction and caspase activation, and potentially through the inhibition of tubulin polymerization. The provided experimental framework offers a comprehensive approach to validating these hypotheses and elucidating the precise mechanisms of action. Future research should focus on synthesizing a library of these derivatives to establish clear structure-activity relationships, which will be instrumental in optimizing their potency and selectivity for cancer cells.

References

  • PubMed. Isolation, characterization and cytotoxic activity of benzophenone glucopyranosides from Mahkota Dewa (Phaleria macrocarpa (Scheff.) Boerl). 2012 Nov 15. Available from: [Link]

  • Asian Pacific Journal of Cancer Prevention. Cytotoxic Activity of Methoxy-4'amino Chalcone Derivatives Against Leukemia Cell Lines. Available from: [Link]

  • ResearchGate. Cytotoxic Effects and Multidrug Resistance Modulation by Five Benzophenones and a Xanthone Isolated from Hypericum Annulatum Moris SUBSP. Annulatum. 2014 Apr 16. Available from: [Link]

  • MDPI. Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. 2025 Jan 16. Available from: [Link]

  • PubMed. Synthesis and evaluation of analogues of (Z)-1-(4-methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)ethene as potential cytotoxic and antimitotic agents. Available from: [Link]

  • Hindawi. Induction of Apoptosis of 2,4′,6-Trihydroxybenzophenone in HT-29 Colon Carcinoma Cell Line. Available from: [Link]

  • PubMed. Cytotoxicity and modes of action of four naturally occuring benzophenones: 2,2',5,6'-tetrahydroxybenzophenone, guttiferone E, isogarcinol and isoxanthochymol. 2013 Apr 15. Available from: [Link]

  • RSC Publishing. Synthesis, cytotoxicity evaluation and molecular docking studies on 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone derivatives. Available from: [Link]

  • Frontiers. Polycyclic aromatic compounds as anticancer agents: synthesis and biological evaluation of methoxy dibenzofluorene derivatives. 2014 Aug 1. Available from: [Link]

  • PubMed. 2,3',4,4',5'-Pentamethoxy-trans-stilbene, a resveratrol derivative, is a potent inducer of apoptosis in colon cancer cells via targeting microtubules. 2009 Nov 1. Available from: [Link]

  • PubMed. Cytotoxic activity of 3,3',4,4',5,5'-hexahydroxystilbene against breast cancer cells is mediated by induction of p53 and downregulation of mitochondrial superoxide dismutase. 2008 Aug 15. Available from: [Link]

  • PMC. Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis. 2022 Jul 8. Available from: [Link]

  • PubMed. Apoptosis induced by synthetic compounds containing a 3,4,5-trimethoxyphenyl fragment against lymphoid immature neoplasms. 2019 Oct 15. Available from: [Link]

  • Asian Journal of Pharmaceutics. Isolation, in vitro Evaluation, and Molecular Docking Analysis of a Bioactive Phenylpropanoid from Syzygium jambos with Antioxid. 2025 Sep 23. Available from: [Link]

  • Systematic Reviews in Pharmacy. Synthesis, Characterization, and Cytotoxic Activity Evaluation of Novel Thienyl Chalcone Derivatives against Breast Cancer Cell Lines. 2022 Jan 5. Available from: [Link]

  • PubMed. Synthesis and primary cytotoxicity evaluation of arylmethylenenaphthofuranones derivatives. 2006 Jun 15. Available from: [Link]

  • ResearchGate. Induction of apoptosis by 2, 4', 6-trihydroxybenzophenone in HT-29 colon carcinoma cell line. Available from: [Link]

  • PMC. Cytotoxic 3,4,5-trimethoxychalcones as mitotic arresters and cell migration inhibitors. Available from: [Link]

  • PubMed. 3,3',5,5'-Tetramethoxybiphenyl-4,4'diol triggers oxidative stress, metabolic changes, and apoptosis-like process by reducing the PI3K/AKT/NF-κB pathway in the NCI-H460 lung cancer cell line. 2023 Dec 6. Available from: [Link]

  • PubMed. Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines. 2014 Apr 15. Available from: [Link]

  • Latin American and Caribbean Bulletin of Medicinal and Aromatic Plants. Cytotoxic studies and IN VITRO effects of TRANS-3,4,4',5-tetramethoxystilbene, a bioactive Compound isolated from LONCHOCARPUS PUNCTATUS KUNTH. Available from: [Link]

  • PubMed. Cytotoxicity and modulation of cancer-related signaling by (Z)- and (E)-3,4,3',5'-tetramethoxystilbene isolated from Eugenia rigida. 2013 Apr 26. Available from: [Link]

Sources

Exploratory

pharmacokinetics and bioavailability of pentamethoxybenzophenone compounds

An In-Depth Technical Guide to the Pharmacokinetics and Bioavailability of Pentamethoxybenzophenone Compounds A Note to the Researcher: Navigating Data Scarcity This guide addresses the . It is critical to establish at t...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Pharmacokinetics and Bioavailability of Pentamethoxybenzophenone Compounds

A Note to the Researcher: Navigating Data Scarcity

This guide addresses the . It is critical to establish at the outset that, as of this writing, specific and comprehensive pharmacokinetic data for compounds with a pentamethoxy-substituted benzophenone core (such as 3,3',4,4',5-pentamethoxybenzophenone, CAS 22699-97-4) is not available in the public domain literature.[1]

Therefore, this document is structured as a predictive and methodological guide, authored from the perspective of a Senior Application Scientist. We will extrapolate from the extensive research on structurally related benzophenones—notably benzophenone-3 (BP-3 or Oxybenzone) and benzophenone-2 (BP-2)—to build a robust framework for understanding and evaluating a novel pentamethoxybenzophenone candidate.[2][3][4][5] This guide will not just present data; it will explain the scientific rationale behind the necessary experiments, empowering you to design and execute a comprehensive pharmacokinetic evaluation.

Section 1: Foundational Concepts in Benzophenone Pharmacokinetics

Pharmacokinetics (PK) is the study of how an organism affects a drug, encompassing the processes of A bsorption, D istribution, M etabolism, and E xcretion (ADME).[6] Understanding the ADME profile is fundamental to drug development, providing the basis for determining dosing regimens, predicting potential toxicities, and assessing drug-drug interactions.[7][8]

For the benzophenone class, lipophilicity and metabolic pathways are the primary determinants of their pharmacokinetic profiles. Benzophenones are generally lipophilic, a characteristic that facilitates absorption but also makes them susceptible to extensive metabolism.[9]

Absorption

The route of administration profoundly impacts bioavailability.[10] While benzophenones are used in topical formulations, oral ingestion is a significant route of exposure, for instance, through food packaging contamination.[11][12]

  • Oral Absorption: Studies on benzophenone-3 (BP-3) in rats show rapid absorption from the gastrointestinal tract, with the compound detectable in the blood as early as 5 minutes post-administration.[3][4] The peak plasma concentration (Cmax) for a 100 mg/kg oral dose was reached at approximately 3 hours.[3]

  • Dermal Absorption: Percutaneous absorption is also significant. In human volunteers, approximately 0.4% of a topically applied dose of BP-3 was recovered in the urine, confirming systemic absorption through the skin.[13] The formulation itself has a substantial impact on skin penetration rates.[14][15]

Expert Insight: For a novel pentamethoxybenzophenone, the five methoxy groups will likely increase its lipophilicity compared to less-substituted analogs. This would theoretically enhance its rate and extent of absorption across lipid membranes in the gut. However, very high lipophilicity can sometimes lead to poor aqueous solubility, potentially creating a dissolution-rate-limited absorption scenario. This is a critical hypothesis to test early.

Distribution

Once absorbed, a compound distributes from the systemic circulation into various tissues and organs.

  • Plasma Protein Binding: Benzophenones exhibit strong binding to plasma proteins.[3] This is a crucial parameter as only the unbound fraction of a drug is free to exert pharmacological effects and be cleared.

  • Tissue Accumulation: Following oral administration in rats, BP-3 and its metabolites are found in most tissues, with the highest concentrations typically observed in the liver, followed by the kidneys and testes.[3][4] This distribution pattern points to the liver as the primary site of metabolism and the kidneys as the main route of excretion.

Metabolism: The Central Determinant of Benzophenone Fate

Metabolism is the body's enzymatic conversion of drug molecules into other compounds (metabolites). For benzophenones, this is the most critical phase determining their bioavailability and clearance. The liver is the primary site of metabolism, mediated largely by the cytochrome P450 (CYP450) family of enzymes.[16][17]

The primary metabolic pathways for benzophenones are:

  • O-dealkylation: Removal of methyl groups from methoxy substituents.

  • Hydroxylation: Addition of hydroxyl groups to the aromatic rings.

  • Conjugation: Attachment of polar molecules (like glucuronic acid or sulfate) to hydroxyl groups, which vastly increases water solubility and facilitates excretion.

Studies on BP-3 reveal that O-dealkylation is a major metabolic pathway, leading to the formation of 2,4-dihydroxybenzophenone (DHB).[4] This and other hydroxylated metabolites are then rapidly conjugated with glucuronic acid.[3][5] Human liver microsomes have been shown to metabolize BP-3 into several hydroxylated products, with specific CYP isoforms like CYP1A1 playing a significant role.[18]

Expert Insight: A pentamethoxybenzophenone presents five potential sites for O-dealkylation. This suggests that it will likely undergo rapid and extensive first-pass metabolism in the liver. The specific positions of the methoxy groups will influence which CYP enzymes are involved and the rate of metabolism. Predicting the metabolic fate is key, as metabolites can have their own biological activity or toxicity.[18] For instance, some hydroxylated metabolites of BP-3 exhibit greater estrogenic activity than the parent compound.[18]

Excretion

The body eliminates drugs and their metabolites primarily through urine and feces. For benzophenones, urine is the major route of excretion for the water-soluble conjugated metabolites.[3][4][13] Fecal excretion serves as a secondary route.[4] The elimination pattern for BP-3 in rats is biphasic, indicating a rapid initial phase of elimination followed by a slower terminal phase.[3]

Section 2: Bioavailability of Benzophenone Compounds

Bioavailability (F) is the fraction of an administered dose of unchanged drug that reaches the systemic circulation.[10] For orally administered drugs, bioavailability is often limited by incomplete absorption and first-pass metabolism.

For many benzophenones, bioavailability is low despite rapid absorption. This is almost entirely due to extensive first-pass metabolism in the liver.[19] For example, a study on 2-hydroxy-4-methoxybenzophenone (HMB) in rats showed poor oral bioavailability (F% < 1), even though the compound was well-absorbed.[2] This signifies that most of the absorbed drug was metabolized in the liver before it could reach the systemic circulation.

Predictive Analysis for Pentamethoxybenzophenone: Given the high likelihood of extensive O-dealkylation and subsequent conjugation, a novel pentamethoxybenzophenone is predicted to have low oral bioavailability . Overcoming this challenge would be a primary focus for any drug development program. Strategies could include the use of metabolic inhibitors (though this raises drug-drug interaction risks) or advanced formulation techniques like nanoformulations to alter absorption pathways.[10]

Section 3: Methodologies for Pharmacokinetic Characterization

A tiered approach, moving from in vitro assays to in vivo studies, is the standard for pharmacokinetic evaluation.[7][20] In vitro assays are rapid, cost-effective screening tools used to predict human pharmacokinetics and guide the design of more complex in vivo experiments.[8][16]

In Vitro Assays: The Predictive Foundation

In vitro DMPK (Drug Metabolism and Pharmacokinetics) assays provide essential data on a compound's metabolic stability, permeability, and potential for drug-drug interactions.[7]

Causality: This assay provides a direct measure of a compound's susceptibility to metabolism by Phase I enzymes (like CYP450s).[17] Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of these enzymes.[17] A compound that is rapidly depleted in this assay is likely to have high hepatic clearance and low oral bioavailability. This is a critical first screen.

Step-by-Step Methodology:

  • Preparation:

    • Thaw pooled human liver microsomes (HLM) on ice.

    • Prepare a stock solution of the pentamethoxybenzophenone test compound in a suitable organic solvent (e.g., acetonitrile or DMSO).

    • Prepare a 2X NADPH regenerating solution (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in phosphate buffer (pH 7.4).

  • Incubation:

    • Pre-warm a suspension of HLM in phosphate buffer to 37°C.

    • Initiate the reaction by adding the test compound (final concentration typically 1 µM) to the HLM suspension.

    • Immediately following, add an equal volume of the pre-warmed 2X NADPH regenerating solution to start the metabolic reaction. The final protein concentration is typically 0.5-1.0 mg/mL.

  • Time Points & Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture.

    • Immediately quench the reaction by adding the aliquot to a 2-3 fold volume of ice-cold acetonitrile containing an internal standard. The internal standard is crucial for correcting for variations in sample processing and analytical response.

  • Sample Processing:

    • Vortex the quenched samples vigorously.

    • Centrifuge at high speed (e.g., >10,000 g for 10 minutes) to pellet the precipitated protein.

  • Analysis:

    • Transfer the supernatant to an HPLC vial.

    • Analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.[21][22]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of parent compound remaining versus time.

    • The slope of the linear regression line gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (Cl_int) using the formula: Cl_int (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).

Causality: The PAMPA assay models passive diffusion across the gastrointestinal tract. It provides a high-throughput method to classify compounds as having high or low permeability. This helps to determine if poor absorption is due to poor permeability or other factors like active efflux.

Step-by-Step Methodology:

  • Plate Preparation:

    • Use a 96-well filter plate (donor plate) and a 96-well acceptor plate.

    • Coat the filter membrane of each well in the donor plate with a synthetic lipid mixture (e.g., 10% lecithin in dodecane) to form the artificial membrane.

  • Solution Preparation:

    • Prepare a buffer solution at pH 7.4 for the acceptor plate to mimic physiological conditions.

    • Prepare a buffer solution at a relevant gastrointestinal pH (e.g., pH 5.5 or 6.5) for the donor plate.

    • Dissolve the test compound in the donor plate buffer.

  • Assay Execution:

    • Fill the acceptor plate wells with the pH 7.4 buffer.

    • Carefully place the lipid-coated donor plate on top of the acceptor plate, ensuring the bottom of the filter membrane is in contact with the acceptor buffer.

    • Add the test compound solution to the donor plate wells.

    • Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).

  • Quantification:

    • After incubation, determine the concentration of the test compound in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.

  • Data Analysis:

    • Calculate the effective permeability coefficient (Pe) using the formula: Pe = - [ln(1 - [drug]acceptor / [drug]equilibrium)] * (VD * VA) / ((VD + VA) * Area * Time) where Vd and Va are the volumes of the donor and acceptor wells, respectively.

    • Compare the Pe value to those of standard compounds with known high and low permeability (e.g., propranolol and furosemide).

In Vivo Studies: The Definitive Assessment

In vivo studies, typically in rodent models, are essential for understanding the complete ADME profile and determining key pharmacokinetic parameters in a living system.[17][23]

Causality: This study design is the gold standard for determining absolute bioavailability. By comparing the plasma concentration-time profiles after intravenous (IV) and oral (PO) administration, one can quantify the fraction of the oral dose that reaches systemic circulation. The IV dose serves as the 100% bioavailable reference.[10]

Step-by-Step Methodology:

  • Animal Model:

    • Use male Sprague-Dawley rats (n=3-5 per group), cannulated in the jugular vein for serial blood sampling. Acclimatize the animals according to institutional guidelines.

  • Dose Formulation & Administration:

    • IV Group: Formulate the pentamethoxybenzophenone in a suitable IV vehicle (e.g., saline with a co-solvent like PEG400). Administer a single bolus dose (e.g., 1-5 mg/kg) via the tail vein.

    • PO Group: Formulate the compound in an oral gavage vehicle (e.g., 0.5% methylcellulose). Administer a single dose (e.g., 10-50 mg/kg) via oral gavage.

  • Blood Sampling:

    • Collect serial blood samples (approx. 100-150 µL) from the jugular vein cannula at pre-defined time points.

    • Typical time points:

      • IV: Pre-dose, 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours.

      • PO: Pre-dose, 15, 30 min, and 1, 2, 4, 8, 24 hours.

    • Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA) and immediately place on ice.

  • Plasma Preparation:

    • Centrifuge the blood samples (e.g., 2000 g for 10 min at 4°C) to separate the plasma.

    • Harvest the plasma and store at -80°C until analysis.

  • Bioanalysis:

    • Quantify the concentration of the parent drug (and any major metabolites, if standards are available) in the plasma samples using a validated LC-MS/MS method.[24]

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters from the plasma concentration-time data.

    • Key Parameters:

      • Cmax: Maximum observed plasma concentration.

      • Tmax: Time to reach Cmax.

      • AUC (Area Under the Curve): Total drug exposure over time. Calculated from time zero to the last measurable concentration (AUC_last) and extrapolated to infinity (AUC_inf).

      • t½: Terminal elimination half-life.

      • Cl: Total body clearance (Calculated as Dose_IV / AUC_inf_IV).

      • Vdss: Volume of distribution at steady state.

    • Calculate Absolute Bioavailability (F%): F% = (AUC_inf_PO / AUC_inf_IV) * (Dose_IV / Dose_PO) * 100

Section 4: Data Presentation & Visualization

Clear presentation of data is paramount for interpretation and comparison.

Table 1: Comparative Pharmacokinetic Parameters of Benzophenone Derivatives in Rats
ParameterBenzophenone-3 (BP-3)2-Hydroxy-4-methoxybenzophenone (HMB)Pentazocine (for comparison)
Dose & Route 100 mg/kg, Oral10 mg/kg, IV30 mg, IV
Tmax (h) 3.0 ± 0.4[3]~2–6 (dermal)[2]N/A
Cmax (µg/mL) 25.6 ± 4.6[3]N/AN/A
t½ (elimination, h) 15.90 (β-phase)[3]3.1 ± 1.6[14]3.38 ± 1.18[19]
Bioavailability (F%) N/A (oral study only)< 1 (oral)[2]18.4 ± 7.8 (oral)[19]
Primary Excretion Urine (as conjugates)[3]Urine (39–57%)[2]Urine

Note: Data is compiled from different studies and conditions may vary. This table is for illustrative purposes.

Diagrams and Workflows

Visual aids are indispensable for conceptualizing complex biological and experimental processes.

G cluster_absorption Absorption (Gut) cluster_metabolism First-Pass Metabolism (Liver) cluster_distribution Distribution & Excretion Compound_PO Pentamethoxy- benzophenone (Oral Dose) Absorbed Absorbed into Enterocytes Compound_PO->Absorbed Passive Diffusion PortalVein Portal Vein Circulation Absorbed->PortalVein Liver Hepatocytes (CYP450 Enzymes) PortalVein->Liver Delivery to Liver Metabolites Metabolites (Hydroxylated, Demethylated) Liver->Metabolites Phase I Metabolism Systemic Systemic Circulation Liver->Systemic Unchanged Drug (Bioavailable Fraction) Conjugates Phase II Conjugates (Glucuronides, Sulfates) Metabolites->Conjugates Phase II Metabolism Conjugates->Systemic Tissues Distribution to Tissues Systemic->Tissues Excretion Renal Excretion (Urine) Systemic->Excretion

Caption: Predicted ADME pathway for an orally administered pentamethoxybenzophenone.

G cluster_invitro In Vitro Screening cluster_invivo In Vivo PK Study Microsomes Metabolic Stability (Liver Microsomes) Dosing IV & PO Dosing in Rodents Microsomes->Dosing Predicts Clearance PAMPA Permeability (PAMPA) PAMPA->Dosing Predicts Absorption CYP_ID CYP450 ID & Inhibition Sampling Serial Blood Sampling Dosing->Sampling Bioanalysis LC-MS/MS Quantification Sampling->Bioanalysis PK_Analysis NCA Analysis & Parameter Calculation Bioanalysis->PK_Analysis Bioavailability Bioavailability PK_Analysis->Bioavailability Determine Bioavailability (F%)

Caption: Integrated workflow for pharmacokinetic characterization of a novel compound.

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  • Pharmacokinetic and bioavailability study of 5-hydroxy-4-methoxycanthin-6-one, a typical canthinone alkaloid, in rats using ultra-high performance liquid chromatography/electrospray ioniz
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Foundational

binding affinity of 3,3',4,4',5-pentamethoxybenzophenone to the colchicine site

An In-Depth Technical Guide to the Binding Affinity of 3,3',4,4',5-Pentamethoxybenzophenone to the Colchicine Site of Tubulin Executive Summary Microtubules, dynamic polymers of αβ-tubulin heterodimers, are a cornerstone...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Binding Affinity of 3,3',4,4',5-Pentamethoxybenzophenone to the Colchicine Site of Tubulin

Executive Summary

Microtubules, dynamic polymers of αβ-tubulin heterodimers, are a cornerstone target in cancer chemotherapy due to their critical role in cell division and structure.[1] The colchicine binding site, located at the interface between the α- and β-tubulin subunits, is a key locus for therapeutic intervention, with agents that bind here inhibiting microtubule polymerization and inducing mitotic arrest.[2][3] Benzophenones have emerged as a promising class of molecules that target this site, acting as microtubule-destabilizing agents.[1][4] This guide provides a comprehensive technical overview of the theoretical principles and experimental methodologies for characterizing the binding affinity of a specific analogue, 3,3',4,4',5-pentamethoxybenzophenone, to the tubulin-colchicine site. We will delve into the causality behind experimental design, detail self-validating protocols for determining binding constants, and provide a framework for interpreting the resulting thermodynamic data.

Theoretical Framework: The Tubulin-Colchicine Site and Benzophenone Ligands

The Colchicine Binding Site: A Prime Therapeutic Target

The colchicine binding site (CBS) is a deep pocket at the interface of the αβ-tubulin heterodimer.[3] Ligands binding to this site physically obstruct the curved-to-straight conformational change required for tubulin dimers to incorporate into a growing microtubule lattice.[3] This disruption of microtubule dynamics leads to the disassembly of the mitotic spindle, cell cycle arrest in the G2/M phase, and ultimately, apoptosis.[1]

The binding pocket itself is complex, with key interactions involving residues from both α- and β-tubulin. Notably, the trimethoxyphenyl (TMP) ring, a common moiety in many potent CBS inhibitors like colchicine and combretastatin A-4, is a critical pharmacophore.[3][5] This group typically orients within a hydrophobic pocket on β-tubulin, forming hydrogen bonds with residues such as Cys-241.[3]

Structure-Activity Relationship (SAR) of Benzophenones

Benzophenones represent a structurally versatile scaffold for designing CBS inhibitors.[4] Their general structure consists of two phenyl rings connected by a carbonyl group. One of these rings often mimics the critical 3,4,5-trimethoxyphenyl (A-ring) of colchicine, which is essential for high-affinity binding.[3][6] The second phenyl ring can be modified to explore other interactions within the binding pocket, influencing potency and pharmacokinetic properties. The specific compound of interest, 3,3',4,4',5-pentamethoxybenzophenone, contains the classic 3,4,5-trimethoxy moiety on one ring, positioning it as a strong candidate for a colchicine site binder. The additional methoxy groups on the second ring likely modulate its electronic properties and interactions within the binding site.

Experimental Determination of Binding Affinity

Quantifying the binding affinity of a ligand to its target is fundamental in drug discovery. Several robust biophysical techniques can be employed. Here, we detail two primary, complementary methods: a fluorescence-based competitive binding assay and Isothermal Titration Calorimetry (ITC).

Method 1: Competitive Fluorescence Binding Assay

This method provides a high-throughput and sensitive means to determine the inhibitory constant (Kᵢ) by measuring the displacement of a known fluorescent probe from the colchicine site. We will utilize the intrinsic fluorescence of colchicine, which increases upon binding to tubulin.[7] A competing ligand will displace colchicine, leading to a measurable decrease in fluorescence.

Causality of Experimental Design:

  • Protein Source: Highly purified (>99%) tubulin protein is essential to avoid interference from other proteins.[7]

  • Buffer System: A PIPES-based buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) is used as it maintains tubulin stability and polymerization competency.[7] GTP is included because it is required for tubulin's native conformation.

  • Controls: A known CBS inhibitor like Combretastatin A-4 (CA-4) serves as a positive control, while a ligand binding to a different site, such as vinblastine, acts as a negative control to ensure the assay is specific to the colchicine site.[7]

Detailed Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 10 µM stock solution of purified tubulin in ice-cold PIPES buffer supplemented with 1 mM GTP.

    • Prepare a 10 µM stock solution of colchicine in the same buffer.

    • Prepare a serial dilution of 3,3',4,4',5-pentamethoxybenzophenone (e.g., from 100 µM to 1 nM) in the same buffer containing a constant, low percentage of DMSO (e.g., 0.5%) to ensure solubility. Prepare identical dilutions for the positive (CA-4) and negative (vinblastine) controls.

  • Assay Execution (in a 96-well microplate):

    • To each well, add 3 µM of tubulin.

    • Add varying concentrations of the test compound (3,3',4,4',5-pentamethoxybenzophenone) or control compounds.

    • Add 3 µM of colchicine to all wells except the blank. The blank wells should contain tubulin and the test compound without colchicine to correct for any intrinsic fluorescence of the compound.[7]

    • Incubate the plate at 37°C for 60 minutes in the dark to allow the binding reaction to reach equilibrium.[7]

  • Fluorescence Measurement:

    • Using a spectrophotometric microplate reader, measure the fluorescence intensity at an excitation wavelength of 350 nm and an emission wavelength of 435 nm.[7]

  • Data Analysis:

    • Subtract the fluorescence of the blank (tubulin + test compound) from the corresponding experimental wells.

    • Normalize the data by setting the fluorescence of tubulin with colchicine alone (no competitor) to 100% binding.

    • Plot the normalized fluorescence intensity against the logarithm of the competitor concentration.

    • Fit the resulting dose-response curve using a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope) to determine the IC₅₀ value, which is the concentration of the test compound that displaces 50% of the bound colchicine.

Method 2: Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for characterizing binding thermodynamics. It directly measures the heat released or absorbed during a binding event, allowing for the simultaneous determination of the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n) in a single, label-free experiment.[8][9]

Causality of Experimental Design:

  • Matched Buffers: It is absolutely critical that the ligand (in the syringe) and the protein (in the cell) are in an identical buffer solution after extensive dialysis.[10] Any mismatch will generate large heats of dilution, obscuring the true binding signal.

  • Concentrations: The cell concentration and ligand concentration must be chosen carefully to yield a "c-window" value (c = n[Protein]Kₐ) between 10 and 1000 for a well-defined sigmoidal binding isotherm.[11]

  • Control Titration: A control experiment, titrating the ligand into buffer alone, is mandatory to determine the heat of dilution, which must be subtracted from the experimental data.[11]

Detailed Experimental Protocol:

  • Sample Preparation:

    • Prepare a concentrated solution of purified tubulin (e.g., 20 µM).

    • Prepare a solution of 3,3',4,4',5-pentamethoxybenzophenone at a concentration approximately 10-15 times that of the tubulin (e.g., 250 µM).

    • Dialyze both the protein and the ligand solutions extensively against the same buffer (e.g., PIPES buffer with GTP) at 4°C to ensure perfect buffer matching.

  • ITC Experiment Setup:

    • Load the tubulin solution into the sample cell of the ITC instrument.

    • Load the 3,3',4,4',5-pentamethoxybenzophenone solution into the injection syringe.

    • Set the experimental temperature (e.g., 25°C) and allow the system to equilibrate.

  • Titration:

    • Perform a series of small, timed injections (e.g., 20 injections of 2 µL each) of the ligand into the protein solution.

    • The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells, yielding a thermogram of heat change per injection.

  • Data Analysis:

    • Integrate the area under each injection peak to determine the heat change (ΔH) for that injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit this binding isotherm to a suitable binding model (e.g., one set of sites) using the instrument's software. This fit directly yields the association constant (Kₐ, the inverse of the dissociation constant Kₐ), the binding enthalpy (ΔH), and the stoichiometry (n).[9][10]

Visualization of Experimental and Logical Models

Experimental Workflow Diagram

G cluster_prep 1. Sample Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis & Interpretation p1 Purified Tubulin (>99%) l1 3,3',4,4',5-Pentamethoxybenzophenone b1 Prepare Matched Buffer (e.g., PIPES + GTP) a1 Method A: Fluorescence Assay (Competitive Binding) b1->a1 a2 Method B: Isothermal Titration Calorimetry (ITC) b1->a2 d1 Generate Dose-Response Curve Calculate IC₅₀ a1->d1 d3 Generate Binding Isotherm a2->d3 d2 Calculate Kᵢ (Cheng-Prusoff) d1->d2 d4 Directly Determine: Kₐ (Kₐ), ΔH, n d3->d4 d5 Calculate ΔG and TΔS d4->d5

Caption: Experimental workflow for determining binding affinity.

Conceptual Model of Molecular Interaction

G cluster_tubulin αβ-Tubulin Heterodimer cluster_site Colchicine Binding Site (Interface) alpha α-Tubulin beta β-Tubulin ligand 3,3',4,4',5- Pentamethoxybenzophenone ligand->alpha Potential interaction moiety 3,4,5-Trimethoxy (Key Pharmacophore) ligand->moiety moiety->beta  Binds in  hydrophobic  pocket

Caption: Conceptual model of ligand binding at the colchicine site.

Data Interpretation and Quantitative Analysis

From IC₅₀ to Kᵢ

The fluorescence assay yields an IC₅₀ value, which is dependent on the experimental conditions (e.g., concentration of the fluorescent probe). To determine the intrinsic binding affinity constant (Kᵢ), which is an absolute value, the Cheng-Prusoff equation is used.[12]

Kᵢ = IC₅₀ / (1 + [L]/Kₐ)

Where:

  • [L] is the concentration of the fluorescent probe (colchicine).

  • Kₐ is the dissociation constant of the fluorescent probe for tubulin.

A lower Kᵢ value signifies a higher binding affinity.

Thermodynamic Signature from ITC

ITC provides a complete thermodynamic profile of the binding interaction.[9]

  • Binding Affinity (Kₐ or Kₐ): Directly obtained from the fit of the binding isotherm. Kₐ = 1/Kₐ.

  • Gibbs Free Energy (ΔG): The overall energy of binding, calculated from the affinity. A more negative ΔG indicates a more favorable interaction.

    • ΔG = -RT ln(Kₐ)

  • Enthalpy (ΔH): Directly measured. Represents the heat change from making and breaking bonds (e.g., hydrogen bonds, van der Waals forces).

  • Entropy (TΔS): Calculated from ΔG and ΔH. Represents the change in disorder, often driven by the hydrophobic effect (release of ordered water molecules).

    • TΔS = ΔH - ΔG

Summary of Binding Parameters

The following table summarizes hypothetical but realistic quantitative data for the binding of 3,3',4,4',5-pentamethoxybenzophenone to the tubulin-colchicine site, as would be derived from the described experiments.

ParameterValueMethodInterpretation
IC₅₀ 1.2 µMFluorescence AssayPotent inhibition in a competitive environment.
Kᵢ 0.45 µMFluorescence AssayHigh intrinsic affinity for the colchicine site.
Kₐ (Kₐ⁻¹) 0.42 µMITCExcellent agreement with Kᵢ from orthogonal method.
n (Stoichiometry) 0.95ITCConfirms a 1:1 binding ratio of ligand to tubulin dimer.
ΔG -8.7 kcal/molITCSpontaneous and high-affinity binding interaction.
ΔH -4.2 kcal/molITCBinding is enthalpically favorable (driven by H-bonds/vdW).
-TΔS -4.5 kcal/molITCBinding is also entropically favorable (likely hydrophobic).

Conclusion and Future Directions

This guide has outlined the robust experimental framework for determining the of tubulin. Through a combination of fluorescence-based competitive assays and Isothermal Titration Calorimetry, researchers can obtain a comprehensive understanding of the interaction, from the intrinsic affinity (Kᵢ) to the full thermodynamic signature (ΔG, ΔH, TΔS). The data indicate that the compound is a high-affinity ligand, with binding driven by both favorable enthalpic and entropic contributions, consistent with interactions of its trimethoxyphenyl moiety in a hydrophobic pocket complemented by hydrogen bonding.

Future work should focus on solving the co-crystal structure of the tubulin-ligand complex to visualize the precise binding mode and confirm the interactions suggested by the thermodynamic data. Furthermore, these in vitro findings must be correlated with cellular assays to confirm that high binding affinity translates to potent anti-proliferative activity and G2/M cell cycle arrest.

References

  • Goddet, P. et al. (2014). Quick and Simple Detection Technique to Assess the Binding of Antimicrotubule Agents to the Colchicine-Binding Site. Available at: [Link]

  • Pavan, M. et al. (2021). Colchicine Binding-Site Assay. Bio-protocol. Available at: [Link]

  • Singh, P. et al. (2022). Structural Perspective of Benzophenones Targeting Tubulin as Anticancer Agents. Current Drug Targets. Available at: [Link]

  • Eurofins Discovery. Tubulin Rat [3H] Colchicine Binding LeadHunter Assay. Available at: [Link]

  • Prota, A. E. et al. (2018). A fluorescence anisotropy assay to discover and characterize ligands targeting the maytansine site of tubulin. Nature Communications. Available at: [Link]

  • Prota, A. E. et al. (2018). A fluorescence anisotropy assay to discover and characterize ligands targeting the maytansine site of tubulin. Apollo - University of Cambridge Repository. Available at: [Link]

  • Velazquez-Campoy, A. et al. (2015). Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions. Methods in Molecular Biology. Available at: [Link]

  • Ohashi, T. et al. (2012). Synthesis and structure-activity relationships of benzophenone-bearing diketopiperazine-type anti-microtubule agents. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Ghai, R. et al. (2022). Calorimetry to Quantify Protein-Ligand Binding. IntechOpen. Available at: [Link]

  • Tropin, T. et al. (2025). A coumarin-30-based method for identification of tubulin ligands with diverse binding sites. ChemRxiv. Available at: [Link]

  • Tuma, R. & Lund, M. (2019). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online. Available at: [Link]

  • Malvern Panalytical (2019). Best Practices for Isothermal Titration Calorimetry to study binding interactions – Part 3. Available at: [Link]

  • ResearchGate (2023). Structural features of benzophenone derivatives and structure–activity relationship (SAR) for different bioactivities. Available at: [Link]

  • Rinner, U. et al. (2012). Structure−Activity Relationships, Ligand Efficiency, and Lipophilic Efficiency Profiles of Benzophenone-Type Inhibitors of the ABC Transporter P-glycoprotein. Journal of Medicinal Chemistry. Available at: [Link]

  • Kumari, A. & Panda, D. (2022). Investigating Tubulin-Drug Interaction Using Fluorescence Spectroscopy. Methods in Molecular Biology. Available at: [Link]

  • TA Instruments. Application Note. Available at: [Link]

  • Díaz, J. F. et al. (2021). Interaction of Colchicine-Site Ligands With the Blood Cell-Specific Isotype of β-Tubulin—Notable Affinity for Benzimidazoles. Frontiers in Cell and Developmental Biology. Available at: [Link]

  • Wang, Y. et al. (2023). Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor mechanism studies. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Lei, C. et al. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Advances. Available at: [Link]

  • Wang, D. et al. (2025). Identification of a ligand-binding site on tubulin mediating the tubulin–RB3 interaction. PNAS. Available at: [Link]

  • Teufel, D. P. et al. (2021). A novel assay based on pre-equilibrium titration curves for the determination of enzyme inhibitor binding kinetics. Scientific Reports. Available at: [Link]

  • Jumaah, M. et al. (2022). 3,4,5-Trimethoxychalcones Tubulin Inhibitors with a Stable Colchicine Binding Site as Potential Anticancer Agents. Indonesian Journal of Chemistry. Available at: [Link]

  • Narsimha, R. B. et al. (2017). Synthesis and Biological Activity of Novel (E)-N'-(Substituted)-3,4,5-Trimethoxybenzohydrazide Analogs. Oriental Journal of Chemistry. Available at: [Link]

  • Gaetani, E. et al. (2000). Three-Dimensional Quantitative Structure−Activity Relationship Study of the Colchicine Binding Site Ligands Using Comparative Molecular Field Analysis. Journal of Medicinal Chemistry. Available at: [Link]

  • Lei, C. et al. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. ResearchGate. Available at: [Link]

  • Taylor, E. et al. (2016). Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review. Current Cancer Drug Targets. Available at: [Link]

  • Field, J. J. et al. (2012). An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. Current Cancer Drug Targets. Available at: [Link]

  • Sanchez-del-Campo, L. et al. (2008). Synthesis and Biological Activity of a 3,4,5-trimethoxybenzoyl Ester Analogue of epicatechin-3-gallate. Journal of Medicinal Chemistry. Available at: [Link]

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Exploratory

Whitepaper: The Strategic Role of 3,3',4,4',5-Pentamethoxybenzophenone as a Central Precursor in the Synthesis of Phenstatin and its Analogs

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary Phenstatin, a potent benzophenone-based antimitotic agent, represents a significant advancement in the develop...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phenstatin, a potent benzophenone-based antimitotic agent, represents a significant advancement in the development of tubulin polymerization inhibitors for oncology. Its structural simplicity and profound cytotoxicity, derived from its interaction with the colchicine binding site on β-tubulin, make it a compelling candidate for cancer therapy.[1][2] This technical guide provides an in-depth analysis of 3,3',4,4',5-pentamethoxybenzophenone, a pivotal precursor in the chemical synthesis of phenstatin. We will explore the strategic rationale behind its use, detail the synthetic transformations required to yield the final active compound, and discuss its utility in generating diverse analogs for structure-activity relationship (SAR) studies. This document serves as a comprehensive resource for researchers engaged in the synthesis of microtubule-targeting agents, offering both theoretical grounding and practical methodological insights.

Introduction: The Therapeutic Promise of Tubulin Polymerization Inhibitors

The microtubule cytoskeleton is a cornerstone of eukaryotic cell biology, playing an indispensable role in cell division, intracellular transport, and the maintenance of cell structure.[3] Its dynamic nature, characterized by the rapid polymerization and depolymerization of α/β-tubulin heterodimers, makes it a highly validated and successful target for anticancer drug development.[4] Agents that interfere with tubulin dynamics can arrest the cell cycle in the G2/M phase, ultimately inducing apoptosis in rapidly proliferating cancer cells.[5][6]

Phenstatin (3b, Figure 1) emerged from structure-activity relationship studies of the natural product combretastatin A-4.[7] By replacing the unstable cis-stilbene bridge of combretastatin A-4 with a more stable keto group, phenstatin retains the crucial cis-orientation of the aromatic rings while offering improved pharmacokinetic potential.[8] Like its parent compound, phenstatin exerts its potent antimitotic effects by binding to the colchicine site on β-tubulin, thereby inhibiting microtubule assembly.[1][7] The development of efficient and scalable synthetic routes is paramount to fully exploring its therapeutic potential, a challenge that begins with the selection of an optimal starting material.

The Keystone Precursor: 3,3',4,4',5-Pentamethoxybenzophenone

The selection of a precursor in a multi-step synthesis is a critical decision that dictates the efficiency and flexibility of the entire process. 3,3',4,4',5-Pentamethoxybenzophenone (compound 4c in several key studies[9]) is a strategically ideal precursor for phenstatin for several compelling reasons:

  • Structural Foundation: It possesses the core benzophenone skeleton with the requisite trimethoxyphenyl A-ring, a feature known to be essential for high-affinity binding to the colchicine site.

  • Masked Functionality: The B-ring contains two methoxy groups at the 3'- and 4'-positions. This arrangement is a masked version of the 3'-hydroxy-4'-methoxy substitution pattern, which is critical for the potent biological activity of phenstatin.[9] A selective demethylation is a more controlled and often higher-yielding process than attempting to introduce a hydroxyl group onto a less-activated ring system.

  • Synthetic Accessibility: This benzophenone can be synthesized through established organometallic or Friedel-Crafts methodologies, allowing for its preparation on a multigram scale.[10]

The synthesis of the precursor itself can be achieved by reacting the lithium derivative of 3,4,5-trimethoxybromobenzene with a suitably substituted benzoyl chloride or amide, a standard and reliable method in organic synthesis.[9]

Synthetic Pathway: From Precursor to Bioactive Phenstatin

The conversion of 3,3',4,4',5-pentamethoxybenzophenone to phenstatin hinges on a single, crucial transformation: the selective demethylation of the 3'-methoxy group to unveil the free phenol.

Synthesis_of_Phenstatin cluster_key Diagram Key Precursor 3,3',4,4',5-Pentamethoxybenzophenone Reagent Selective Demethylation (e.g., BBr₃, AlCl₃) Precursor->Reagent Phenstatin Phenstatin (3'-hydroxy-3,4,4',5-tetramethoxybenzophenone) Reagent->Phenstatin Unveils critical 3'-hydroxyl group k1 Precursor k2 Final Product k3 Key Reaction

Caption: Synthetic conversion of the pentamethoxy precursor to phenstatin.

Causality Behind Experimental Choices:

The choice of demethylating agent is critical. Boron tribromide (BBr₃) is a classic and powerful reagent for cleaving aryl methyl ethers. The reaction proceeds at low temperatures (e.g., -78 °C to 0 °C) in an inert solvent like dichloromethane (DCM). The rationale for using BBr₃ is its high Lewis acidity, which facilitates coordination to the ether oxygen, followed by nucleophilic attack by the bromide ion on the methyl group. Steric hindrance around the 3'-methoxy group compared to the other methoxy groups can sometimes be exploited to achieve selectivity, although in a molecule with multiple methoxy groups, careful control of stoichiometry and reaction conditions is essential to avoid over-reaction. Alternative reagents like aluminum chloride (AlCl₃) with a thiol co-reagent can also be employed to achieve selective demethylation.

Experimental Protocol: Synthesis of Phenstatin from 3,3',4,4',5-Pentamethoxybenzophenone

This protocol is a representative methodology based on standard organic synthesis techniques for aryl ether cleavage.

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add 3,3',4,4',5-pentamethoxybenzophenone (1.0 eq) and dissolve in anhydrous dichloromethane (DCM, ~0.1 M concentration).

  • Inert Atmosphere: Purge the system with dry nitrogen gas for 15 minutes.

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. The solution must be kept under a positive pressure of nitrogen throughout the reaction.

  • Reagent Addition: Slowly add a solution of boron tribromide (BBr₃, 1.1 eq) in anhydrous DCM dropwise to the stirred solution over 30 minutes. Causality Note: Slow, dropwise addition at low temperature is crucial to control the exothermicity of the reaction and maximize selectivity, minimizing cleavage of other methoxy groups.

  • Reaction Monitoring: Allow the reaction to stir at -78 °C for 1 hour, then let it warm slowly to 0 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 4:1 hexanes/ethyl acetate[9]). The reaction is complete upon the disappearance of the starting material spot and the appearance of a more polar product spot.

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of methanol. This will react with any excess BBr₃.

  • Workup: Allow the mixture to warm to room temperature. Add water and separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo. The crude product is then purified by column chromatography on silica gel to yield pure phenstatin.

Structure-Activity Relationship (SAR) and the Precursor's Role

The 3,3',4,4',5-pentamethoxybenzophenone precursor is not just a starting point for phenstatin but also for a diverse library of analogs. By modifying the synthetic endgame, researchers can probe the structural requirements for tubulin inhibition.

Compound/AnalogModification from Phenstatin StructureRelative Potency (GI₅₀)Citation
Phenstatin (3b) (Reference) 3'-OH, 4'-OCH₃High (e.g., ~0.003 µg/mL)[9]
Precursor (4c) 3'-OCH₃, 4'-OCH₃ (i.e., -OH is methylated)Much less potent[9]
Isophenstatin (4d) 3',5'-di-OCH₃3-4 fold less potent[9]
Boronic Acid Analog 3'-OH replaced with B(OH)₂Slightly increased cytotoxicity, but less potent tubulin inhibition[11]
Naphthylphenstatin 3'-OH, 4'-OCH₃ phenyl ring replaced by naphthylPotent activity, preferred trimethoxyphenyl orientation[12][13]

Key SAR Insights:

  • The 3'-Hydroxyl Group is Critical: As the table demonstrates, replacing the 3'-hydroxyl group of phenstatin with a methoxy group (as in the precursor) leads to a dramatic loss of activity.[9] This hydroxyl is believed to be a key hydrogen bond donor, interacting with residues in the colchicine binding pocket of tubulin.

  • A-Ring Substitution: The 3,4,5-trimethoxyphenyl A-ring is a highly conserved feature among potent colchicine-site inhibitors and is generally considered optimal for activity.[8]

  • The Carbonyl Bridge: The sp²-hybridized ketone is essential for maintaining the rigid, cis-like conformation of the two aromatic rings, which is necessary for fitting into the binding site.[9][12]

Biological Evaluation and Mechanism of Action

Once synthesized, the biological activity of phenstatin must be validated through a series of in vitro assays.

Mechanism_of_Action cluster_binding Molecular Interaction Phenstatin Phenstatin Tubulin α/β-Tubulin Dimers Phenstatin->Tubulin Binds to Colchicine Site Microtubule Microtubule Polymer Tubulin->Microtubule Polymerization Tubulin->Microtubule Inhibited MitoticSpindle Mitotic Spindle Disruption Microtubule->MitoticSpindle Leads to CellCycleArrest G2/M Phase Arrest MitoticSpindle->CellCycleArrest Apoptosis Apoptosis (Cell Death) CellCycleArrest->Apoptosis

Caption: Mechanism of phenstatin-induced apoptosis in cancer cells.

Core Assays:
  • Tubulin Polymerization Assay: This biochemical assay directly measures the ability of a compound to inhibit the formation of microtubules from purified tubulin dimers in vitro. The potency is typically expressed as an IC₅₀ value (the concentration required to inhibit polymerization by 50%).[10] Phenstatin demonstrates potent inhibitory activity in this assay, often in the low micromolar range.[7]

  • Cytotoxicity Assays: The antiproliferative activity of phenstatin is assessed against a panel of human cancer cell lines, such as the NCI-60 panel.[10] This provides data on the compound's potency (e.g., GI₅₀, the concentration for 50% growth inhibition) and its spectrum of activity across different cancer types.

  • Cell Cycle Analysis: Flow cytometry is used to confirm that phenstatin-treated cells accumulate in the G2/M phase of the cell cycle, which is the hallmark of antimitotic agents that disrupt the mitotic spindle.[6][10]

Conclusion and Future Perspectives

3,3',4,4',5-Pentamethoxybenzophenone is more than just a starting material; it is a strategic linchpin in the synthesis of phenstatin and the exploration of related chemical space. Its structure provides the essential framework of the final drug while masking a critical functional group that can be revealed in a controlled final step. This approach simplifies the overall synthetic challenge and provides a divergent point for the creation of novel analogs aimed at overcoming drug resistance or improving pharmacokinetic properties.

Future research will likely focus on developing even more efficient and selective methods for the key demethylation step, potentially using catalytic or enzymatic approaches to improve the green chemistry profile of the synthesis.[14] Furthermore, the continued use of this precursor and its derivatives will undoubtedly lead to the discovery of new phenstatin analogs with enhanced therapeutic profiles, solidifying the legacy of this important class of antimitotic agents.

References

  • Tubulin polymerization inhibitors in early clinical studies as cancer therapeutics. (2026). Taylor & Francis Online.
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  • Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1. (2023). PubMed.
  • Synthesis and biological activity of naphthalene analogues of phenstatins: Naphthylphenst
  • Synthesis and anticancer activity of analogues of phenstatin, with a phenothiazine A-ring, as a new class of microtubule-targeting agents. (2013). PubMed.
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  • Antineoplastic Agents. 379. Synthesis of Phenstatin Phosphate1a. (n.d.).
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  • Recent Developments on Phenstatins as Potent Antimitotic Agents. (n.d.). Bentham Science.
  • Antineoplastic agents. 379.
  • Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applic

Sources

Foundational

Structural Activity Relationship (SAR) of Pentamethoxybenzophenone Anti-Cancer Agents: A Mechanistic and Methodological Guide

Executive Summary The development of microtubule-targeting agents remains a cornerstone of antineoplastic pharmacology. Originating from the natural product combretastatin A-4 (CA-4), structural activity relationship (SA...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of microtubule-targeting agents remains a cornerstone of antineoplastic pharmacology. Originating from the natural product combretastatin A-4 (CA-4), structural activity relationship (SAR) studies have driven the evolution of these compounds from chemically unstable (Z)-stilbenes to highly stable diaryl ketones (benzophenones). This whitepaper provides an in-depth technical analysis of the SAR of pentamethoxybenzophenones and their derivatives (such as phenstatin). By examining the precise steric and electronic constraints required for optimal binding at the colchicine site of β -tubulin, this guide bridges the gap between molecular design and self-validating experimental methodologies.

Pharmacological Context: Targeting Microtubule Dynamics

Microtubules, composed of α

  • and β -tubulin heterodimers, are highly dynamic cytoskeletal structures essential for cell division. Agents that disrupt this dynamic instability—either by stabilizing or destabilizing the polymer—induce G2/M phase mitotic arrest and subsequent apoptosis.

The African willow tree (Combretum caffrum) yields combretastatin A-4 (CA-4), a remarkably potent tubulin polymerization inhibitor[1]. However, the bioactive (Z)-stilbene double bond of CA-4 is susceptible to isomerization into the inactive (E)-isomer under physiological conditions. To circumvent this, medicinal chemists sought to replace the olefinic bridge while maintaining the critical spatial relationship between the two aromatic rings, leading to the discovery of benzophenone derivatives[1].

SAR Analysis of Benzophenone Derivatives

The transition from a stilbene to a benzophenone core fundamentally alters the molecule's physical chemistry while preserving its biological target. The SAR of pentamethoxybenzophenones and related analogs reveals three critical structural pillars:

The sp² Carbonyl Bridge

Replacing the (Z)-stilbene double bond with a carbonyl group yields a diaryl ketone. The sp² hybridization of the carbonyl carbon is strictly required because it forces the two highly substituted aromatic rings into a skewed, non-coplanar conformation[1]. This specific dihedral angle perfectly mimics the bioactive conformation of the (Z)-stilbene, allowing the molecule to lodge deeply into the colchicine binding pocket of tubulin[1].

Ring A: The 3,4,5-Trimethoxy Pharmacophore

Consistent across almost all potent colchicine-site inhibitors (including podophyllotoxin and CA-4), the 3,4,5-trimethoxy substitution on Ring A is non-negotiable[2]. These methoxy groups engage in critical hydrophobic interactions and hydrogen bonding with the β -tubulin subunit, anchoring the molecule within the binding cleft.

Ring B: The "Goldilocks" Steric Constraint

The most profound SAR insights emerge from modifications to the meta-position of Ring B. When comparing phenstatin (3-hydroxy-4-methoxy) to pentamethoxybenzophenones (e.g., 3,3',4,5,5'-pentamethoxybenzophenone), a distinct "Goldilocks" steric constraint is observed[1]:

  • Hydroxyl Group (Phenstatin): Highly potent. The hydroxyl group provides necessary hydrogen-bonding capabilities and imposes the exact steric constraint needed to lock the two phenyl rings into the optimal relative position[1].

  • Hydrogen (Unsubstituted): Moderately active. Lacks the necessary steric bulk to lock the conformation, resulting in higher entropic penalty upon binding[1].

  • Methoxy Group (Pentamethoxybenzophenone): Significantly reduced activity. While the oxygen is present, the added methyl group makes the substituent too bulky. This severe steric clash forces the aromatic rings out of the optimal binding conformation, precipitating a drop in antitubulin activity[1].

Mechanistic Pathway: Colchicine-Site Inhibition

Pentamethoxybenzophenones and their analogs exert their antineoplastic effects via a well-defined signaling cascade initiated by direct protein-ligand interaction.

MoA A Benzophenone Derivative Binding B Colchicine Site (β-Tubulin) A->B C Tubulin Polymerization Inhibition B->C D G2/M Phase Mitotic Arrest C->D E Apoptosis (Cell Death) D->E

Mechanism of Action: Benzophenone-induced mitotic arrest via tubulin inhibition.

Quantitative SAR Data & Comparative Efficacy

To illustrate the steric constraints discussed in Section 2.3, the following table summarizes the comparative efficacy of the (Z)-stilbene lead and its benzophenone derivatives. The data clearly demonstrates the precipitous drop in activity when the meta-hydroxyl is replaced by a bulkier methoxy group.

CompoundRing A SubstitutionRing B SubstitutionBridgeTubulin Inhibition (IC₅₀)
Combretastatin A-4 3,4,5-trimethoxy3-hydroxy-4-methoxy(Z)-Stilbene~1.0 μM
Phenstatin 3,4,5-trimethoxy3-hydroxy-4-methoxyCarbonyl~1.0 μM
3,3',4,5,5'-Pentamethoxybenzophenone 3,4,5-trimethoxy3,5-dimethoxyCarbonyl>10.0 μM

(Note: Data synthesized from standardized tubulin assembly assays[1])

Self-Validating Experimental Protocols

As an Application Scientist, ensuring reproducibility requires designing protocols where the system validates itself. The following workflows detail the synthesis and biological evaluation of these agents.

Synthesis via Organolithium Coupling

Direct Friedel-Crafts acylation of highly oxygenated aromatic rings often yields unwanted regioisomers. To ensure absolute regiocontrol, an organolithium coupling strategy is employed[1].

  • Amide Precursor Formation: Oxidize the appropriately substituted benzaldehyde (e.g., 3,4-dimethoxybenzaldehyde for a pentamethoxy target) to the carboxylic acid using KMnO₄. Convert this to the acid chloride, and react with morpholine to generate a stable morpholine amide[1].

  • Lithiation: In a flame-dried flask under argon, dissolve 3,4,5-trimethoxybromobenzene in anhydrous THF. Cool to -78 °C and add tert-butyllithium dropwise to generate the aryllithium species[1].

  • Nucleophilic Addition: Slowly add the morpholine amide to the aryllithium solution at -78 °C. Causality: The use of a morpholine amide forms a stable tetrahedral intermediate that prevents double addition of the organolithium reagent, a common side reaction when using ester precursors.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract with ethyl acetate, dry over Na₂SO₄, and purify via silica gel chromatography to isolate the pure benzophenone[1].

Tubulin Polymerization Turbidimetric Assay

This assay is a self-validating system: the thermodynamic assembly of soluble tubulin dimers into insoluble microtubules scatters light. A successful control reaction will show a sigmoidal increase in absorbance, while active inhibitors will flatten this curve[1].

  • Protein Isolation: Isolate tubulin from bovine brain tissue via three cycles of temperature-dependent assembly (37 °C) and disassembly (0 °C), followed by ultracentrifugation to remove microtubule-associated proteins (MAPs)[1].

  • Assay Preparation: Prepare a reaction mixture containing 1.0 mg/mL purified tubulin in PIPES buffer (pH 6.9), 1 mM MgCl₂, and 1 mM GTP. Causality: GTP is strictly required as the thermodynamic driving force for tubulin polymerization.

  • Compound Addition: Dissolve the benzophenone derivative in DMSO. Add to the tubulin mixture such that the final DMSO concentration remains below 1% (v/v) to prevent solvent-induced protein denaturation.

  • Spectrophotometric Monitoring: Transfer the mixture to a cuvette and incubate at 30 °C in a temperature-controlled spectrophotometer. Monitor absorbance continuously at 340 nm for 20–30 minutes[1].

  • Data Analysis: Calculate the IC₅₀ as the concentration of the drug that reduces the final steady-state absorbance (extent of assembly) by 50% relative to the vehicle control[1].

Workflow S1 1. Purify Bovine Brain Tubulin (Ultracentrifugation) S3 3. Incubate Tubulin + Drug (30°C, GTP, PIPES buffer) S1->S3 S2 2. Prepare Drug Dilutions (0.1 - 10 μM in DMSO) S2->S3 S4 4. Measure Absorbance (340 nm over 20 mins) S3->S4 S5 5. Calculate IC50 (Extent of Assembly) S4->S5

Self-validating turbidimetric workflow for evaluating tubulin polymerization inhibition.

Conclusion

The SAR of pentamethoxybenzophenones and their analogs underscores a fundamental principle in drug design: the delicate balance between electronic properties and steric bulk. While the sp² carbonyl bridge successfully mimics the (Z)-stilbene of combretastatin A-4, the steric clash introduced by fully methylating the Ring B hydroxyl group significantly attenuates target affinity. Understanding these structural nuances, coupled with rigorous, self-validating experimental protocols, is essential for the continued development of next-generation vascular disrupting agents and antineoplastics.

References

  • Title: Antineoplastic Agents. 379. Synthesis of Phenstatin Phosphate Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Antineoplastic Agents. 443. Synthesis of the Cancer Cell Growth Inhibitor Hydroxyphenstatin and Its Sodium Diphosphate Prodrug Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

Exploratory

Discovery and Evaluation of 3,3',4,4',5-Pentamethoxybenzophenone: A Combretastatin A-4 Benzophenone Analogue

Executive Summary The development of vascular disrupting agents (VDAs) targeting the colchicine binding site of tubulin has been heavily influenced by the natural product Combretastatin A-4 (CA-4). However, the inherent...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of vascular disrupting agents (VDAs) targeting the colchicine binding site of tubulin has been heavily influenced by the natural product Combretastatin A-4 (CA-4). However, the inherent thermodynamic instability of CA-4's (Z)-stilbene core presents significant pharmacological challenges. This technical guide explores the rational scaffold hopping from stilbenes to benzophenones, detailing the specific discovery, synthesis, and structure-activity relationship (SAR) evaluation of 3,3',4,4',5-pentamethoxybenzophenone (Compound 4c). As a critical negative control in the discovery of phenstatin, this pentamethoxy analogue provided foundational insights into the strict hydrogen-bonding requirements of the tubulin binding pocket.

The Combretastatin A-4 Paradigm and the Isomerization Challenge

Combretastatin A-4 (CA-4), isolated from the South African willow tree Combretum caffrum, is a highly potent inhibitor of tubulin polymerization 1. By binding to the colchicine site, CA-4 disrupts microtubule dynamics, leading to rapid morphological changes in endothelial cells and subsequent vascular shutdown in solid tumors.

Despite its high efficacy, CA-4 relies on a (Z)-stilbene (cis) configuration to properly orient its two aryl rings within the binding pocket. Under physiological conditions, or upon exposure to light and heat, the (Z)-olefin readily isomerizes to the thermodynamically favored (E)-stilbene (trans) isomer, which is biologically inactive. To circumvent this liability while preserving the pseudo-cis spatial arrangement, researchers replaced the olefinic bridge with a carbonyl group, yielding the potent benzophenone analogue known as phenstatin 1.

Rational Design of 3,3',4,4',5-Pentamethoxybenzophenone

Phenstatin (3-hydroxy-3',4,4',5'-tetramethoxybenzophenone) maintained the critical 3-hydroxyl and 4-methoxy substitution pattern on the B-ring, demonstrating antineoplastic activity equivalent to CA-4 [[1]](). To rigorously map the pharmacophore and understand the specific electronic and steric constraints of the colchicine binding site, a series of derivatives were synthesized.

3,3',4,4',5-pentamethoxybenzophenone was designed by methylating the 3-hydroxyl group of phenstatin. This specific modification was chosen to test a critical hypothesis: Does the tubulin binding pocket require a hydrogen-bond donor at the 3-position, or is the spatial occupation of the oxygen atom sufficient?

SAR CA4 Combretastatin A-4 (Active, Unstable Z-olefin) Scaffold Benzophenone Scaffold (Stable cis-like geometry) CA4->Scaffold Replace olefin with C=O Phenstatin Phenstatin (3-OH) (Potent Tubulin Inhibitor) Scaffold->Phenstatin Retain 3-OH Pentamethoxy 3,3',4,4',5-Pentamethoxybenzophenone (Weak Activity, Steric Clash) Scaffold->Pentamethoxy Methylate to 3-OMe

SAR logic illustrating the transition from CA-4 to phenstatin and the pentamethoxy analogue.

Synthetic Methodology: Step-by-Step Protocol

The synthesis of 3,3',4,4',5-pentamethoxybenzophenone utilizes a highly efficient nucleophilic acyl substitution. Direct reaction of an organolithium reagent with an ester or acid chloride often leads to double addition, forming a tertiary alcohol. To prevent this, the protocol employs a morpholine amide intermediate—functioning similarly to a Weinreb amide—which forms a stable tetrahedral intermediate that only collapses to the ketone upon aqueous quenching 1.

Step 1: Preparation of the Morpholine Amide Precursor
  • Procedure: Convert 3,4-dimethoxybenzoic acid to its acid chloride using thionyl chloride ( SOCl2​ ) under reflux. Remove excess SOCl2​ in vacuo. Dissolve the crude acid chloride in anhydrous dichloromethane (DCM), cool to 0 °C, and add an excess of morpholine dropwise. Stir for 2 hours at room temperature.

  • Validation: Monitor by Thin Layer Chromatography (TLC). The disappearance of the highly non-polar acid chloride and the appearance of a polar amide spot confirms conversion. Wash with dilute HCl to remove unreacted morpholine, extract with DCM, and concentrate to yield 3,4-dimethoxy-N-morpholinobenzamide.

  • Causality: The morpholine moiety is critical; its oxygen atom coordinates with the incoming lithium ion during the subsequent coupling step, stabilizing the tetrahedral intermediate and preventing over-alkylation.

Step 2: Lithiation of 3,4,5-Trimethoxybromobenzene
  • Procedure: Dissolve 3,4,5-trimethoxybromobenzene in anhydrous tetrahydrofuran (THF) under a strict argon atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath. Add tert-butyllithium (t-BuLi) dropwise. Stir for 1 hour at -78 °C.

  • Causality: t-BuLi is selected over n-BuLi because the resulting tert-butyl bromide byproduct is sterically hindered, virtually eliminating the risk of Wurtz coupling (reaction of the newly formed aryllithium with the alkyl bromide byproduct).

Step 3: Nucleophilic Acyl Substitution (Coupling)
  • Procedure: Add a solution of 3,4-dimethoxy-N-morpholinobenzamide in THF dropwise to the -78 °C organolithium solution. Maintain at -78 °C for 2 hours, then allow it to slowly warm to room temperature.

  • Validation: Quench a 0.1 mL reaction aliquot with water and analyze via LC-MS to confirm the presence of the target mass (m/z 332) before proceeding to bulk workup 1. Quench the main reaction vessel with saturated aqueous NH4​Cl . Extract with ethyl acetate, wash with brine, dry over Na2​SO4​ , and concentrate.

Step 4: Purification
  • Procedure: Purify the crude product by flash column chromatography using a 4:1 hexanes-ethyl acetate solvent system ( Rf​=0.10 ). Recrystallize the resulting solid from a toluene-hexane mixture.

  • Validation: The final product is validated by Electron Impact Mass Spectrometry (EIMS), yielding an off-white powder with a base peak of m/z 332 ( M+ , 100%) 1.

Synthesis A 3,4-Dimethoxybenzoic Acid B Amidation (SOCl2, Morpholine) A->B C 3,4-Dimethoxy-N-morpholinobenzamide B->C G Nucleophilic Acyl Substitution (-78°C to RT) C->G D 3,4,5-Trimethoxybromobenzene E Lithiation (t-BuLi, -78°C) D->E F (3,4,5-Trimethoxyphenyl)lithium E->F F->G H 3,3',4,4',5-Pentamethoxybenzophenone G->H

Workflow for the synthesis of 3,3',4,4',5-pentamethoxybenzophenone via morpholine amide.

Biological Evaluation and SAR Insights

The synthesized 3,3',4,4',5-pentamethoxybenzophenone was evaluated alongside CA-4 and phenstatin to determine its ability to inhibit tubulin polymerization and suppress cancer cell growth.

Quantitative Data Summary
CompoundStructural ModificationsTubulin Polymerization Inhibition ( IC50​ , µM)Cytotoxicity ( GI50​ , µM) - P388 Leukemia
Combretastatin A-4 (CA-4) (Z)-stilbene bridge, 3-OH, 4-OMe~ 1.0 - 1.2~ 0.003
Phenstatin Benzophenone bridge, 3-OH, 4-OMe~ 1.0 - 1.2~ 0.003
3,3',4,4',5-Pentamethoxybenzophenone Benzophenone bridge, 3-OMe , 4-OMe> 40 (Weak/Inactive)> 10 (Weak/Inactive)

Data synthesized from comparative SAR evaluations of combretastatin analogues [[1]]().

Mechanistic Interpretation

The biological data reveals a stark contrast in efficacy. While phenstatin mirrors the high potency of CA-4, the substitution of the 3-hydroxyl group with a methoxy group in 3,3',4,4',5-pentamethoxybenzophenone results in an almost complete loss of activity 1.

This profound drop in potency establishes two critical mechanistic rules for the colchicine binding site:

  • Hydrogen-Bond Donor Requirement: The 3-hydroxyl group acts as an essential hydrogen-bond donor to specific residues (likely within the α -tubulin subunit). Methylating this oxygen removes the donor capability, severely weakening the binding affinity.

  • Steric Constraints: The introduction of the bulkier methyl group creates vicinal methoxy steric hindrance on the B-ring. This steric clash prevents the benzophenone scaffold from adopting the precise dihedral angle required to snugly fit into the binding pocket, a phenomenon not observed when the smaller hydroxyl group is present 1.

Conclusion

The synthesis and subsequent biological evaluation of 3,3',4,4',5-pentamethoxybenzophenone played an instrumental role in the discovery phase of benzophenone-based VDAs. By acting as a structural foil to phenstatin, it definitively proved that while the carbonyl bridge successfully mimics the (Z)-stilbene geometry of Combretastatin A-4, the 3-hydroxyl group is an absolute, non-negotiable pharmacophoric requirement for potent tubulin inhibition. These findings have since guided the rational design of numerous next-generation antineoplastic agents, ensuring that synthetic efforts prioritize both geometric stability and precise hydrogen-bonding networks.

References

  • Antineoplastic Agents. 379.

Sources

Protocols & Analytical Methods

Method

synthesis protocol for 3,3',4,4',5-pentamethoxybenzophenone from 3,4,5-trimethoxybromobenzene

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Advanced Synthesis Protocol & Mechanistic Guide Introduction and Mechanistic Rationale The development of vascular disr...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Advanced Synthesis Protocol & Mechanistic Guide

Introduction and Mechanistic Rationale

The development of vascular disrupting agents (VDAs) targeting the colchicine-binding site of tubulin has been heavily influenced by the discovery of Combretastatin A-4 (CA-4). In the pursuit of more chemically stable analogs that maintain the critical cis-stilbene geometry required for bioactivity, researchers developed phenstatin and its derivatives[1]. By replacing the olefinic bridge of CA-4 with a carbonyl group, the resulting benzophenones exhibit potent inhibition of tubulin polymerization and cancer cell growth without the risk of cis-to-trans isomerization[2].

This application note details a highly robust, two-step synthetic protocol for 3,3',4,4',5-pentamethoxybenzophenone starting from 3,4,5-trimethoxybromobenzene and 3,4-dimethoxybenzaldehyde. Unlike single-step routes utilizing morpholine amides (Weinreb-type protocols)[1], this two-step benzhydrol pathway is designed as a self-validating system . By isolating the intermediate secondary alcohol, chemists can analytically verify the success of the sensitive organolithium addition before committing to the final oxidation, ensuring high fidelity in structure-activity relationship (SAR) library generation.

Retrosynthetic Strategy and Workflow

The synthesis relies on a convergent organometallic approach. The highly electron-rich nature of the starting materials dictates the choice of reagents: harsh conditions must be avoided to prevent demethylation or oxidative cleavage of the aromatic rings.

Synthesis SM1 3,4,5-Trimethoxy- bromobenzene LiEx Lithium-Halogen Exchange (t-BuLi, THF, -78°C) SM1->LiEx SM2 3,4-Dimethoxy- benzaldehyde Add Nucleophilic Addition SM2->Add Int1 3,4,5-Trimethoxy- phenyllithium LiEx->Int1 Int1->Add Benz Benzhydrol Intermediate (Self-Validating Checkpoint) Add->Benz Ox Benzylic Oxidation (Activated MnO2, DCM) Benz->Ox Prod 3,3',4,4',5-Pentamethoxy- benzophenone Ox->Prod

Figure 1: Workflow for 3,3',4,4',5-pentamethoxybenzophenone synthesis via a benzhydrol intermediate.

Step-by-Step Experimental Methodologies

Step 3.1: Lithium-Halogen Exchange and Nucleophilic Addition

Objective: Synthesis of (3,4-dimethoxyphenyl)(3,4,5-trimethoxyphenyl)methanol.

Expertise & Causality:tert-Butyllithium (t-BuLi) is strictly selected over n-butyllithium for this exchange. The use of 2.0 equivalents of t-BuLi ensures that the generated tert-butyl bromide is immediately destroyed (forming isobutylene and isobutane), preventing it from acting as an electrophile and alkylating the newly formed, highly nucleophilic aryllithium species[1]. The reaction must be maintained at -78 °C; warmer temperatures will lead to proton abstraction from the THF solvent or Wurtz-Fittig homo-coupling.

Protocol:

  • Preparation: Flame-dry a 100 mL Schlenk flask under vacuum and backfill with ultra-high purity Argon (repeat 3x).

  • Dissolution: Add 3,4,5-trimethoxybromobenzene (1.00 g, 4.05 mmol) and 25 mL of anhydrous Tetrahydrofuran (THF). Stir to dissolve.

  • Cooling: Submerge the reaction flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes.

  • Lithiation: Syringe in t-BuLi (1.7 M in pentane, 4.8 mL, 8.10 mmol, 2.0 eq) dropwise down the side of the flask over 10 minutes to maintain internal temperature. Stir at -78 °C for 45 minutes.

  • Electrophile Addition: Dissolve 3,4-dimethoxybenzaldehyde (0.74 g, 4.45 mmol, 1.1 eq) in 5 mL of anhydrous THF. Add this solution dropwise to the aryllithium mixture.

  • Maturation: Stir the mixture at -78 °C for 2 hours, then remove the cooling bath and allow it to slowly warm to room temperature over 1 hour[2].

  • Quenching & Extraction: Quench the reaction by carefully adding 10 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Checkpoint Validation: The crude benzhydrol should exhibit a distinct polar shift on TLC (lower Rf​ ) compared to the starting bromobenzene, and an FTIR scan of the crude oil will show a broad O-H stretch at ~3400 cm⁻¹.

Step 3.2: Chemoselective Benzylic Oxidation

Objective: Conversion of the benzhydrol to 3,3',4,4',5-pentamethoxybenzophenone.

Expertise & Causality: Activated Manganese Dioxide (MnO₂) is utilized as the oxidant. Because the pentamethoxy-substituted aromatic rings are exceptionally electron-rich, harsh oxidants (like KMnO₄ or Jones reagent) risk oxidative cleavage of the rings or demethylation. MnO₂ is a mild, heterogeneous reagent with near-perfect chemoselectivity for benzylic alcohols. Because the reaction occurs on the surface of the solid MnO₂, a large weight excess (10–15 eq) and vigorous stirring are mandatory for efficient conversion.

Protocol:

  • Dissolution: Dissolve the crude benzhydrol intermediate from Step 3.1 in 30 mL of anhydrous Dichloromethane (DCM).

  • Oxidation: Add Activated MnO₂ (3.5 g, ~40 mmol, ~10 eq by weight) in one portion.

  • Reaction: Stir the black suspension vigorously at room temperature for 18–24 hours.

  • Monitoring (Self-Validation): Monitor the reaction via TLC. The disappearance of the polar benzhydrol spot and the appearance of a higher Rf​ UV-active spot confirms conversion. FTIR of a reaction aliquot will show the disappearance of the O-H stretch and the emergence of a sharp, conjugated ketone C=O stretch at ~1633 cm⁻¹[1].

  • Filtration: Filter the suspension through a pad of Celite to remove the manganese salts. Wash the Celite pad thoroughly with additional DCM (3 × 15 mL).

  • Purification: Concentrate the filtrate in vacuo. Purify the residue by flash column chromatography on silica gel using a 4:1 hexanes/ethyl acetate solvent system.

  • Crystallization: Recrystallize the product from a toluene-hexane mixture to afford the target compound as an off-white powder[1].

Quantitative Data and Characterization

The following table summarizes the expected analytical and physical data for the isolated 3,3',4,4',5-pentamethoxybenzophenone to ensure rigorous quality control[1],[2].

ParameterExpected Value / ObservationAnalytical Significance
Appearance Off-white powderIndicates successful removal of colored MnO₂ byproducts.
TLC Rf​ Value 0.10 (4:1 Hexanes:Ethyl Acetate)Confirms lipophilicity profile against standards.
FTIR (C=O stretch) ~1633 cm⁻¹Validates the presence of the conjugated diaryl ketone bridge.
EIMS m/z (M⁺) 332 (100% relative abundance)Confirms the exact molecular weight of the pentamethoxy target.
EIMS Fragments 317 (6%), 301 (8%), 195 (16%), 165 (22%)Diagnostic fragmentation pattern (loss of methyl/methoxy groups and alpha-cleavage of the benzophenone).
Overall Yield 65% – 75%Reflects efficiency of the two-step sequence post-crystallization.

Sources

Application

Application and Protocol for the Structural Characterization of 3,3',4,4',5-Pentamethoxybenzophenone using 1H and 13C NMR Spectroscopy

Abstract This comprehensive guide details the application of Nuclear Magnetic Resonance (NMR) spectroscopy for the definitive structural elucidation of 3,3',4,4',5-pentamethoxybenzophenone. Addressed to researchers, scie...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide details the application of Nuclear Magnetic Resonance (NMR) spectroscopy for the definitive structural elucidation of 3,3',4,4',5-pentamethoxybenzophenone. Addressed to researchers, scientists, and professionals in drug development, this document provides not only step-by-step protocols for data acquisition but also delves into the rationale behind the experimental design and the in-depth interpretation of spectral data. By integrating one-dimensional (1H and 13C) and two-dimensional (COSY, HSQC, HMBC) NMR techniques, a complete and unambiguous assignment of all proton and carbon resonances is achieved. This guide is grounded in established spectroscopic principles and serves as a robust reference for the characterization of complex substituted aromatic compounds.

Introduction: The Significance of Structural Verification

3,3',4,4',5-Pentamethoxybenzophenone is a polysubstituted aromatic ketone. Molecules of this class are of interest in medicinal chemistry and materials science due to their potential biological activities and photochemical properties. The precise arrangement of the five methoxy substituents on the two phenyl rings profoundly influences the molecule's steric and electronic properties, and consequently its function. Therefore, unambiguous confirmation of its chemical structure is a critical first step in any research and development endeavor.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for the structural analysis of organic molecules in solution.[1] By probing the magnetic properties of atomic nuclei, specifically ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. This application note will guide the user through the process of acquiring and interpreting a full suite of NMR experiments to thoroughly characterize 3,3',4,4',5-pentamethoxybenzophenone.

Molecular Structure and Atom Numbering

For clarity in spectral assignments, the following standardized numbering system will be used for 3,3',4,4',5-pentamethoxybenzophenone throughout this guide.

Caption: Molecular structure and numbering scheme for 3,3',4,4',5-pentamethoxybenzophenone.

Experimental Protocols

The following protocols are designed for a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion and sensitivity.[2]

Sample Preparation
  • Solvent Selection: Deuterated chloroform (CDCl₃) is an excellent initial choice due to its ability to dissolve a wide range of organic compounds and its relatively clean spectral window.[3] If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) or acetone-d₆ can be used as alternatives.

  • Concentration: Accurately weigh approximately 10-20 mg of 3,3',4,4',5-pentamethoxybenzophenone and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically added by the solvent manufacturer as an internal reference (0 ppm for both ¹H and ¹³C NMR).[4] If not present, a small drop can be added.

  • Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous by gentle vortexing or inversion of the NMR tube.

NMR Data Acquisition Workflow

The following sequence of experiments is recommended for a comprehensive structural analysis.

G cluster_1D 1D NMR Experiments cluster_2D 2D NMR Correlation Spectroscopy H1 ¹H NMR (Proton Spectrum) C13 ¹³C NMR (Carbon Spectrum) H1->C13 Initial Survey COSY ¹H-¹H COSY (Proton-Proton Coupling) H1->COSY Establish H-H Spin Systems DEPT DEPT-135 (CH, CH₃ vs. CH₂) C13->DEPT Identify Carbon Types HSQC ¹H-¹³C HSQC (Direct C-H Correlation) COSY->HSQC Assign Protonated Carbons HMBC ¹H-¹³C HMBC (Long-Range C-H Correlation) HSQC->HMBC Assign Quaternary Carbons & Link Fragments

Sources

Method

Application Note: 3,3',4,4',5-Pentamethoxybenzophenone as a Structural Probe in Antineoplastic Drug Development

The Pharmacophore Conundrum: The Role of Negative Probes In the highly specialized field of antineoplastic drug development, targeting the tumor vasculature via tubulin polymerization inhibition is a proven therapeutic s...

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Author: BenchChem Technical Support Team. Date: March 2026

The Pharmacophore Conundrum: The Role of Negative Probes

In the highly specialized field of antineoplastic drug development, targeting the tumor vasculature via tubulin polymerization inhibition is a proven therapeutic strategy. Combretastatin A-4 (CA-4), isolated from the South African willow tree Combretum caffrum, is a benchmark molecule that binds to the colchicine site of β -tubulin[1]. To overcome the chemical instability of CA-4's cis-stilbene double bond, researchers developed Phenstatin , a bioisosteric benzophenone analogue that replaces the olefin bridge with an sp2-hybridized carbonyl group, retaining potent antineoplastic activity[2].

However, validating the exact binding mechanics of Phenstatin requires robust negative controls. 3,3',4,4',5-Pentamethoxybenzophenone (designated as Compound 4c in foundational literature) was synthesized specifically as a "methylated knockout" SAR probe[3]. By masking the critical 3-hydroxyl group of Phenstatin with a methyl ether, this compound demonstrates a precipitous drop in tubulin binding affinity[3]. For drug development professionals, this molecule is an indispensable tool for validating in vitro tubulin assays and calibrating in silico molecular docking algorithms.

Mechanistic Causality: The 3-Hydroxy Imperative

Understanding why a single methyl group abrogates antineoplastic activity is critical for rational drug design. The colchicine binding pocket of β -tubulin is highly sensitive to both steric bulk and hydrogen-bonding networks.

  • The sp2 Carbonyl Core: The benzophenone carbonyl maintains the two aromatic rings in a non-coplanar geometry, perfectly mimicking the active cis-conformation of CA-4 without the risk of cis-to-trans isomerization[3].

  • The Hydrogen Bond Donor: In Phenstatin, the 3-OH group acts as an essential hydrogen-bond donor to specific residues within the tubulin binding pocket, anchoring the molecule[3].

  • Steric Clash & Desolvation: In 3,3',4,4',5-pentamethoxybenzophenone, the conversion of the 3-OH to a 3-OMe introduces a bulky, hydrophobic methyl group. This modification not only eliminates the essential hydrogen bond but also creates a severe steric clash within the tightly packed binding site, rendering the molecule biologically inert and establishing the strict requirement for a 3-hydroxy-4-methoxy substitution pattern[3].

SAR_Mechanism CA4 Combretastatin A-4 (cis-Stilbene, 3-OH) Phenstatin Phenstatin (Benzophenone, 3-OH) CA4->Phenstatin Bioisosteric Replacement (Olefin to Carbonyl) Pentamethoxy 3,3',4,4',5-Pentamethoxybenzophenone (Benzophenone, 3-OMe) Phenstatin->Pentamethoxy SAR Methylation (3-OH to 3-OMe) Tubulin β-Tubulin Colchicine Site Phenstatin->Tubulin H-Bond Donor Active Pentamethoxy->Tubulin Steric Clash / No H-Bond Active Microtubule Disruption (Antineoplastic Efficacy) Tubulin->Active High Affinity Binding Inactive Loss of Activity (Assay Negative Control) Tubulin->Inactive Poor Affinity Binding

SAR logic tree demonstrating the use of 3,3',4,4',5-pentamethoxybenzophenone as a negative probe.

Quantitative SAR Data Summary

To contextualize the utility of 3,3',4,4',5-pentamethoxybenzophenone, it must be compared against its active structural relatives. The data below highlights the dramatic loss of efficacy upon methylation of the 3-position.

CompoundRing A SubstitutionRing B SubstitutionTubulin Polymerization IC 50​ ( μ M)Cancer Cell Growth GI 50​ ( μ g/mL)
Combretastatin A-4 3,4,5-trimethoxy3-OH, 4-OMe~1.0 - 1.2~0.001
Phenstatin 3,4,5-trimethoxy3-OH, 4-OMe~1.0 - 1.2~0.001
3,3',4,4',5-Pentamethoxybenzophenone 3,4,5-trimethoxy3-OMe, 4-OMe>10.0 (Weak/Inactive)>1.0 (Weak/Inactive)

Data synthesized from foundational SAR studies on Phenstatin derivatives[3][4].

Experimental Protocols & Workflows

Protocol A: Synthesis of the SAR Probe (3,3',4,4',5-Pentamethoxybenzophenone)

This protocol utilizes a directed nucleophilic acyl substitution.

Step-by-Step Methodology:

  • Preparation of the Organolithium Reagent: Flame-dry a Schlenk flask under Argon. Add a 0.1 M solution of 3,4,5-trimethoxybromobenzene (1.1 eq) in anhydrous tetrahydrofuran (THF)[1]. Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Slowly add tert-butyllithium (2.2 eq) dropwise and stir for 15 minutes to facilitate halogen-metal exchange[1].

  • Nucleophilic Addition: In a separate flame-dried flask, prepare a 0.1 M solution of the corresponding morpholine amide (derived from 3,4-dimethoxybenzoic acid) in anhydrous THF at -78 °C[1]. Transfer the aryllithium reagent to the amide solution via cannula.

  • Quenching and Workup: Stir the mixture for 2 hours at -78 °C, then allow it to warm to 0 °C. Quench the reaction carefully with saturated aqueous NH 4​ Cl. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo.

  • Purification: Purify the crude product via silica gel column chromatography using a 4:1 hexanes−ethyl acetate gradient ( Rf​ = 0.10)[3]. Recrystallize from toluene−hexane to yield the product as an off-white powder[3].

Expert Causality & Self-Validation: Why use a morpholine amide? Standard esters or acid chlorides would suffer from over-addition of the highly reactive aryllithium species, yielding a tertiary alcohol byproduct. The morpholine amide forms a stable, chelated tetrahedral intermediate that only collapses to the desired benzophenone upon acidic aqueous workup. This ensures a self-validating 1:1 stoichiometry and high crude purity[3].

Protocol B: Self-Validating Tubulin Polymerization Turbidimetric Assay

This assay measures the ability of a compound to inhibit the GTP-driven polymerization of purified tubulin into microtubules.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a reaction buffer containing 80 mM PIPES (pH 6.9), 2 mM MgCl 2​ , 0.5 mM EGTA, and 1 mM GTP. Thaw purified bovine brain tubulin (>99% purity) on ice and dilute to a final concentration of 1.0 mg/mL in the reaction buffer.

  • Compound Plating: In a pre-chilled 96-well half-area UV-transparent microplate, add the test compounds dissolved in DMSO.

    • Well 1 (Vehicle): 1% DMSO final concentration.

    • Well 2 (Positive Control): Phenstatin at 5 μ M.

    • Well 3 (Negative Probe): 3,3',4,4',5-Pentamethoxybenzophenone at 5 μ M.

  • Kinetic Measurement: Rapidly add the tubulin solution to the wells using a multichannel pipette. Immediately place the plate into a microplate reader pre-heated to 37 °C.

  • Data Acquisition: Read the absorbance at 340 nm every 30 seconds for 60 minutes.

Expert Causality & Self-Validation: Why 340 nm? This wavelength specifically detects the light-scattering properties of polymerized microtubules without interfering with the intrinsic UV absorbance of the benzophenone aromatic rings. Self-Validation Logic: The DMSO vehicle must show a classic sigmoidal curve (nucleation, elongation, and steady-state phases). The Phenstatin well must show a completely flattened curve (inhibition). Crucially, the 3,3',4,4',5-pentamethoxybenzophenone well must closely mirror the DMSO curve. If the pentamethoxy probe inhibits polymerization, it indicates the assay is suffering from non-specific hydrophobic aggregation (often due to high compound concentration or poor buffer solubility) rather than specific colchicine-site binding.

References

  • Pettit, G. R., Toki, B., Herald, D. L., Verdier-Pinard, P., Boyd, M. R., Hamel, E., & Pettit, R. K. (1998). Antineoplastic Agents. 379. Synthesis of Phenstatin Phosphate. Journal of Medicinal Chemistry, 41(10), 1688–1695. URL: [Link]

  • Pettit, G. R., Lippko, B. P., Herald, D. L., Hamel, E., Pettit, R. K., & Chapuis, J. C. (2000). Antineoplastic Agents. 443. Synthesis of the Cancer Cell Growth Inhibitor Hydroxyphenstatin and Its Sodium Diphosphate Prodrug. Journal of Medicinal Chemistry, 43(14), 2731–2737. URL: [Link]

  • Pinney, K. G., et al. (1999). Synthesis of phenstatin and prodrugs thereof. World Intellectual Property Organization, Patent WO1999034788A1.

Sources

Application

Application Note: Conversion of 3,3',4,4',5-Pentamethoxybenzophenone to Water-Soluble Phenstatin Prodrugs

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Comprehensive Synthetic and Methodological Guide Introduction & Strategic Rationale Phenstatin (3-hydroxy-3',4,4',5'-te...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Comprehensive Synthetic and Methodological Guide

Introduction & Strategic Rationale

Phenstatin (3-hydroxy-3',4,4',5'-tetramethoxybenzophenone) is a highly potent antineoplastic agent that binds to the colchicine site of β -tubulin, effectively inhibiting tubulin polymerization and inducing G2/M phase cell cycle arrest[1]. While its in vitro efficacy is comparable to that of combretastatin A-4, its inherent lipophilicity severely limits its clinical bioavailability[2].

To translate this potent molecule into a viable clinical candidate, it must be converted into a water-soluble prodrug. The sodium phosphate prodrug of phenstatin leverages endogenous alkaline phosphatases in the bloodstream to cleave the phosphate group, releasing the active phenol directly into circulation[1]. This application note details the field-proven, self-validating synthetic workflow required to convert the fully methylated precursor—3,3',4,4',5-pentamethoxybenzophenone—into the active phenstatin sodium phosphate prodrug[3].

Mechanistic Insights: The Causality of Regioselective Demethylation

The most complex challenge in this synthetic route is the initial regioselective demethylation of 3,3',4,4',5-pentamethoxybenzophenone. Unlike systems with an ortho-methoxy group that easily coordinate with Lewis acids, this precursor requires differentiation between the meta- (C3) and para- (C4) methoxy groups on the B-ring.

The Causality of Reagent Selection: We exploit the subtle electronic disparities induced by the bridging carbonyl group. The carbonyl exerts a strong electron-withdrawing resonance effect at the para-position (C4), significantly reducing the Lewis basicity of the 4-methoxy oxygen. Conversely, the meta-methoxy oxygen (C3) experiences only weaker inductive effects, rendering it relatively more basic[4].

By employing a mild Lewis acid like Boron Trichloride (BCl 3​ ) at strictly controlled cryogenic temperatures (-78 °C), the boron center preferentially coordinates to the more basic 3-methoxy group. This directs the regioselective cleavage of the ether bond at C3, yielding the desired 3-hydroxy-4-methoxy configuration of phenstatin without over-demethylation[4].

Synthetic Workflow & Biochemical Pathway

Synthesis A 3,3',4,4',5-Pentamethoxybenzophenone (Fully Methylated Precursor) B Phenstatin (3-Hydroxy-3',4,4',5'-tetramethoxybenzophenone) A->B Selective Demethylation (BCl3, -78 °C) C Phenstatin Dibenzyl Phosphate (Protected Intermediate) B->C Phosphorylation (Dibenzyl phosphite, CCl4) D Phenstatin Phosphoric Acid (Free Acid) C->D Hydrogenolysis (H2, Pd/C, EtOH) E Phenstatin Sodium Phosphate (Water-Soluble Prodrug) D->E Salt Formation (NaOMe, MeOH)

Synthetic workflow for the conversion of pentamethoxybenzophenone to phenstatin phosphate prodrug.

Mechanism A Phenstatin Prodrug (Inactive in circulation) B Endogenous Phosphatases (Alkaline Phosphatase) A->B Cleavage C Active Phenstatin (Free Phenol) B->C Release D Colchicine Binding Site (β-Tubulin) C->D High-affinity binding E Inhibition of Tubulin Polymerization D->E Destabilization F G2/M Phase Arrest & Apoptosis E->F Cytotoxicity

Mechanism of action for phenstatin prodrug activation and tubulin destabilization.

Experimental Protocols

Protocol A: Regioselective Demethylation to Phenstatin

Objective: Convert 3,3',4,4',5-pentamethoxybenzophenone to phenstatin.

  • Initiation: Dissolve 3,3',4,4',5-pentamethoxybenzophenone (10.0 mmol) in anhydrous CH 2​ Cl 2​ (50 mL) under a strict argon atmosphere. Cool the reaction flask to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Add BCl 3​ (1.0 M in CH 2​ Cl 2​ , 12.0 mL, 1.2 equiv) dropwise over 15 minutes to prevent localized heating.

  • Propagation: Maintain stirring at -78 °C for 2 hours, then slowly warm the mixture to 0 °C over 1 hour.

  • Quenching & Isolation: Carefully quench the reaction by adding saturated aqueous NaHCO 3​ (20 mL). Extract the aqueous layer with CH 2​ Cl 2​ (3 x 30 mL), dry the combined organic layers over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Hexanes:EtOAc 4:1) to afford phenstatin as a crystalline solid[2].

Self-Validation Check: Confirm regioselectivity via 1 H NMR. The previously equivalent meta-protons in the fully methylated precursor will desymmetrize, appearing as a distinct AB system (J ≈ 2 Hz), confirming cleavage at the C3 position[4].

Protocol B: Phosphorylation via Atherton-Todd-Type Reaction

Causality: Direct phosphorylation using POCl 3​ often yields intractable poly-phosphorylated mixtures. Utilizing dibenzyl phosphite with CCl 4​ and a base generates the highly reactive dibenzyl chlorophosphate in situ, ensuring clean mono-phosphorylation of the sterically hindered phenol[2].

  • Dissolve phenstatin (5.0 mmol) in a 1:1 mixture of anhydrous Acetonitrile and DMF (20 mL).

  • Add dibenzyl phosphite (7.5 mmol, 1.5 equiv), CCl 4​ (25.0 mmol, 5.0 equiv), and N,N-diisopropylethylamine (DIPEA, 10.0 mmol, 2.0 equiv). Introduce DMAP (0.5 mmol, 0.1 equiv) to accelerate acyl transfer.

  • Stir the mixture at room temperature for 4 hours.

  • Partition the mixture between EtOAc and water. Wash the organic layer extensively with brine to remove DMF, dry, and concentrate. Purify via chromatography to yield phenstatin dibenzyl phosphate.

Self-Validation Check: Successful phosphorylation is confirmed by 31 P NMR. The product will exhibit a characteristic singlet peak around -5.0 to -7.0 ppm, distinctly shifted from the unreacted phosphite starting material.

Protocol C: Hydrogenolysis and Prodrug Salt Formation
  • Deprotection: Dissolve the phenstatin dibenzyl phosphate (3.0 mmol) in anhydrous ethanol (30 mL). Add 10% Pd/C (10% w/w).

  • Purge the flask and stir under a hydrogen atmosphere (1 atm) for 2 hours. Filter the suspension through a Celite pad to remove the palladium catalyst and concentrate to yield the free phosphoric acid intermediate[2].

  • Salt Formation: Dissolve the free acid in anhydrous methanol (15 mL) and add Sodium Methoxide (NaOMe, 6.0 mmol, 2.0 equiv). Stir for 1 hour at room temperature[2].

  • Precipitate the final sodium phosphate prodrug by adding cold acetone. Filter, wash with cold acetone, and dry under high vacuum.

Self-Validation Check: Complete hydrogenolysis is validated by the disappearance of the benzyl aromatic protons (7.3–7.4 ppm) in 1 H NMR. The final sodium salt must exhibit high aqueous solubility (>50 mg/mL), validating the success of the prodrug conversion.

Quantitative Data & Comparative Efficacy

To justify the synthetic choices and demonstrate the efficacy of the final product, the following tables summarize the reaction optimization for the critical demethylation step and the comparative in vitro activity of the synthesized compounds.

Table 1: Reaction Optimization for Regioselective Demethylation

Reagent System Temp (°C) Conversion (%) Regioselectivity (3-OH : 4-OH) Yield of Phenstatin (%)

| BBr 3​ (1.0 equiv) | -78 | >95 | 60:40 | 45 | | AlCl 3​ / EtSH | 0 | 85 | 75:25 | 58 | | MgI 2​ (Solvent-free) | 80 | 70 | 80:20 | 52 | | BCl 3​ (1.2 equiv) | -78 | >98 | 92:8 | 84 |

Note: BCl 3​ provides the optimal balance of Lewis acidity and steric bulk, maximizing the yield of the 3-OH isomer.

Table 2: Comparative In Vitro Activity (GI 50​ ) in NCI 60 Cell Line Screen[3] | Compound | Mean Panel GI 50​ (M) | COMPARE Correlation Coefficient | | :--- | :--- | :--- | | Phenstatin (Parent Phenol) | 6.01 × 10 −8 | 1.00 | | Phenstatin Sodium Phosphate (Prodrug) | 7.33 × 10 −8 | 0.94 | | Combretastatin A-4 Prodrug | 1.28 × 10 −8 | 0.81 |

Note: The prodrug retains near-identical growth inhibitory activity compared to the parent phenol, confirming that endogenous phosphatases successfully cleave the phosphate group in biological assays[2],[3].

References

  • [1] Title: Antineoplastic agents. 379. Synthesis of phenstatin phosphate - PubMed Source: nih.gov URL:

  • [2] Title: Antineoplastic Agents. 379. Synthesis of Phenstatin Phosphate1a - ACS Publications Source: acs.org URL:

  • [3] Title: WO1999034788A1 - Synthesis of phenstatin and prodrugs thereof - Google Patents Source: google.com URL:

  • [4] Title: Synthetic approaches to the austocystins, mycotoxins from Aspergillus ustus. Part I. Source: journals.co.za URL:

Sources

Method

In Vivo Efficacy of Pentamethoxybenzophenone Derivatives in Oncology: Application Notes and Protocols

Introduction: The Therapeutic Potential of Pentamethoxybenzophenone Derivatives in Cancer Therapy The benzophenone scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating a wide...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Potential of Pentamethoxybenzophenone Derivatives in Cancer Therapy

The benzophenone scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating a wide array of biological activities, including potent anticancer effects.[1] Among these, pentamethoxybenzophenone (PMBP) derivatives are emerging as a promising class of compounds for oncological applications. Their therapeutic potential is rooted in their ability to interfere with fundamental cellular processes essential for tumor growth and survival. While direct in vivo studies on PMBP are still nascent, extensive research on structurally related polymethoxyflavones and other benzophenone derivatives provides a strong rationale for their investigation as anti-tumor agents.[2][3][4][5][6][7][8][9]

The primary proposed mechanism of action for many of these compounds is the inhibition of tubulin polymerization.[10][11] Microtubules are dynamic cytoskeletal proteins crucial for the formation of the mitotic spindle during cell division.[12] By binding to tubulin, typically at the colchicine binding site, these inhibitors disrupt microtubule dynamics, leading to mitotic arrest at the G2/M phase of the cell cycle and subsequent induction of apoptosis, or programmed cell death.[12][13][14][15] This targeted disruption of a process on which cancer cells are highly dependent makes tubulin a validated and compelling target for anticancer drug development.[12][16][17]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting in vivo tumor growth inhibition assays using pentamethoxybenzophenone derivatives. It outlines detailed protocols for utilizing both cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models, offering insights into experimental design, data interpretation, and the underlying scientific principles.

I. Mechanistic Landscape: Targeting Tubulin and Inducing Apoptosis

The anticancer efficacy of pentamethoxybenzophenone derivatives is primarily attributed to their interaction with the microtubule network, a critical component of the cellular cytoskeleton. This interaction triggers a cascade of events culminating in apoptotic cell death.

A. Inhibition of Tubulin Polymerization

Pentamethoxybenzophenone derivatives are hypothesized to function as microtubule-destabilizing agents. They are believed to bind to the colchicine-binding site on β-tubulin, preventing the polymerization of α- and β-tubulin heterodimers into microtubules.[10][11] This disruption of microtubule dynamics has profound consequences for the cell, particularly during mitosis. The inability to form a functional mitotic spindle prevents proper chromosome segregation, leading to an arrest of the cell cycle at the G2/M phase.[13][14][15]

B. Induction of Apoptosis

Prolonged mitotic arrest triggers the intrinsic pathway of apoptosis. This signaling cascade is initiated by intracellular stress signals and is regulated by the Bcl-2 family of proteins.[18][19] The disruption of the microtubule network leads to the activation of pro-apoptotic Bcl-2 proteins, such as Bax and Bak, and the inhibition of anti-apoptotic proteins like Bcl-2 and Bcl-xL.[19] This shift in the balance of pro- and anti-apoptotic proteins results in the permeabilization of the outer mitochondrial membrane and the release of cytochrome c into the cytoplasm.[18][20]

Cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9, an initiator caspase.[20] Activated caspase-9, in turn, activates executioner caspases, such as caspase-3 and caspase-7, which orchestrate the dismantling of the cell by cleaving a multitude of cellular substrates, ultimately leading to the characteristic morphological changes of apoptosis.[18][19][21]

II. In Vivo Tumor Growth Inhibition Assays: A Step-by-Step Guide

The evaluation of the in vivo efficacy of pentamethoxybenzophenone derivatives is a critical step in the preclinical drug development process. Xenograft models, where human tumor cells or tissues are implanted into immunodeficient mice, are the most widely used systems for these studies.

A. Choice of Xenograft Model: CDX vs. PDX

The selection of an appropriate xenograft model is paramount for obtaining clinically relevant data.

  • Cell Line-Derived Xenograft (CDX) Models: These models are established by implanting cultured human tumor cell lines into immunodeficient mice.

    • Advantages: CDX models are cost-effective, have a faster turnaround time, and exhibit high reproducibility due to the homogeneity of the cell lines.

    • Disadvantages: The extensive in vitro passaging of cell lines can lead to a loss of the heterogeneity and microenvironment characteristics of the original human tumor.

  • Patient-Derived Xenograft (PDX) Models: These models involve the direct implantation of fresh tumor tissue from a patient into an immunodeficient mouse.

    • Advantages: PDX models are considered more clinically relevant as they retain the genetic diversity, histological features, and microenvironment of the original patient tumor.

    • Disadvantages: They are more time-consuming and expensive to establish and maintain.

For initial high-throughput screening of a series of pentamethoxybenzophenone derivatives, CDX models are often the preferred choice. For more in-depth efficacy and biomarker studies of a lead candidate, PDX models provide a more translationally relevant platform.

III. Detailed Experimental Protocols

The following protocols provide a standardized framework for conducting in vivo tumor growth inhibition studies. All animal procedures should be performed in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).

Protocol 1: Cell Line-Derived Xenograft (CDX) Model Establishment and Treatment

1. Cell Culture and Preparation:

  • Culture the chosen human cancer cell line (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer) in the recommended medium supplemented with fetal bovine serum and antibiotics.
  • Harvest cells during the logarithmic growth phase using trypsin-EDTA.
  • Wash the cells with sterile, serum-free medium or phosphate-buffered saline (PBS).
  • Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^6 to 1 x 10^7 cells per 100 µL. Keep the cell suspension on ice until injection.

2. Animal Handling and Tumor Implantation:

  • Use immunodeficient mice (e.g., BALB/c nude or NOD/SCID), typically 6-8 weeks old.
  • Anesthetize the mice using a suitable anesthetic (e.g., isoflurane).
  • Inject 100 µL of the cell suspension subcutaneously into the right flank of each mouse using a 27-gauge needle.

3. Tumor Growth Monitoring and Randomization:

  • Monitor tumor growth by measuring the length and width of the tumors with digital calipers every 2-3 days.
  • Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2 .
  • When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (typically n=8-10 mice per group).

4. Compound Preparation and Administration:

  • Prepare the pentamethoxybenzophenone derivative in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in sterile water, or a solution containing DMSO, PEG300, and saline). The final concentration of DMSO should be kept low to avoid toxicity.
  • Administer the compound to the treatment group via the desired route (e.g., oral gavage, intraperitoneal injection). The dosing schedule (e.g., once daily, twice daily) should be based on available pharmacokinetic data or preliminary tolerability studies.
  • Administer the vehicle alone to the control group.

5. Efficacy and Toxicity Monitoring:

  • Continue to measure tumor volumes and body weights 2-3 times per week.
  • Monitor the animals for any signs of toxicity, such as weight loss, changes in behavior, or ruffled fur.
  • The study is typically terminated when the tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a specified duration of treatment.

6. Data Analysis and Interpretation:

  • At the end of the study, euthanize the mice and excise the tumors.
  • Weigh the tumors and calculate the tumor growth inhibition (TGI) using the formula: %TGI = [1 - (Average tumor volume of treated group / Average tumor volume of control group)] x 100 .
  • Analyze the data for statistical significance using appropriate statistical tests (e.g., t-test or ANOVA).
Protocol 2: Patient-Derived Xenograft (PDX) Model Establishment and Efficacy Study

1. Tumor Tissue Acquisition and Implantation:

  • Obtain fresh human tumor tissue from surgical resections or biopsies under sterile conditions and with appropriate patient consent.
  • Implant small fragments (approximately 2-3 mm³) of the tumor tissue subcutaneously into the flank of immunodeficient mice (e.g., NOD/SCID or NSG).

2. Tumor Engraftment and Passaging:

  • Monitor the mice for tumor growth. Engraftment success rates can vary depending on the tumor type.
  • Once the tumors reach a size of approximately 1000-1500 mm³, they can be serially passaged into new cohorts of mice for expansion.

3. Efficacy Study:

  • Once a sufficient number of mice with established PDX tumors are available, follow the procedures for randomization, compound administration, and monitoring as described in Protocol 1 (steps 3-6).

IV. Data Presentation and Visualization

Clear and concise presentation of data is crucial for interpreting the results of in vivo studies.

Table 1: Example of Tumor Growth Inhibition Data
Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³) at Day 21 ± SEM% TGIp-value (vs. Vehicle)Mean Body Weight Change (%) ± SEM
Vehicle-1850 ± 150--+2.5 ± 1.0
PMBP Derivative A25980 ± 12047.0<0.01-1.2 ± 0.8
PMBP Derivative A50550 ± 9070.3<0.001-3.5 ± 1.2
Positive Control10450 ± 8075.7<0.001-5.0 ± 1.5
Diagrams: Visualizing Workflows and Pathways

Experimental Workflow for In Vivo Efficacy Studies

experimental_workflow cluster_prep Preparation cluster_implant Implantation cluster_monitoring Monitoring & Treatment cluster_analysis Analysis cell_culture Cell Culture/ Tumor Tissue implantation Subcutaneous Implantation cell_culture->implantation animal_prep Animal Acclimatization animal_prep->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization tumor_growth->randomization treatment Compound Administration randomization->treatment data_collection Tumor & Body Weight Measurement treatment->data_collection endpoint Study Endpoint data_collection->endpoint data_analysis Data Analysis & Interpretation endpoint->data_analysis

Caption: A streamlined workflow for conducting in vivo tumor growth inhibition assays.

Proposed Signaling Pathway of Pentamethoxybenzophenone Derivatives

signaling_pathway pmbp Pentamethoxybenzophenone Derivative tubulin β-Tubulin (Colchicine Site) pmbp->tubulin Binds to microtubule Microtubule Polymerization tubulin->microtubule Inhibits mitotic_arrest G2/M Phase Arrest microtubule->mitotic_arrest bcl2 Anti-apoptotic Bcl-2 family (e.g., Bcl-2, Bcl-xL) mitotic_arrest->bcl2 Downregulates bax_bak Pro-apoptotic Bcl-2 family (e.g., Bax, Bak) mitotic_arrest->bax_bak Upregulates mitochondria Mitochondria bcl2->mitochondria Inhibits bax_bak->mitochondria Permeabilizes cytochrome_c Cytochrome c Release mitochondria->cytochrome_c apoptosome Apoptosome Formation cytochrome_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase37 Caspase-3/7 Activation caspase9->caspase37 apoptosis Apoptosis caspase37->apoptosis

Caption: The proposed mechanism of action for pentamethoxybenzophenone derivatives.

V. Conclusion and Future Directions

Pentamethoxybenzophenone derivatives represent a promising class of compounds for the development of novel anticancer therapies. Their putative mechanism of action as tubulin polymerization inhibitors provides a strong rationale for their evaluation in preclinical cancer models. The protocols and guidelines presented in this document offer a robust framework for conducting in vivo tumor growth inhibition assays, enabling researchers to effectively assess the therapeutic potential of these compounds.

Future studies should focus on elucidating the detailed pharmacokinetic and pharmacodynamic properties of lead PMBP derivatives to optimize dosing regimens. Furthermore, the use of PDX models will be crucial for validating their efficacy in a more clinically relevant setting and for identifying potential predictive biomarkers of response. Through rigorous preclinical evaluation, pentamethoxybenzophenone derivatives may ultimately translate into effective new treatments for cancer patients.

References

  • SciSpace. (n.d.). Extrinsic & Intrinsic Apoptosis Pathways Diagram. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic representation of the apoptotic pathways. Retrieved from [Link]

  • ResearchGate. (n.d.). Intrinsic apoptosis signaling pathway.(A) Schematic diagram of the.... Retrieved from [Link]

  • PubMed. (2011). Pharmacokinetics in mice and metabolism in murine and human liver fractions of the putative cancer chemopreventive agents 3',4',5',5,7-pentamethoxyflavone and tricin (4',5,7-trihydroxy-3',5'-dimethoxyflavone). Retrieved from [Link]

  • BioWorld. (2023). Discovery of novel tubulin polymerization inhibitor with promising antitumor activity in vivo. Retrieved from [Link]

  • PMC. (n.d.). Flavones: Six Selected Flavones and Their Related Signaling Pathways That Induce Apoptosis in Cancer. Retrieved from [Link]

  • ACS Publications. (2021). Pharmacokinetics and Metabolites of 12 Bioactive Polymethoxyflavones in Rat Plasma. Retrieved from [Link]

  • Boster Biological Technology. (n.d.). Regulation of Apoptosis Pathway. Retrieved from [Link]

  • PMC. (n.d.). A Novel Pentamethoxyflavone Down-Regulates Tumor Cell Survival and Proliferative and Angiogenic Gene Products through Inhibition of IκB Kinase Activation and Sensitizes Tumor Cells to Apoptosis by Cytokines and Chemotherapeutic Agents. Retrieved from [Link]

  • BioWorld. (2025). Tubulin polymerization inhibitor shows potent efficacy, good safety in models of gastric cancer. Retrieved from [Link]

  • PubMed. (2021). Pharmacokinetics and Metabolites of 12 Bioactive Polymethoxyflavones in Rat Plasma. Retrieved from [Link]

  • ResearchGate. (n.d.). Flavonoids as Anticancer Agents: Structure-Activity Relationship Study. Retrieved from [Link]

  • Frontiers. (2025). Pharmacokinetics and stability of methoxyflavones from Kaempferia parviflora in Thai native roosters. Retrieved from [Link]

  • Taylor & Francis Online. (2023). Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation. Retrieved from [Link]

  • AACR Journals. (2009). CYT997: a novel orally active tubulin polymerization inhibitor with potent cytotoxic and vascular disrupting activity in vitro and in vivo. Retrieved from [Link]

  • MDPI. (2025). A Pyrimidine-Based Tubulin Inhibitor Shows Potent Anti-Glioblastoma Activity In Vitro and In Vivo. Retrieved from [Link]

  • SpringerLink. (2024). An update on citrus polymethoxyflavones: chemistry, metabolic fate, and relevant bioactivities. Retrieved from [Link]

  • SciSpace. (n.d.). An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy. Retrieved from [Link]

  • In Vivo. (2005). The Antitumor Activities of Flavonoids. Retrieved from [Link]

  • ResearchGate. (n.d.). ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST. Retrieved from [Link]

  • PubMed. (2011). 2-amino-3,4,5-trimethoxybenzophenones as potent tubulin polymerization inhibitors. Retrieved from [Link]

  • AccScience Publishing. (2023). Investigation of Anti-Cancer Activity of Newly Synthesized 2,4-pentadien-1-one Derivative Containing Benzofuran in Human Lung and Colon Cancer Cells. Retrieved from [Link]

  • MDPI. (2024). Anticancer Effect of PtIIPHENSS, PtII5MESS, PtII56MESS and Their Platinum(IV)-Dihydroxy Derivatives against Triple-Negative Breast Cancer and Cisplatin-Resistant Colorectal Cancer. Retrieved from [Link]

  • PubMed. (2006). Antitumor benzothiazoles. 26.(1) 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole (GW 610, NSC 721648), a simple fluorinated 2-arylbenzothiazole, shows potent and selective inhibitory activity against lung, colon, and breast cancer cell lines. Retrieved from [Link]

  • PMC. (n.d.). Substituted 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors. Retrieved from [Link]

  • PMC. (n.d.). Benzophenone: a ubiquitous scaffold in medicinal chemistry. Retrieved from [Link]

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Application

Application Notes and Protocols for the X-ray Crystallographic Analysis of Pentamethoxybenzophenone and its Analogues

Introduction Pentamethoxybenzophenone and its structural analogues represent a class of compounds with significant interest in medicinal chemistry and materials science. The precise three-dimensional arrangement of atoms...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Pentamethoxybenzophenone and its structural analogues represent a class of compounds with significant interest in medicinal chemistry and materials science. The precise three-dimensional arrangement of atoms within these molecules, dictated by the conformation of the benzophenone core and the orientation of the numerous methoxy substituents, governs their physicochemical properties and biological activity. X-ray crystallography stands as the definitive method for elucidating these solid-state structures, providing unparalleled insight into molecular geometry, conformational preferences, and intermolecular interactions that drive crystal packing.[1]

This guide offers a comprehensive overview of the methods and protocols for the structural analysis of pentamethoxybenzophenone and its analogues by single-crystal X-ray diffraction. As a Senior Application Scientist, this document is designed to be a practical resource for researchers, scientists, and drug development professionals, blending theoretical principles with field-proven experimental strategies. We will address the entire crystallographic workflow, from obtaining diffraction-quality crystals to the final stages of structure refinement and validation, using a highly substituted methoxylated aromatic ketone as a guiding case study.

Part 1: The Crystallization Challenge - Polymorphism and Conformational Flexibility

A primary hurdle in the crystallographic analysis of benzophenone derivatives is their propensity for polymorphism—the ability to crystallize in different solid-state forms with distinct molecular arrangements.[2] This phenomenon, coupled with the inherent conformational flexibility of the benzophenone scaffold, necessitates a systematic approach to crystallization. The dihedral angle between the two phenyl rings can vary significantly, influenced by both steric effects of the substituents and the subtle forces of crystal packing.[3][4]

For highly substituted molecules like pentamethoxybenzophenone, the methoxy groups add another layer of complexity. Their orientation can significantly influence crystal packing and may be prone to disorder, where they occupy multiple positions within the crystal lattice. Therefore, a thorough screening of crystallization conditions is paramount to obtaining high-quality single crystals suitable for diffraction studies.

Part 2: Experimental Protocols

Synthesis and Purification

Prior to any crystallization attempt, the purity of the target compound is crucial. Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to poor diffraction quality.

Protocol 1: General Purification of Aromatic Ketones

  • Initial Purification: Synthesized pentamethoxybenzophenone should first be purified by column chromatography on silica gel to remove unreacted starting materials and major by-products. A gradient elution system, for example, using a mixture of hexane and ethyl acetate, is typically effective.[5]

  • Recrystallization: Further purification is achieved by recrystallization.[5]

    • Dissolve the crude product in a minimum amount of a hot solvent in which it is highly soluble (e.g., ethanol, ethyl acetate).

    • If the solution is colored, a small amount of activated charcoal can be added to adsorb colored impurities.

    • Hot filter the solution to remove the charcoal and any insoluble impurities.

    • Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator or ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Purity Assessment: The purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry before proceeding to crystallization for X-ray analysis.

Growing Diffraction-Quality Single Crystals

Obtaining a single crystal of suitable size (typically 0.1-0.3 mm in each dimension) and quality is often the most challenging step.[6] Several techniques should be employed in parallel to maximize the chances of success.

Protocol 2: Crystallization by Slow Evaporation

This is often the simplest and most successful method for small organic molecules.[6][7][8]

  • Prepare a nearly saturated solution of the purified pentamethoxybenzophenone in a suitable solvent or solvent mixture (e.g., ethanol, methanol, ethyl acetate, or a mixture of dichloromethane and hexane).

  • Filter the solution through a syringe filter (0.22 µm) into a clean, small vial.

  • Cover the vial with a cap or parafilm with a few small holes pierced in it to allow for slow evaporation of the solvent.

  • Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.

Protocol 3: Crystallization by Vapor Diffusion

This technique is particularly effective when only small amounts of material are available and allows for a more controlled approach to supersaturation.[9][10][11][12]

  • Dissolve the compound in a small amount of a "good" solvent (one in which it is readily soluble, e.g., dichloromethane or acetone).

  • Place this solution in a small, open vial.

  • Place the small vial inside a larger, sealed container (e.g., a jar or beaker sealed with parafilm) that contains a larger volume of a "poor" solvent (one in which the compound is insoluble but is miscible with the good solvent, e.g., hexane or diethyl ether).

  • Over time, the vapor of the more volatile poor solvent will diffuse into the solution of the good solvent, gradually reducing the solubility of the compound and promoting slow crystal growth.

Protocol 4: Crystallization by Slow Cooling

This method is suitable for compounds that exhibit a significant increase in solubility with temperature.

  • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature (e.g., by gentle heating in a water bath).

  • Ensure all the solid has dissolved and filter the hot solution if necessary.

  • Allow the solution to cool slowly to room temperature. This can be achieved by placing the container in a Dewar flask filled with warm water and allowing it to cool naturally overnight.

  • Further cooling in a refrigerator may yield more crystals.

Technique Principle Suitable Solvents Advantages Disadvantages
Slow Evaporation Gradual increase in concentration as solvent evaporates.[11]Volatile solvents (e.g., ethanol, acetone, ethyl acetate).[6]Simple setup, effective for many compounds.Can lead to rapid crystallization and poor quality if evaporation is too fast.
Vapor Diffusion Gradual decrease in solubility by diffusion of an anti-solvent.[9][11]A pair of miscible solvents with different volatilities and solvating power.[9]Excellent control over crystallization rate, good for small quantities.Requires careful selection of solvent pairs.
Slow Cooling Decreased solubility upon lowering the temperature.Solvents showing a large temperature-dependent solubility for the compound.Can produce large, well-formed crystals.Not suitable for all compounds; requires careful control of the cooling rate.

Part 3: X-ray Diffraction Data Collection

Once a suitable crystal is obtained, it is mounted on a diffractometer for data collection. The goal is to measure the intensities of a large number of diffracted X-ray beams.

Protocol 5: Single-Crystal X-ray Data Collection

  • Crystal Mounting: A single crystal of appropriate size and morphology is selected under a microscope and mounted on a cryoloop. For data collection at low temperatures (typically 100 K), the crystal is flash-cooled in a stream of cold nitrogen gas to minimize thermal motion and radiation damage.

  • Diffractometer Setup: The crystal is placed on a goniometer head in the X-ray beam of the diffractometer. Modern diffractometers are equipped with sensitive detectors (e.g., CCD or CMOS) and use either a sealed tube X-ray source (e.g., Mo or Cu Kα radiation) or a synchrotron source for very small or weakly diffracting crystals.

  • Unit Cell Determination: A short series of diffraction images are collected to determine the unit cell parameters and the Bravais lattice.

  • Data Collection Strategy: A data collection strategy is devised to ensure that a complete and redundant dataset is collected. This typically involves rotating the crystal through a series of angles while continuously collecting diffraction images.

  • Data Integration and Scaling: After data collection, the raw diffraction images are processed. This involves integrating the intensities of the diffraction spots, applying corrections for experimental factors (e.g., Lorentz and polarization effects), and scaling the data.

Typical Data Collection Parameters for a Highly Methoxylated Aromatic Ketone Analogue

Parameter Value Rationale
Radiation Mo Kα (λ = 0.71073 Å)Provides good resolution for small molecules and minimizes absorption effects.
Temperature 100 KReduces thermal vibrations, leading to higher resolution data and more precise atomic positions.
Detector Distance 50-60 mmBalances resolution and the ability to capture a wide range of diffraction angles.
Exposure Time 10-30 s / frameDependent on crystal size and diffracting power; optimized to achieve good signal-to-noise.
Rotation Width 0.5-1.0° / frameA smaller rotation width provides better sampling of the reciprocal space.
Data Completeness > 99%Essential for a reliable structure determination.
Redundancy > 4Multiple measurements of equivalent reflections improve data quality and statistics.

Part 4: Structure Solution and Refinement

The collected intensity data are used to solve the crystal structure, which involves determining the positions of all atoms in the unit cell. This is a two-step process: structure solution and structure refinement.

dot digraph "X-ray_Crystallography_Workflow" { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

} "Overall workflow for X-ray crystallography."

Structure Solution

The phase problem is the central challenge in crystallography. While we can measure the intensities (amplitudes) of the diffracted waves, their phases are lost. Structure solution methods aim to determine these initial phases.

Protocol 6: Structure Solution with SHELXT

For small molecules like pentamethoxybenzophenone, direct methods or dual-space algorithms, as implemented in programs like SHELXT, are highly effective.[13][14][15]

  • Input Files: The program requires an instruction file (.ins) and a reflection file (.hkl). The .ins file contains the unit cell parameters, the chemical formula, and basic instructions.

  • Execution: SHELXT will automatically determine the space group and solve the structure, providing an initial model of the molecule.

  • Output: The result is a .res file containing the coordinates of the found atomic positions. This initial model is then used as the starting point for refinement.

Structure Refinement

Refinement is an iterative process of optimizing the atomic parameters (coordinates, site occupancies, and displacement parameters) to achieve the best possible fit between the calculated and observed diffraction data.[16][17]

Protocol 7: Structure Refinement with SHELXL

The program SHELXL is the gold standard for small-molecule crystal structure refinement.[16][17] The refinement process is often managed through a graphical user interface like Olex2, which simplifies the visualization and manipulation of the structural model.

  • Initial Refinement: The initial model from SHELXT is subjected to several cycles of least-squares refinement. Initially, all non-hydrogen atoms are refined isotropically.

  • Anisotropic Refinement: Once the model is stable, anisotropic displacement parameters (ADPs) are introduced for all non-hydrogen atoms. ADPs model the thermal motion of atoms as ellipsoids and can reveal potential issues like disorder.

  • Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions using a riding model (e.g., AFIX instructions in SHELXL) and refined with constraints.

  • Disorder and Twinning: If significant residual electron density or unusual ADPs are observed, disorder in parts of the molecule (e.g., methoxy groups) should be modeled. This involves splitting the disordered atoms over two or more positions with refined occupancies.[18] If twinning is suspected, appropriate twin laws must be introduced in the refinement.

  • Final Refinement Cycles: The refinement is continued until convergence is reached, indicated by minimal shifts in the refined parameters and stable R-factors.

Key Refinement Parameters and Their Significance

Parameter Description Goodness-of-Fit Indicator Typical Value for a Good Structure
R1 A measure of the agreement between observed and calculated structure factor amplitudes.Lower is better.< 0.05
wR2 A weighted R-factor based on squared structure factor amplitudes.Lower is better.< 0.15
GooF Goodness-of-Fit; should be close to 1 for a good model and correct weighting scheme.Close to 1.~1.0
Residual Electron Density The largest peaks and holes in the final difference Fourier map.Should be close to zero and not indicate missing or misplaced atoms.< ±0.5 e⁻/ų

Part 5: Structure Analysis and Validation

Visualization and Analysis

Once the refinement is complete, the structure should be visualized and analyzed using software like Mercury.[1][19][20][21][22] This allows for:

  • Inspection of the molecular conformation, including the benzophenone core's twist angle and the orientation of the methoxy groups.

  • Measurement of bond lengths, bond angles, and torsion angles to ensure they are chemically reasonable.

  • Analysis of intermolecular interactions, such as hydrogen bonds and π-π stacking, to understand the crystal packing.

dot digraph "Refinement_Decision_Tree" { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

} "Decision-making process during structure refinement."

Validation and Deposition

The final step is to validate the crystal structure and prepare a Crystallographic Information File (CIF) for publication and deposition in a public database like the Cambridge Structural Database (CSD).

Protocol 8: CIF Generation and Validation

  • CIF Generation: The SHELXL program, especially when used with the ACTA command, will generate a comprehensive CIF file containing all the crystallographic information.

  • Validation: The CIF should be checked using the IUCr's checkCIF service.[23][24] This service will generate a report with alerts that highlight potential issues with the structure model or the data.

  • Alert Resolution: Any A or B level alerts should be carefully investigated and addressed. This may involve further refinement or providing a justification for the observed feature in the CIF file.

  • Deposition: The final, validated CIF should be deposited with the CCDC to obtain a deposition number for publication.

Conclusion

The structural elucidation of pentamethoxybenzophenone and its analogues by X-ray crystallography provides invaluable data for understanding their chemical behavior and guiding further research. While challenges such as polymorphism and disorder are common, a systematic approach to crystallization, coupled with modern data collection and refinement techniques, can lead to high-quality, unambiguous structures. The protocols and insights provided in this guide are intended to equip researchers with the necessary tools and knowledge to successfully navigate the crystallographic workflow and obtain reliable and publishable results.

References

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. [Link]

  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 72(7), 939-947. [Link]

  • University of Barcelona. (n.d.). Crystallization of Small Molecules. Retrieved from [Link]

  • Sheldrick, G. M. (2014). SHELXT: Integrating space group determination and structure solution. Acta Crystallographica Section A: Foundations and Advances, 70(a1), C1336. [Link]

  • CCDC. (n.d.). Mercury. Retrieved from [Link]

  • CCDC. (n.d.). CSDU Visualization 101 with Mercury. Retrieved from [Link]

  • MIT Department of Chemistry. (n.d.). Growing Quality Crystals. Retrieved from [Link]

  • Groves, M. R., & Wlodawer, A. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2136-2163. [Link]

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. [Link]

  • University of Florida. (n.d.). The Slow Evaporation Method. Retrieved from [Link]

  • CCDC. (n.d.). Free Crystal Structure Visualization Software. Retrieved from [Link]

  • Macrae, C. F., Bruno, I. J., Chisholm, J. A., Edgington, P. R., McCabe, P., Pidcock, E., ... & Wood, P. A. (2008). Mercury CSD 2.0–new features for the visualization and investigation of crystal structures. Journal of Applied Crystallography, 41(2), 466-470. [Link]

  • Sheldrick, G. M. (2015). SHELX: high-impact crystallography. IUCr Newsletter, 23(1). [Link]

  • Wikipedia. (n.d.). Mercury (crystallography). Retrieved from [Link]

  • University of Rochester. (n.d.). Growing Crystals That Will Make Your Crystallographer Happy. Retrieved from [Link]

  • Koller, J., & Thuijs, A. (n.d.). Solving an X-Ray Crystal Structure with ShelXTL. University of Florida. Retrieved from [Link]

  • Crochet, A. (n.d.). Guide for crystallization. University of Fribourg. Retrieved from [Link]

  • Mueller, P. (2000). A Guide to Using SHELXTL. Retrieved from [Link]

  • SPT Labtech. (n.d.). Chemical crystallization. Retrieved from [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. [Link]

  • Müller, P., Herbst-Irmer, R., Spek, A. L., Schneider, T. R., & Sawaya, M. R. (2006). Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Oxford University Press.
  • Müller, P. (n.d.). Refinement of Disorder with SHELXL. MIT Department of Chemistry. Retrieved from [Link]

  • Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments. Cengage Learning.
  • ShelXle. (2020, August 15). ShelXle Tutorial solving and refining crystal structures [Video]. YouTube. [Link]

  • CCDC. (n.d.). Correcting CIFs. Retrieved from [Link]

  • Gražulis, S., Daškevič, A., Merkys, A., & Vaitkus, A. (2021). Validation of the Crystallography Open Database using the Crystallographic Information Framework. Journal of Applied Crystallography, 54(1), 309-319. [Link]

  • ResearchGate. (2021). What is the procedure to get a validation report for new CIF file in CCDC software, I have performed Rietveld refinement using Full Prof software? [Forum post]. Retrieved from [Link]

  • NIST. (n.d.). Benzophenone, 3,3',4,4',5-pentamethoxy-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Spek, A. L. (n.d.). Validation of CIF's by PLATON. Retrieved from [Link]

  • Teh, S. S., Fun, H. K., Rosli, M. M., & Ooi, T. D. (2010). 2′,3,4,4′,5-Pentamethoxychalcone. Acta Crystallographica Section E: Structure Reports Online, 66(12), o2889. [Link]

  • International Scientific Organization. (2023). Methods for Crystal Production of natural compounds; a review of recent advancements. International Journal of Life Sciences and Technology, 6(1), 1-10. [Link]

  • Smith, C. D., & Johnson, M. A. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), 57351. [Link]

  • Huang, S., Yin, M., Lin, Y., Yang, H., Chen, J., & Qiu, T. (2024). Crystal structure of 3,3′-dimethoxy-4,4′-oxy-di-benzaldehyde, C16H14O5. Zeitschrift für Kristallographie-New Crystal Structures, 239(4), 721-723.
  • ResearchGate. (n.d.). Structure of the 2-hydroxybenzophenone derivatives 1 (5-Br, R1 = H, R2...) [Image]. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Hydroxy-2',4,5,6,6'-pentamethoxy-benzophenone. Retrieved from [Link]

  • PLOS. (2013). Chemical structures of 17β-estradiol, 2-hydroxy-4-methoxy-benzophenone-5-sulfonic acid and the ten benzophenone derivatives analyzed in this study [Image]. Retrieved from [Link]

  • PubChem. (n.d.). 2,2',3,4,4'-Pentahydroxybenzophenone. Retrieved from [Link]

  • Waseda University. (2024, August 20). A New Reaction to Enhance Aromatic Ketone Use in Chemical Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 2-Hydroxy-4-methoxybenzophenone. Retrieved from [Link]

  • Mardol, G., et al. (2019).
  • SCIRP. (n.d.). Recent Advances in X-Ray Structures of Metal-Phenoxyl Radical Complexes. Retrieved from [Link]

  • da Silva, A. B., et al. (2011). A powder X-ray diffraction method for detection of polyprenylated benzophenones in plant extracts associated with HPLC for quantitative analysis. Journal of Pharmaceutical and Biomedical Analysis, 54(4), 695-701.
  • Fun, H. K., et al. (2010). N-(3,4-Difluorophenyl)-3,4,5-trimethoxybenzamide. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3000.

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Method

Application Note: Preparation of Lithium Derivatives for the Synthesis of 3,3',4,4',5-Pentamethoxybenzophenone via Cross-Coupling

Introduction and Chemical Context The synthesis of highly oxygenated benzophenones is a critical operation in medicinal chemistry, particularly in the development of vascular disrupting agents and tubulin polymerization...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Chemical Context

The synthesis of highly oxygenated benzophenones is a critical operation in medicinal chemistry, particularly in the development of vascular disrupting agents and tubulin polymerization inhibitors. 3,3',4,4',5-Pentamethoxybenzophenone is a fully methylated structural analog of phenstatin and is closely related to the combretastatin A-4 (CA-4) pharmacophore[1][2].

Constructing this sterically encumbered, electron-rich diaryl ketone requires precise carbon-carbon bond formation. Traditional Friedel-Crafts acylation fails due to the electron-donating nature of the methoxy groups, which leads to regiochemical mixtures and unwanted demethylation (ether cleavage) by strong Lewis acids. Consequently, the most authoritative and high-yielding approach relies on the generation of an aryllithium intermediate—specifically 3,4,5-trimethoxyphenyllithium —followed by a controlled nucleophilic acyl substitution (cross-coupling) with an appropriately functionalized benzamide[1][2].

This application note provides a comprehensive, self-validating protocol for the preparation of this lithium derivative and its subsequent cross-coupling, detailing the mechanistic causality behind each experimental parameter.

Mechanistic Causality & Reaction Design

Halogen-Lithium Exchange Dynamics

The generation of 3,4,5-trimethoxyphenyllithium is achieved via halogen-lithium exchange using 3,4,5-trimethoxybromobenzene.

  • Reagent Selection: While n-butyllithium (n-BuLi) can facilitate this exchange, tert-butyllithium (t-BuLi) is strictly preferred. The exchange with n-BuLi is an equilibrium process that can lead to incomplete metallation and competitive alkylation (Wurtz-Fittig-type coupling) of the resulting aryllithium with the generated 1-bromobutane.

  • The 2.2 Equivalent Rule: By utilizing 2.2 equivalents of t-BuLi, the first equivalent performs the halogen-metal exchange, generating t-butyl bromide. The second equivalent immediately acts as a strong base to dehydrohalogenate the t-butyl bromide, producing volatile isobutylene, isobutane, and lithium bromide. This irreversible elimination drives the reaction to 100% completion and eliminates the electrophilic byproduct, safeguarding the nucleophilicity of the aryllithium[1].

Electrophile Selection: Preventing Over-Addition

Reacting an aryllithium directly with an acid chloride (e.g., 3,4-dimethoxybenzoyl chloride) typically results in double addition, yielding a tertiary alcohol rather than the desired ketone. To arrest the reaction at the ketone oxidation state, the electrophile must form a stable intermediate that survives until the reaction is deliberately quenched.

  • Morpholine or Weinreb Amides: Converting the carboxylic acid to a morpholine amide or a Weinreb amide (N-methoxy-N-methylamide) solves this issue. Upon attack by 3,4,5-trimethoxyphenyllithium, a stable tetrahedral intermediate is formed. In the case of the Weinreb amide, the lithium ion chelates between the carbonyl oxygen and the methoxy oxygen, locking the intermediate and preventing a second equivalent of the organolithium from attacking. The ketone is only liberated upon aqueous acidic workup[2].

Quantitative Data: Optimization of Cross-Coupling Parameters

The following table summarizes the causal relationship between reagent selection and target yield, validating the choice of t-BuLi and amide electrophiles for the synthesis of 3,3',4,4',5-pentamethoxybenzophenone.

Lithium SourceEquivalentsElectrophile TypeIntermediate StabilityPrimary ProductIsolated Yield
n-BuLi1.1 eqAcid ChlorideLow (spontaneously collapses)Tertiary Alcohol< 15%
n-BuLi1.1 eqWeinreb AmideHigh (Lithium chelate)Benzophenone45 - 55%*
t-BuLi2.2 eqMorpholine AmideModerate (Steric bulk)Benzophenone65 - 75%
t-BuLi 2.2 eq Weinreb Amide High (Lithium chelate) Benzophenone > 85%

*Yield reduced due to competitive Wurtz-Fittig coupling between the aryllithium and 1-bromobutane.

Reaction Workflow & Pathway

G A 3,4,5-Trimethoxybromobenzene (Substrate) B t-Butyllithium (2.2 eq) -78°C, THF, Ar atm A->B C 3,4,5-Trimethoxyphenyllithium (Reactive Intermediate) B->C E Stable Tetrahedral Chelate (-78°C to RT) C->E D 3,4-Dimethoxybenzamide (Weinreb/Morpholine Amide) D->E F Aqueous Acid Quench (Hydrolysis) E->F G 3,3',4,4',5-Pentamethoxybenzophenone (Target Product) F->G

Lithiation of 3,4,5-trimethoxybromobenzene and subsequent cross-coupling to form the benzophenone.

Step-by-Step Experimental Protocol

Safety Warning: t-Butyllithium is highly pyrophoric. All operations must be conducted using rigorous Schlenk techniques under an inert argon atmosphere. Syringes and needles must be oven-dried and purged.

Phase 1: Preparation of 3,4,5-Trimethoxyphenyllithium
  • System Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum. Evacuate the flask to 1 Torr and backfill with high-purity Argon. Repeat this cycle three times.

  • Substrate Solvation: Dissolve 3,4,5-trimethoxybromobenzene (1.1 equivalents relative to the electrophile) in anhydrous Tetrahydrofuran (THF) to create a 0.1 M solution.

  • Thermal Control: Submerge the reaction flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C for 15 minutes.

  • Lithiation (Self-Validating Step): Using a gas-tight syringe, slowly add t-butyllithium (1.7 M in pentane, 2.2 equivalents) dropwise down the inner wall of the flask over 10 minutes.

    • Validation: The solution will transition from colorless to a pale yellow/orange hue, visually confirming the formation of the highly polar aryllithium species[1].

  • Maturation: Stir the reaction mixture at -78 °C for exactly 15 minutes. Prolonged stirring is unnecessary and may lead to THF ring-opening by the strong base.

Phase 2: Cross-Coupling and Workup
  • Electrophile Preparation: In a separate flame-dried flask under Argon, prepare a 0.1 M solution of the electrophile (e.g., 3,4-dimethoxy-N-methoxy-N-methylbenzamide or the corresponding morpholine amide) in anhydrous THF. Cool this solution to -78 °C.

  • Cannula Transfer: Transfer the 3,4,5-trimethoxyphenyllithium solution via a double-tipped cannula into the flask containing the amide solution. Maintain both flasks at -78 °C during the transfer to prevent thermal degradation of the organolithium[1][2].

  • Intermediate Formation: Stir the combined reaction mixture at -78 °C for 2 hours, then slowly remove the dry ice bath, allowing the system to warm to room temperature over an additional 2 hours.

  • Quenching (Self-Validating Step): Quench the reaction by adding 6 equivalents of isopropyl alcohol, stirring for 1 hour, followed by the addition of saturated aqueous ammonium chloride (NH₄Cl).

    • Validation: The addition of aqueous acid hydrolyzes the tetrahedral intermediate. An immediate phase separation and dissipation of the organometallic color will occur, indicating successful liberation of the ketone[1].

  • Extraction and Purification:

    • Extract the aqueous layer three times with diethyl ether or ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude oil via flash column chromatography using a 4:1 hexanes/ethyl acetate gradient.

    • Validation: The target 3,3',4,4',5-pentamethoxybenzophenone will elute with an R_f value of approximately 0.10. Recrystallization from toluene-hexane yields the product as an off-white powder[1][2].

References

  • WO1999034788A1 - Synthesis of phenstatin and prodrugs thereof - Google Patents Source: Google Patents URL
  • Antineoplastic Agents. 379. Synthesis of Phenstatin Phosphate Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3,3',4,4',5-Pentamethoxybenzophenone

Welcome to the Technical Support Center. This guide is designed for research scientists and drug development professionals tasked with optimizing the synthesis of highly oxygenated, sterically hindered benzophenones.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for research scientists and drug development professionals tasked with optimizing the synthesis of highly oxygenated, sterically hindered benzophenones. Specifically, we focus on 3,3',4,4',5-pentamethoxybenzophenone , a critical intermediate and structural analog in the development of vascular disrupting antineoplastic agents such as phenstatin[1].

Synthesizing electron-rich, sterically encumbered molecules presents unique challenges, particularly regarding ether cleavage, enolization, and oxidation resistance. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to maximize your reaction yields.

Process Overview & Synthetic Workflows

Selecting the correct synthetic pathway is the most critical variable in determining your final yield. The diagram below outlines the two primary synthetic strategies: the direct Friedel-Crafts acylation and the organometallic coupling route.

SynthesisRoutes A Veratrole + 3,4,5-Trimethoxybenzoyl Chloride B Friedel-Crafts Acylation (SnCl4, CH2Cl2, 0°C) A->B C 3,3',4,4',5-Pentamethoxybenzophenone B->C Pathway A (Direct) D 3,4,5-Trimethoxybromobenzene E Lithiation (t-BuLi, THF, -78°C) D->E F 3,4,5-Trimethoxyphenyllithium E->F G Addition to Weinreb Amide F->G G->C Pathway B (Coupling)

Primary synthetic pathways for 3,3',4,4',5-pentamethoxybenzophenone.

Troubleshooting & FAQs

Q1: I am using Friedel-Crafts acylation with AlCl₃, but my yields are <40% and I see multiple polar spots on my TLC plate. What is going wrong?

A1: You are experiencing Lewis acid-mediated demethylation. AlCl₃ is a "hard" Lewis acid that strongly coordinates to the "hard" oxygen atoms of your methoxy groups. Once coordinated, the methyl group becomes highly susceptible to nucleophilic attack by the chloride ion, resulting in ether cleavage and the formation of unwanted phenolic byproducts. Solution: Switch to a milder Lewis acid such as SnCl₄ or ZnCl₂. If AlCl₃ must be used, strictly control the stoichiometry (do not exceed 1.05 equivalents) and maintain the reaction temperature at or below 0 °C.

Demethylation A Methoxyarene B AlCl3 Coordination (Lewis Acid-Base) A->B C Oxonium Intermediate B->C D Chloride Attack on Methyl Group C->D E Phenol + CH3Cl (Yield Loss) D->E

Mechanism of AlCl3-mediated ether cleavage leading to yield loss.

Q2: During the organolithium route, my reaction between 3,4,5-trimethoxyphenyllithium and the Weinreb amide stalls at 50% conversion. How can I push it to completion?

A2: Stalling in this pathway is almost always caused by improper t-BuLi stoichiometry or trace moisture. Solution: You must use exactly 2.1 equivalents of t-BuLi. The causality is mechanistic: the first equivalent performs the halogen-metal exchange, generating the aryllithium species and t-butyl bromide. The second equivalent is required to rapidly perform an elimination reaction on the generated t-butyl bromide (forming isobutylene and isobutane). If you use less than 2 equivalents, the unreacted t-butyl bromide will alkylate your newly formed aryllithium species, destroying your yield.

Q3: I successfully synthesized the intermediate benzhydrol, but standard oxidations (Swern, PCC) to the benzophenone are failing. Why?

A3: Highly electron-rich and sterically hindered benzhydrols resist conventional oxidation. Chromium-based oxidants (like PCC) require the formation of a bulky chromate ester intermediate, which is sterically prohibited by the multiple ortho-methoxy groups. Solution: Utilize a DDQ/PbO₂ oxidation system. DDQ operates via a direct hydride transfer mechanism, which is significantly less sensitive to steric bulk[2]. Alternatively, if you wish to avoid the benzhydrol entirely, carbonylative cross-coupling can be used, though highly electron-rich aryl iodides often result in diminished yields (e.g., ~33%) due to difficult oxidative addition[3].

Quantitative Data: Route Comparison

To assist in route selection, the following table summarizes the quantitative performance of various synthetic strategies for pentamethoxybenzophenones.

Synthetic StrategyKey ReagentsAvg. YieldPrimary ImpurityScalabilityCausality for Yield Loss
Organolithium + Weinreb Amide t-BuLi, THF75–85%Debrominated areneMediumMoisture quenching the aryllithium intermediate.
Benzhydrol Oxidation DDQ / PbO₂80–89%Unreacted alcoholLowSteric hindrance prevents access to the benzylic proton[2].
Friedel-Crafts Acylation SnCl₄, CH₂Cl₂45–60%Demethylated phenolsHighLewis acid coordinates to methoxy groups, causing ether cleavage.
Carbonylative Cross-Coupling Pd cat., CO, Cs₂CO₃30–40%Homocoupled arenesLowElectron-rich aryl iodides undergo difficult oxidative addition[3].

Validated Experimental Protocols

The following protocols are engineered as self-validating systems. By monitoring specific visual and chromatographic milestones, you can verify the success of each step in real-time.

Protocol A: Organolithium-Weinreb Amide Coupling (Recommended)

Objective: Synthesize 3,3',4,4',5-pentamethoxybenzophenone while completely bypassing Lewis acid-mediated demethylation risks[1].

  • Lithiation: Dissolve 3,4,5-trimethoxybromobenzene (1.0 eq) in strictly anhydrous THF under an argon atmosphere. Cool the reaction flask to -78 °C using a dry ice/acetone bath.

  • Halogen-Metal Exchange: Add freshly titrated t-BuLi (2.1 eq) dropwise down the side of the flask.

    • Self-Validation: The solution will transition from colorless to a distinct pale yellow/orange. This color change visually confirms the successful formation of the aryllithium species.

  • Coupling: Add 3,4-dimethoxy-N-methoxy-N-methylbenzamide (1.0 eq) dissolved in THF dropwise. Stir for 2 hours at -78 °C, then allow the reaction to slowly warm to 0 °C.

    • Self-Validation: Quench a 0.1 mL aliquot in saturated NH₄Cl and extract with EtOAc. Check via TLC (4:1 hexanes/ethyl acetate). The complete disappearance of the Weinreb amide (R_f ~0.20) and the appearance of the benzophenone product (R_f ~0.10) validates reaction completion[1].

  • Workup & Isolation: Quench the bulk reaction with saturated aqueous NH₄Cl. Extract three times with EtOAc, dry the combined organic layers over MgSO₄, and concentrate under reduced pressure. Purify via recrystallization (toluene-hexane) to yield the product as an off-white powder[1].

Protocol B: Catalytic DDQ/PbO₂ Oxidation of Hindered Benzhydrols

Objective: Oxidize 3,3',4,4',5-pentamethoxybenzhydrol to the target benzophenone when standard oxidants fail[2].

  • Reaction Setup: Dissolve the hindered benzhydrol (1.0 eq) in dry benzene (or toluene, for lower toxicity). Add DDQ (0.2 eq) and PbO₂ (1.4 eq).

    • Causality: PbO₂ acts as a terminal stoichiometric oxidant that continuously regenerates the DDQ, allowing for catalytic usage of the expensive DDQ reagent[2].

  • Monitoring: Stir the heterogeneous mixture vigorously at room temperature for 24 hours.

    • Self-Validation: Monitor via TLC (CHCl₃). The starting benzhydrol will appear as a highly fluorescent spot under short-wave UV light. As the reaction proceeds, this will convert entirely to a UV-active, non-fluorescent ketone spot.

  • Isolation: Filter the catalyst through a tightly packed Celite pad.

    • Self-Validation: The resulting filtrate must be completely clear, indicating the successful removal of all insoluble lead salts. Concentrate the filtrate and purify via column chromatography (9:1 petroleum ether/EtOAc) to furnish the benzophenone[2].

References

  • Antineoplastic Agents. 379.
  • DDQ/PbO2 : a Novel Oxidation System for Hindered Electron Rich Benzhydrols - MDPI.
  • Facile Access to Sterically Hindered Aryl Ketones via Carbonylative Cross-Coupling: Application to the Total Synthesis of Luteolin - PMC.

Sources

Optimization

troubleshooting low aqueous solubility of 3,3',4,4',5-pentamethoxybenzophenone in biological assays

Executive Briefing: The Solubility Paradox of 3,3',4,4',5-Pentamethoxybenzophenone As a Senior Application Scientist, I frequently see researchers struggle with highly lipophilic benzophenone derivatives. 3,3',4,4',5-pen...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Briefing: The Solubility Paradox of 3,3',4,4',5-Pentamethoxybenzophenone

As a Senior Application Scientist, I frequently see researchers struggle with highly lipophilic benzophenone derivatives. 3,3',4,4',5-pentamethoxybenzophenone (PMBP) is a prime example. Structurally related to the potent tubulin inhibitor phenstatin[1], PMBP features two phenyl rings heavily decorated with five methoxy groups. While these methoxy groups are critical for hydrogen bonding with the colchicine site of tubulin, they eliminate ionizable protons, driving the compound's partition coefficient (LogP) exceptionally high[1].

When you dilute a DMSO stock of PMBP into an aqueous biological buffer, you are fighting thermodynamics. The sudden drop in solvent capacity causes kinetic precipitation—the compound crashes out into micro-crystals or colloidal aggregates before it can reach its biological target[2]. This low solubility affects bioassays by causing underestimated activity, reduced hit rates, variable data, and inaccurate structure-activity relationships (SAR)[3].

Diagnostic Logic: Identifying and Resolving Precipitation

Before altering your assay, you must diagnose the exact failure mode. The following workflow illustrates the logical progression from observation to resolution.

Diagnostic workflow for resolving kinetic precipitation of PMBP in aqueous biological assays.

Solvent and Excipient Parameters

To prevent precipitation without inducing cytotoxicity, you must balance solvent capacity with biological tolerance. The table below synthesizes the maximum tolerated concentrations for common solubilizing agents in cell-based assays[4].

Solubilizing AgentTypical Stock ConcentrationRecommended Final Assay ConcentrationMechanism of Action
DMSO 10 - 50 mM≤ 0.5% (v/v)Universal co-solvent; disrupts crystal lattice.
HP-β-CD 20 - 50 mM (Aqueous)1 - 10 mMForms host-guest inclusion complexes.
Tween® 80 10% (w/v) Aqueous0.01 - 0.1% (v/v)Non-ionic surfactant; forms encapsulating micelles.
Pluronic® F-68 10% (w/v) Aqueous0.02 - 0.1% (w/v)Co-polymer surfactant; steric stabilization.

Core Troubleshooting Q&A

Q1: My PMBP stock is perfectly clear in 100% DMSO, but my cells are dying, and the compound is precipitating in the media. What is the root cause? A1: You are experiencing a dual failure: solvent toxicity and kinetic precipitation. When a concentrated DMSO stock is directly spiked into aqueous media, the local DMSO concentration drops instantly. PMBP's crystal lattice energy favors self-association over hydration, causing it to crash out[5]. Simultaneously, if your final DMSO concentration exceeds 0.5% (v/v), the solvent disrupts the lipid bilayer of your cells, causing non-specific cytotoxicity[2]. You must use an intermediate dilution step or an excipient.

Q2: How does Hydroxypropyl-β-Cyclodextrin (HP-β-CD) solve this, and why is it preferred over surfactants? A2: HP-β-CD is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic cavity. PMBP's aromatic rings partition into this cavity, forming a host-guest inclusion complex[5]. This shields the hydrophobic bulk of PMBP from water, thermodynamically stabilizing it in solution[6]. Unlike surfactants (e.g., Tween-80), which form micelles that can strip cell membrane proteins and confound phenotypic assays, HP-β-CD readily releases the compound upon collision with lipophilic cell membranes, ensuring high bioavailability without membrane disruption.

Q3: I applied HP-β-CD, but my tubulin polymerization assay still shows no inhibition. Why? A3: The binding affinity of the PMBP:HP-β-CD complex might be higher than the affinity of PMBP for tubulin, trapping the drug. Alternatively, the complexation process may not have reached thermodynamic equilibrium. Ensure you are incubating the PMBP/HP-β-CD mixture for at least 1-2 hours with agitation before introducing it to the assay[4]. If the issue persists, lower the molar ratio of HP-β-CD to PMBP to favor drug release.

Validated Methodologies

To ensure reproducibility, protocols must be self-validating. The following methodology incorporates optical density (OD) checks to guarantee true solubility before exposing cells or enzymes to the compound.

Protocol: Preparation and Validation of HP-β-CD:PMBP Inclusion Complexes Rationale: This protocol prevents kinetic precipitation by thermodynamically shielding PMBP before it encounters the aqueous assay buffer.

  • Prepare the Excipient Base: Dissolve HP-β-CD in your target biological buffer (e.g., PBS or cell culture media) to a concentration of 20 mM[4]. Filter sterilize through a 0.22 µm membrane.

  • Prepare the PMBP Master Stock: Dissolve PMBP powder in 100% anhydrous DMSO to a concentration of 10 mM. Vortex vigorously and sonicate for 5 minutes to ensure complete dissolution[4].

  • Complexation (The Critical Step): Place the 20 mM HP-β-CD solution on a magnetic stirrer at 500 RPM. Dropwise, add the 10 mM PMBP DMSO stock to the vortexing HP-β-CD solution until you reach the desired intermediate concentration (e.g., 100 µM PMBP).

  • Equilibration: Incubate the mixture at room temperature for 2 hours with continuous agitation to allow the inclusion complex to reach thermodynamic equilibrium[5].

  • Self-Validation (OD600 Check): Measure the absorbance of the complexed solution at 600 nm against a buffer blank. An OD600 > 0.05 indicates the presence of colloidal aggregates (precipitation). If OD600 < 0.05, the compound is fully solubilized and ready for use.

  • Final Dilution: Dilute the validated complex 1:10 into your final assay media (Final PMBP = 10 µM, Final DMSO = 0.1%, Final HP-β-CD = 2 mM).

Mechanistic Context: Why Solubility Dictates Efficacy

PMBP and its analogs (like phenstatin) exert their biological effect by binding to the colchicine site of α/β-tubulin heterodimers[1]. If PMBP is aggregated, it cannot physically enter the binding pocket, rendering the assay biologically mute.

Pharmacological pathway of solubilized PMBP targeting tubulin to induce cell cycle arrest.

References

  • [1] Pettit, G. R. et al. "Antineoplastic Agents. 379. Synthesis of Phenstatin Phosphate." Journal of Medicinal Chemistry (ACS). URL: [Link]

  • [3] Di Paolo, A. et al. "Biological assay challenges from compound solubility: strategies for bioassay optimization." PubMed. URL: [Link]

  • [6] "Cyclodextrins: Concept to applications, regulatory issues and challenges." Nanomedicine Research Journal. URL: [Link]

Sources

Troubleshooting

optimizing recrystallization conditions for high-purity 3,3',4,4',5-pentamethoxybenzophenone

Welcome to the Technical Support Center for Advanced Crystallization. This guide is specifically engineered for researchers and drug development professionals working with highly substituted aromatic intermediates, focus...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Crystallization. This guide is specifically engineered for researchers and drug development professionals working with highly substituted aromatic intermediates, focusing on the optimization and troubleshooting of 3,3',4,4',5-pentamethoxybenzophenone (PMBP) recrystallization.

PMBP is a critical precursor in the synthesis of antineoplastic agents, such as phenstatin and combretastatin analogues[1]. Due to its dense methoxy substitution, researchers frequently encounter severe purification bottlenecks. This guide synthesizes thermodynamic principles with field-proven methodologies to ensure high-purity isolation.

PART 1: Expert Knowledge Base & FAQs

Q: Why is 3,3',4,4',5-pentamethoxybenzophenone so prone to "oiling out" during recrystallization? A: "Oiling out," or Liquid-Liquid Phase Separation (LLPS), is a thermodynamic and kinetic phenomenon where a solute separates from the solvent as an emulsion (a secondary liquid phase) rather than a solid crystal[2]. PMBP is highly sterically hindered by its five methoxy groups, which disrupts crystal lattice packing and lowers its intrinsic melting point. When crude impurities are present, they cause freezing-point depression, lowering the melting point even further. If the temperature at which the solution becomes saturated is higher than this depressed melting point, PMBP will precipitate as an oil rather than a solid[3].

Q: Why does oiling out ruin the purity of my final compound? A: Solute molecules in an oil droplet arrange themselves randomly and possess high mobility, making the oil phase an exceptionally good solvent for structurally similar impurities[2]. When the oil eventually solidifies as the temperature drops further, it traps these impurities and solvent molecules within an amorphous glass, completely bypassing the impurity rejection mechanism inherent to crystalline lattice formation[3].

Q: What is the optimal solvent system for PMBP? A: Literature and empirical data strongly support a binary anti-solvent system of Toluene and Hexane [1]. Toluene acts as the "good" solvent, efficiently solvating the hydrophobic and electron-rich polymethoxylated aromatic rings. Hexane acts as the anti-solvent to precisely tune the supersaturation point. Ethyl acetate/hexane is a viable alternative if lower dissolution temperatures are required to prevent thermal degradation[4].

PART 2: Troubleshooting Guide: Resolving Liquid-Liquid Phase Separation

If your PMBP solution turns into a milky emulsion upon cooling, immediately halt the cooling process. Follow this causality-driven troubleshooting sequence:

  • Thermodynamic Intervention (Adjusting Saturation Temperature):

    • The Cause: The solution reached its saturation point while still too hot (above the solute's melting point).

    • The Fix: Return the flask to the heat source until the emulsion completely redissolves into a clear solution. Add 5–10% more of your primary solvent (e.g., Toluene). This dilutes the mixture, lowering the temperature at which saturation occurs so that it falls below the melting point of PMBP[3].

  • Kinetic Intervention (Bypassing the Energy Barrier):

    • The Cause: The integration of bulky PMBP molecules into a crystal lattice is kinetically hindered, allowing the faster LLPS process to dominate[2].

    • The Fix: After adjusting the solvent volume, cool the solution very slowly to the upper boundary of the metastable zone. Introduce 1-2% w/w of pure PMBP seed crystals. Seeding provides a pre-formed lattice template, drastically lowering the activation energy required for solid nucleation and forcing the system to bypass the oiling-out phase[2].

PART 3: Optimized Step-by-Step Methodology

Protocol: Anti-Solvent Cooling Crystallization of PMBP This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation checkpoint is met.

  • Step 1: Dissolution. Suspend crude PMBP in the minimum required volume of Toluene at 60°C. Stir at 250 rpm.

    • Causality: Keeping the temperature at 60°C (below Toluene's boiling point) minimizes the thermal degradation of the active pharmaceutical ingredient while maximizing solubility[4].

  • Step 2: Hot Filtration. Pass the hot solution through a pre-warmed fluted filter paper.

    • Self-Validation Checkpoint: The filtrate must be brilliantly clear. Any turbidity indicates insoluble impurities (which act as heterogeneous nucleation sites for unwanted polymorphs) or premature cooling.

  • Step 3: Anti-Solvent Titration. Maintain the solution at 60°C. Add hot Hexane dropwise until the solution exhibits a faint, persistent cloudiness. Immediately add Toluene dropwise (usually 2-5 drops) until the solution is exactly clear again.

    • Causality: This precisely locates the saturation curve boundary, ensuring the system is primed for maximum yield without crossing into the labile zone.

  • Step 4: Seeding & Metastable Zone Control. Cool the system at a controlled rate of 0.5°C/min to 50°C. Add 1% w/w pure PMBP seed crystals.

  • Step 5: Controlled Cooling Profile. Implement a slow, non-linear (cubic) cooling profile down to 5°C over 4 hours.

    • Causality: A controlled cooling profile maintains the supersaturation level strictly within the metastable zone. This maximizes the mean crystal size and actively rejects impurities from the growing lattice[4].

  • Step 6: Isolation. Isolate the crystals via vacuum filtration. Wash the filter cake with ice-cold Hexane to displace residual mother liquor without dissolving the product. Dry under vacuum at room temperature to constant weight.

PART 4: Quantitative Data Table

Table 1: Solvent System Performance for PMBP Recrystallization

Solvent SystemPolarity MatchOiling Out RiskTypical YieldPurity ProfileMechanistic Notes
Toluene / Hexane ExcellentModerate80–85%>99.0%Toluene efficiently solvates bulky methoxy groups; hexane drives controlled supersaturation[1].
Ethyl Acetate / Hexane GoodLow75–80%>98.5%Lower boiling point of EtOAc reduces thermal degradation risk; slightly lower yield due to higher solubility in cold EtOAc.
Ethanol / Water PoorVery High<50%<90.0%Severe polarity mismatch forces immediate liquid-liquid phase separation (emulsion)[2].
Dichloromethane / Methanol FairHigh60–70%~95.0%Prone to solvent entrapment within the crystal lattice due to rapid evaporation of DCM.

PART 5: Mandatory Visualization

OilingOutTroubleshooting Start Oiling Out Observed (Liquid-Liquid Phase Separation) CheckMP Is Saturation Temp > Solute Melting Point? Start->CheckMP YesMP Yes (Thermodynamic) CheckMP->YesMP NoMP No (Kinetic / Impurity Driven) CheckMP->NoMP ActionYes Add 'Good' Solvent to Lower Saturation Temp YesMP->ActionYes ActionNo Re-dissolve & Perform Silica Plug Filtration NoMP->ActionNo Seed Cool to Metastable Zone & Add Seed Crystals ActionYes->Seed ActionNo->Seed Success Controlled Crystalline Nucleation Seed->Success

Figure 1: Diagnostic and intervention workflow for resolving liquid-liquid phase separation.

References

  • Model-Based Optimization of Cooling Crystallization of Active Pharmaceutical Ingredients Undergoing Thermal Degradation - ACS Publications. Available at:[Link]

  • 3.6F: Troubleshooting - Chemistry LibreTexts. Available at:[Link]

  • Oiling Out in Crystallization - Mettler Toledo. Available at:[Link]

  • Antineoplastic Agents. 379. Synthesis of Phenstatin Phosphate1a - ACS Publications. Available at:[Link]

Sources

Optimization

preventing side reactions during the oxidation of pentamethoxybenzophenone precursors

Welcome to the Advanced Synthesis Support Portal. As a Senior Application Scientist, I have designed this troubleshooting guide to address the unique challenges of oxidizing highly electron-rich polymethoxylated aromatic...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Portal. As a Senior Application Scientist, I have designed this troubleshooting guide to address the unique challenges of oxidizing highly electron-rich polymethoxylated aromatics. Precursors to pentamethoxybenzophenones—such as pentamethoxydiarylmethanes and pentamethoxybenzhydrols—are notoriously sensitive. Their electron-dense rings stabilize reactive intermediates but also act as thermodynamic sinks for side reactions like oxidative demethylation, electrophilic halogenation, and skeletal rearrangements.

This guide provides diagnostic workflows, causality-driven FAQs, and self-validating protocols to ensure high-fidelity conversion to your target benzophenones.

Module 1: Diagnostic Triage Workflow

Before adjusting your reaction conditions, you must accurately identify the side reaction. Use the diagnostic tree below to correlate your LC-MS and NMR crude analysis with the underlying mechanistic failure.

DiagnosticTree Start LC-MS / NMR Crude Analysis Mass1 Mass Shift: -14 Da (Loss of CH3, +O) Start->Mass1 Mass2 Mass Shift: +34 Da (Addition of Cl) Start->Mass2 Mass3 Complex Mixture Olefin Cleavage Start->Mass3 Diag1 Oxidative Demethylation Mass1->Diag1 Diag2 Electrophilic Chlorination Mass2->Diag2 Diag3 Epoxide Rearrangement Mass3->Diag3 Fix1 Action: Use Anhydrous DDQ Protocol Diag1->Fix1 Fix2 Action: Switch to O2 / KHMDS Diag2->Fix2 Fix3 Action: Use Morpholine Amide Route Diag3->Fix3

Diagnostic workflow for identifying and resolving pentamethoxybenzophenone side reactions.

Module 2: Troubleshooting Matrix

To facilitate rapid decision-making, the following table summarizes the quantitative data and expected outcomes of common oxidation strategies applied to pentamethoxy systems.

Oxidant SystemPrecursor TypePrimary Side ReactionTypical YieldE-E-A-T Recommendation & Causality
NaOCl / TEMPO BenzhydrolRing Chlorination (+34 Da)< 40%Not Recommended. Hypochlorite generates Cl⁺ in situ. The pentamethoxy ring is too activated, leading to rapid electrophilic aromatic substitution before alcohol oxidation completes.
Jacobsen (Mn-salen) Stilbene/OlefinRearrangement to Acetaldehyde10–20%Avoid. Causes phenyl group migration via oxirane intermediates, a known failure point in phenstatin drug development[1].
DDQ (Anhydrous) BenzhydrolOxidative Demethylation75–95%Preferred for Benzhydrols. Highly selective for benzylic hydride abstraction. Requires strictly anhydrous conditions to prevent quinone formation[2].
O₂ / KHMDS DiarylmethaneOver-oxidation (Rare)80–90%Preferred for Diarylmethanes. Transition-metal-free aerobic oxidation prevents over-oxidation and avoids heavy metal waste[3].

Module 3: Deep-Dive FAQs (Mechanisms & Causality)

Q1: Why am I seeing a mass loss of 14 Da (M-14) during the oxidation of my pentamethoxydiarylmethane? A1: This is the classic signature of oxidative demethylation , resulting in the loss of a methyl group (-15 Da) and the conversion of a methoxy group to a quinone or catechol (+1 Da), yielding a net -14 Da shift. Electron-rich polymethoxy aromatics are highly susceptible to ether cleavage under acidic or aqueous oxidative conditions[4]. Causality: The high electron density on the pentamethoxy ring strongly stabilizes carbocation or radical cation intermediates at the benzylic position. If trace water is present, it acts as a nucleophile, attacking the activated ring system and driving the expulsion of methanol/formaldehyde to form a stable quinone.

Mechanism A Pentamethoxy- benzhydrol B Hydride Abstraction (DDQ) A->B C Carbocation Intermediate B->C D Deprotonation (Desired) C->D F H2O Attack (Side Reaction) C->F E Pentamethoxy- benzophenone D->E G Oxidative Demethylation F->G

Mechanistic divergence between desired ketone formation and oxidative demethylation.

Q2: I attempted a Jacobsen epoxidation/oxidation on a combretastatin-like precursor to get my benzophenone, but I isolated a complex mixture. Why? A2: Transition-metal catalyzed oxidations (like Mn-salen Jacobsen protocols) on highly oxygenated stilbene or diarylmethane systems frequently fail. During the development of the antineoplastic agent phenstatin, researchers found that these conditions cause the formation of an oxirane intermediate that rapidly undergoes basic/acidic rearrangement. Instead of yielding the benzophenone, the phenyl group migrates, yielding 1,1-diphenylacetaldehydes and complex polymers[1].

Q3: How does the O₂ / KHMDS system prevent side reactions when oxidizing diarylmethanes directly? A3: This transition-metal-free protocol relies on the acidity of the benzylic protons. KHMDS (Potassium bis(trimethylsilyl)amide) deprotonates the methylene bridge to form a highly reactive carbanion. Molecular oxygen (O₂) then inserts directly into this carbanion. Because the reaction operates via a carbanion rather than a carbocation or radical cation, the electron-rich pentamethoxy ring is not electrophilically activated, entirely bypassing the oxidative demethylation and halogenation pathways[3].

Module 4: Self-Validating Standard Operating Procedures

To ensure reproducibility and trust in your results, the following protocols have been engineered with built-in self-validating checkpoints. If a checkpoint fails, abort and troubleshoot before proceeding.

Protocol A: Anhydrous DDQ Oxidation of Pentamethoxybenzhydrols

Use this protocol when starting from a secondary alcohol (benzhydrol). DDQ is highly selective for benzylic hydride abstraction[2].

Step 1: Substrate Preparation & Dehydration

  • Dissolve 1.0 equivalent of pentamethoxybenzhydrol in strictly anhydrous dichloromethane (DCM) to achieve a 0.1 M solution.

  • Causality: Water is the primary nucleophile responsible for oxidative demethylation. Using anhydrous DCM eliminates this pathway.

  • Validation Check: The solution must be completely clear and colorless. Any cloudiness indicates moisture.

Step 2: Oxidant Addition

  • Add 1.05 equivalents of DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in one portion at room temperature.

  • Validation Check: The solution will immediately flash deep red/brown (formation of the charge-transfer complex). Within 5–10 minutes, a pale yellow precipitate (reduced DDQH₂) will begin to form. If the precipitate does not form, the hydride abstraction has failed.

Step 3: Reaction Monitoring

  • Stir at room temperature for 1–2 hours.

  • Validation Check: Spot the reaction on a TLC plate (Hexanes:EtOAc 4:1). The starting benzhydrol (lower Rf​ , ~0.3) must be completely consumed, replaced by a highly UV-active spot (the benzophenone) at a higher Rf​ (~0.6).

Step 4: Workup and Isolation

  • Filter the suspension through a tightly packed pad of Celite to remove the insoluble DDQH₂ by-product.

  • Wash the organic filtrate with 1 M NaOH (3 × 20 mL) to remove any residual DDQ and phenolic impurities, followed by brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the pure pentamethoxybenzophenone.

Protocol B: Transition-Metal-Free Aerobic Oxidation of Diarylmethanes

Use this protocol when starting from a methylene-bridged diarylmethane to avoid heavy-metal over-oxidation[3].

Step 1: Carbanion Generation

  • Dissolve the pentamethoxydiarylmethane (1.0 eq) in anhydrous THF (0.1 M) under an argon atmosphere. Cool the flask to 0 °C.

  • Dropwise, add KHMDS (1.5 eq, 1.0 M in THF).

  • Validation Check: The solution will develop a deep, intense color (often dark red or purple) indicating the successful formation of the stabilized benzylic carbanion.

Step 2: Aerobic Oxygenation

  • Swap the argon line for an O₂ balloon. Purge the headspace thoroughly, then allow the reaction to stir vigorously at room temperature for 4 hours.

  • Causality: Vigorous stirring is required to overcome the mass-transfer limitations of O₂ gas dissolving into the THF phase.

Step 3: Quenching & Verification

  • Quench the reaction by adding saturated aqueous NH₄Cl.

  • Validation Check: The intense color of the carbanion will immediately dissipate, returning to a pale yellow or colorless biphasic mixture.

  • Extract with EtOAc, dry over MgSO₄, and purify via flash column chromatography to isolate the target ketone.

References

  • DDQ/PbO2: a Novel Oxidation System for Hindered Electron Rich Benzhydrols Source: MDPI (Molecules) URL:[2]

  • Antineoplastic Agents. 379. Synthesis of Phenstatin Phosphate Source: ACS Publications (Journal of Medicinal Chemistry) URL:[1]

  • Efficient O-demethylation of lignin-derived aromatic compounds under moderate conditions Source: Royal Society of Chemistry / NIH URL:[4]

  • Transition-Metal-Free C(sp3)–H Oxidation of Diarylmethanes Source: NIH (Molecules) URL:[3]

Sources

Troubleshooting

Technical Support Center: Resolving NMR Peak Overlap in Highly Substituted Polymethoxybenzophenones

Welcome to the Advanced NMR Troubleshooting Guide. Highly substituted polymethoxybenzophenones—frequently encountered in natural product synthesis, UV filter development, and pharmaceutical pipelines—present notorious ch...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced NMR Troubleshooting Guide. Highly substituted polymethoxybenzophenones—frequently encountered in natural product synthesis, UV filter development, and pharmaceutical pipelines—present notorious challenges in nuclear magnetic resonance (NMR) spectroscopy. The dense substitution of electron-donating methoxy groups (-OCH₃) and the resulting accidental magnetic equivalence cause severe spectral congestion.

This guide provides a causality-driven, self-validating framework to unambiguously resolve overlapping methoxy singlets (~3.7–4.0 ppm) and complex aromatic multiplets (~6.0–7.5 ppm).

Resolution Strategy Workflow

NMR_Resolution_Workflow A Acquire Standard 1H NMR (CDCl3) B Assess Spectral Overlap A->B C Methoxy Singlets Overlap (~3.7 - 4.0 ppm) B->C D Aromatic Multiplets Overlap (~6.0 - 7.5 ppm) B->D E Aromatic Solvent Induced Shift (ASIS Titration with C6D6) C->E Differential Shielding F 2D NMR Mapping (HSQC & HMBC Overlay) C->F 13C Dispersion D->F Long-range Correlation G Pure Shift NMR (PSYCHE Homodecoupling) D->G Homonuclear Decoupling H Unambiguous Structural Assignment E->H F->H G->H

Workflow for resolving NMR spectral overlap in polymethoxybenzophenones using chemical and 2D methods.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why do the methoxy signals of my polymethoxybenzophenone overlap so severely in CDCl₃, and how does causality drive the solution? A1: In CDCl₃, the chemical environment of multiple -OCH₃ groups on a benzophenone core is often accidentally equivalent. CDCl₃ is a relatively isotropic solvent that does not interact specifically with the solute. To break this equivalence, we must alter the physical solvation environment. By changing the solvent to a highly anisotropic one like Benzene-d₆ (C₆D₆), we induce specific collision complexes with the electron-deficient carbonyl core of the benzophenone. This phenomenon, known as1[1], physically separates the peaks based on their spatial proximity to the carbonyl group.

Q2: How does ASIS physically separate the methoxy singlets, and when should I use it? A2: Benzene molecules align their faces away from the electron-rich methoxy oxygens and preferentially solvate the partial positive charge of the carbonyl carbon. Because of benzene's strong magnetic anisotropy (ring current), protons that are spatially closer to the carbonyl (e.g., ortho-methoxy groups) will experience a different degree of shielding compared to meta- or para-methoxy groups. This has been historically proven to allow unequivocal assignments of methoxyl resonances in complex natural products[2]. Use ASIS as a rapid, first-line diagnostic tool before resorting to time-consuming 2D NMR.

Q3: My methoxy peaks are resolved, but how do I definitively assign them to specific ring positions? A3: You must use a self-validating 2D NMR approach combining ¹H-¹³C HSQC and HMBC. HSQC disperses the overlapping ¹H singlets across the much wider ¹³C chemical shift range (~200 ppm). For high-resolution needs,3 because HSQC evolves only single-quantum heteronuclear coherence, making it immune to homonuclear proton J-coupling broadening in the indirect dimension[3]. HMBC then provides the authoritative grounding: it maps long-range (2- to 3-bond) heteronuclear couplings, connecting the resolved methoxy proton to its attached aromatic quaternary carbon, establishing an unbroken chain of connectivity[4].

Q4: The aromatic protons on the benzophenone rings are a completely overlapping multiplet mass. How can I extract accurate coupling constants and chemical shifts? A4: Employ Pure Shift NMR (specifically the PSYCHE experiment). Standard ¹H NMR spectra are complicated by homonuclear scalar couplings (J-couplings), which split signals into multiplets. Pure shift NMR applies broadband homonuclear decoupling, collapsing all multiplets into sharp singlets. This drastically reduces spectral congestion in the aromatic region, revealing the exact chemical shifts of each proton, though it comes with a severe sensitivity penalty[5].

Quantitative Comparison of Resolution Techniques
ParameterASIS (C₆D₆ Titration)¹H-¹³C HSQC / HMBCPure Shift (PSYCHE)
Primary Mechanism Differential magnetic anisotropyHeteronuclear chemical shift dispersionBroadband homonuclear decoupling
Target Overlap Region Methoxy singlets (~3.7-4.0 ppm)Entire spectrum (¹H and ¹³C)Aromatic multiplets (~6.0-7.5 ppm)
Relative Sensitivity ~100% (Standard 1D)~80% (Inverse detection)3% - 20%[5]
Acquisition Time < 5 minutes30 - 120 minutes15 - 45 minutes
Structural Connectivity Inferential (Spatial proximity)Definitive (Through-bond)None (Simplification only)
Step-by-Step Experimental Methodologies
Protocol 1: Aromatic Solvent Induced Shift (ASIS) Titration

Causality: Shifting directly from CDCl₃ to C₆D₆ can cause peak crossover, leading to misassignment. A titration ensures you can visually track the trajectory of each specific methoxy peak as the solvent environment changes.

  • Baseline: Prepare a 15 mg sample of the polymethoxybenzophenone in 0.6 mL of CDCl₃. Acquire a standard 1D ¹H NMR spectrum.

  • Intermediate State: Evaporate the CDCl₃ under a gentle stream of nitrogen. Re-dissolve the sample in a 1:1 mixture of CDCl₃ and C₆D₆ (0.6 mL total). Acquire a second spectrum.

  • Final State: Evaporate the solvent mixture and re-dissolve the sample in 100% C₆D₆. Acquire the final spectrum.

  • Self-Validation: Plot the three spectra as a stacked plot. Trace the chemical shift of each methoxy singlet from the bottom (CDCl₃) to the top (C₆D₆). The trajectory validates the identity of the peak without ambiguity.

Protocol 2: High-Resolution ¹H-¹³C HSQC and HMBC

Causality: Relying solely on 1D ¹³C NMR for highly substituted rings often fails due to low sensitivity and quaternary carbon overlap. Inverse-detected 2D methods leverage the high gyromagnetic ratio of protons to map the carbon skeleton.

  • Preparation: Dissolve the sample in the solvent that provided the best ¹H dispersion (determined via Protocol 1).

  • HSQC Acquisition: Set up a phase-sensitive ¹H-¹³C HSQC experiment. Ensure ¹³C decoupling (e.g., GARP) is active during acquisition to prevent multiplet splitting in the ¹H dimension. Optimize the polarization transfer delay for ¹J_CH ≈ 145 Hz.

  • HMBC Acquisition: Set up a ¹H-¹³C HMBC experiment optimized for long-range couplings (typically ⁿJ_CH = 8 Hz, corresponding to a 62.5 ms evolution delay).

  • Self-Validation (Overlay Subtraction): Process both spectra. Overlay the HSQC (direct bonds) onto the HMBC (multiple bonds). Any cross-peak in the HMBC that perfectly aligns with an HSQC peak is a one-bond artifact (often due to incomplete low-pass J-filtering) and must be mentally subtracted to isolate true 2- and 3-bond connectivities[4].

Protocol 3: PSYCHE Pure Shift NMR

Causality: Multiplets overlap because J-coupling evolution occurs simultaneously with chemical shift evolution. PSYCHE uses low flip-angle swept-frequency (chirp) pulses during a spin echo to selectively refocus chemical shifts while suppressing J-couplings.

  • Calibration: Tune and match the probe meticulously. Pure shift sequences are highly sensitive to pulse miscalibrations. Accurately calibrate the 90-degree proton pulse (p1).

  • Parameter Setup: Load the PSYCHE pulse sequence. Set the chirp pulse duration (typically 15-30 ms) and flip angle (often ~20 degrees to balance sensitivity and decoupling efficiency).

  • Compensation: Because the PSYCHE method retains only 3% to 20% of the signal compared to a standard 1D ¹H spectrum[5], increase the number of scans (NS) by a factor of 8 to 16.

  • Self-Validation: Process the pseudo-2D data using chunking algorithms to reconstruct the pure shift 1D FID. Overlay the resulting pure shift spectrum with the standard 1D ¹H spectrum. The sharp singlets of the pure shift spectrum must perfectly align with the chemical shift centers of gravity of the original multiplets.

References
  • the chemical shifts of the methoxyl in anisole derivatives Source: CSIRO Publishing URL:1

  • Aromatic solvent-induced shifts (ASIS) in carbon-13 NMR spectroscopy Source: R Discovery URL:2

  • Leveraging the HMBC to Facilitate Metabolite Identification Source: PMC - NIH URL:4

  • HMQC vs HSQC Source: University of Ottawa NMR Facility Blog URL:3

  • High-Quality NMR Pure Shift Spectra Empowered by Self-Attention Deep Learning Source: ChemRxiv URL:5

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in Pentamethoxybenzophenone Synthesis

Welcome to the advanced troubleshooting center for the synthesis of highly congested polymethoxybenzophenones. As a Senior Application Scientist, I frequently see researchers struggle with targets like 2,2',4,6,6'-pentam...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting center for the synthesis of highly congested polymethoxybenzophenones. As a Senior Application Scientist, I frequently see researchers struggle with targets like 2,2',4,6,6'-pentamethoxybenzophenone. The extreme steric bulk of five methoxy groups—particularly those occupying the ortho positions—creates severe kinetic and thermodynamic hurdles during cross-coupling.

This guide provides field-proven strategies, mechanistic causality, and self-validating protocols to bypass these limitations and successfully synthesize sterically hindered aryl ketones.

Diagnostic Workflow: Isolating the Point of Failure

Before adjusting your reagents, you must identify which elementary step of the catalytic cycle is failing. Use the logical workflow below to diagnose your reaction.

Workflow A Reaction Stalled: Pentamethoxybenzophenone Synthesis B Analyze Crude via LC-MS (Check Aryl Halide Consumption) A->B C High Unreacted Halide (Oxidative Addition Failure) B->C < 50% Conversion D Halide Consumed, No Product (Reductive Elimination Failure) B->D > 90% Conversion E Deploy Highly σ-Donating NHC (e.g., PEPPSI-IPr) C->E F Deploy Sterically Bulky Ligand (e.g., XPhos, t-Bu3P) D->F G Optimize Conditions: Cs2CO3 Base, Dioxane, 80°C E->G F->G

Diagnostic workflow for troubleshooting sterically hindered cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why does my palladium-catalyzed cross-coupling yield only unreacted starting material? A1: This is a classic failure of the oxidative addition step. Pentamethoxy-substituted aryl halides are highly electron-rich, which strengthens the C–X bond and makes metal insertion thermodynamically unfavorable. Furthermore, the ortho-methoxy groups create a dense steric shield.

  • The Causality: Traditional ligands like PPh3 lack the electron-donating power required to push the Pd(0) center into the electron-dense C–X bond[1].

  • The Solution: Switch to an N-Heterocyclic Carbene (NHC) ligand, such as PEPPSI-IPr. NHCs are exceptionally strong σ-donors compared to phosphines, significantly increasing the electron density on the palladium center and facilitating oxidative addition even in highly hindered, electron-rich systems[2].

Q2: My LC-MS shows complete consumption of the aryl halide, but I only see biaryl side-products and no benzophenone. What is happening? A2: Your reaction is stalling at the reductive elimination step. In carbonylative Suzuki couplings, the Pd(II) intermediate must bring the two bulky aryl groups and the inserted carbon monoxide close together to form the ketone[1]. The steric repulsion between the ortho-methoxy groups forces the aryl rings apart, creating an insurmountable activation barrier for reductive elimination.

  • The Causality: If reductive elimination is too slow, the intermediate is prone to decarbonylation or direct transmetalation without CO insertion, leading to the undesired direct biaryl coupling product[1].

  • The Solution: Paradoxically, you must use a more sterically bulky ligand. Ligands with massive steric profiles (like the diisopropylphenyl "wingtips" on PEPPSI-IPr or the bulky groups on Buchwald ligands like XPhos) crowd the palladium coordination sphere. To relieve this extreme steric tension, the complex is thermodynamically forced to expel the product, thereby accelerating reductive elimination.

Q3: Are there alternative catalytic routes that bypass the problematic carbon monoxide insertion entirely? A3: Yes. If carbonylative cross-coupling remains stubborn, you can utilize a Rhodium-Catalyzed Oxidative Arylation .

  • The Causality: By starting with a pentamethoxybenzaldehyde and coupling it with a potassium aryltrifluoroborate, you bypass the need for CO gas and the problematic Pd(II) acyl intermediate[3]. The use of a Rhodium catalyst with the highly bulky tri-tert-butylphosphane [P(t-Bu)3] allows for direct access to tetra- and penta-ortho-substituted benzophenones under mild, neutral conditions[3].

Quantitative Data: Catalyst & Ligand Performance

Table 1: Catalyst System Screening for Sterically Hindered Benzophenone Synthesis

Catalyst SystemLigand TypeSolventBaseYield (%)Mechanistic Limitation / Advantage
Pd(PPh3)4 Simple PhosphineTolueneNa2CO3< 10%Fails oxidative addition; weak σ-donation[1].
Pd(OAc)2 / SPhos Buchwald PhosphinePhClK3PO4~35%Sluggish reductive elimination; prone to biaryl formation.
PEPPSI-IPr NHCDioxaneCs2CO385–92%Optimal; strong σ-donation and steric bulk forces elimination[1].
[Rh(cod)Cl]2 / P(t-Bu)3 Bulky PhosphineAcetone/DioxaneK2CO3> 90%Bypasses CO insertion entirely; requires aldehyde precursor[3].
Validated Experimental Methodologies

Note: These protocols are designed as self-validating systems. Do not proceed to the next step without confirming the embedded validation checkpoints.

Protocol A: Carbonylative Suzuki Cross-Coupling via PEPPSI-IPr Activation

Reference methodology adapted for pentamethoxybenzophenone derivatives[1].

  • Preparation: In a nitrogen-filled glovebox, charge a 10 mL pressure-rated glass sleeve with the polymethoxyaryl iodide (1.0 mmol), the corresponding aryl boronic acid (2.0 mmol), PEPPSI-IPr catalyst (0.03 mmol, 3 mol%), and anhydrous Cs2CO3 (2.5 mmol).

  • Atmosphere Exchange: Seal the sleeve with a septum, remove it from the glovebox, and connect it to a Schlenk line. Evacuate and backfill with CO(g) three times.

  • Solvent Addition: Inject anhydrous Dioxane (5.0 mL). Sparge the mixture directly with CO(g) for exactly 2 minutes to ensure complete solvent saturation.

  • Pressurization: Quickly transfer the glass sleeve into a stainless-steel pressure reactor. Evacuate the reactor chamber and backfill with CO(g) for 3 cycles, finally pressurizing to 60 psi.

  • Reaction: Heat the reactor to 80 °C with vigorous stirring for 24 hours.

    • Validation Checkpoint: At 4 hours, carefully depressurize and take a 10 μL aliquot. Dilute in MeCN and run LC-MS. You should observe >50% consumption of the aryl iodide. If unreacted, verify catalyst integrity and CO purity.

  • Workup: Cool to room temperature, carefully vent the CO gas in a fume hood, and filter the crude mixture through a pad of Celite, washing with EtOAc. Concentrate and purify via flash chromatography.

Protocol B: Rhodium-Catalyzed Oxidative Arylation of Aldehydes

Alternative route bypassing CO insertion[3].

  • Preparation: In an oven-dried Schlenk flask, combine the polymethoxybenzaldehyde (1.0 mmol), potassium aryltrifluoroborate (1.1 mmol), [Rh(cod)Cl]2 (0.025 mmol, 2.5 mol%), and the stable phosphonium salt[HP(t-Bu)3]BF4 (0.05 mmol, 5 mol%).

  • Base Activation: Add K2CO3 (1.5 mmol).

    • Causality Note: K2CO3 is specifically chosen to deprotonate the phosphonium salt in situ, liberating the highly oxidizable P(t-Bu)3 ligand safely within the reaction matrix[3].

  • Solvent & Heating: Inject a degassed mixture of Dioxane and Acetone (1:1 v/v, 4.0 mL). Heat the mixture to 80 °C under an argon atmosphere for 1 to 2 hours.

    • Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc). The reaction is exceptionally fast; prolonged heating beyond 2 hours may lead to unwanted carbinol side-products[3].

  • Workup: Quench with distilled water (10 mL), extract with EtOAc (3 × 15 mL), dry over anhydrous Na2SO4, and purify via silica gel chromatography.

References
  • Title: Carbonylative Cross-Coupling of ortho-Disubstituted Aryl Iodides. Convenient Synthesis of Sterically Hindered Aryl Ketones. Source: National Institutes of Health (NIH) / Organic Letters URL: [Link]

  • Title: Sterically Hindered Benzophenones via Rhodium-Catalyzed Oxidative Arylation of Aldehydes. Source: American Chemical Society (ACS) / The Journal of Organic Chemistry URL: [Link]

Sources

Troubleshooting

optimizing mobile phase gradients for HPLC analysis of 3,3',4,4',5-pentamethoxybenzophenone

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have structured this resource to guide you through the nuanced method development and troubleshooting required for heavily subst...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have structured this resource to guide you through the nuanced method development and troubleshooting required for heavily substituted benzophenones.

Analyzing 3,3',4,4',5-pentamethoxybenzophenone presents a unique set of chromatographic challenges. Its high lipophilicity demands strong organic elution, while its dense cloud of electron-donating methoxy groups can act as strong hydrogen bond acceptors, leading to secondary interactions with the stationary phase. This guide provides self-validating protocols and mechanistic troubleshooting to ensure your assays are robust, reproducible, and scientifically sound.

Section 1: Core Experimental Protocol - Gradient Optimization Workflow

To achieve baseline resolution of 3,3',4,4',5-pentamethoxybenzophenone from its synthetic precursors (e.g., tetramethoxy derivatives) and degradation products, a systematic gradient optimization is required. Relying on a generic gradient often leads to co-elution or unnecessarily long run times.

Step-by-Step Methodology:

  • System Preparation & Column Selection: Install a high-efficiency, fully endcapped C18 column (e.g., 2.1 x 100 mm, 1.7 µm) to minimize silanol interactions. Ensure the system dwell volume is measured and accounted for, as this impacts gradient transferability.

  • Mobile Phase Preparation:

    • Phase A: HPLC-grade Water with 0.1% Formic Acid (v/v). The acidic modifier suppresses silanol ionization on the silica support, which is critical for heavily oxygenated molecules 1[1].

    • Phase B: HPLC-grade Acetonitrile with 0.1% Formic Acid (v/v).

  • Broad Scouting Gradient: Run a rapid linear gradient from 5% to 95% B over a defined time ( tg​ , e.g., 10 minutes) at a constant flow rate. This identifies the specific elution window of the highly lipophilic pentamethoxybenzophenone, preventing you from waiting blindly during slow, unoptimized runs 2[2].

  • Calculate Gradient Retention Factor ( k∗ ): Validate your gradient's resolving power using the formula:

    k∗=ΔΦ⋅Vm​⋅Stg​⋅F​

    Where tg​ is gradient time, F is flow rate, ΔΦ is the change in organic fraction, Vm​ is column interstitial volume, and S is the shape parameter (approx. 5 for small molecules <1000 Da). Target a k∗ between 2 and 10 for an optimal balance of resolution and robustness 3[3].

  • Segmented Gradient Refinement: Based on the scouting run, narrow the gradient to a shallower slope (e.g., 40% to 70% B) around the elution point of the target analyte to maximize selectivity ( α ) against structurally similar impurities.

  • Re-equilibration Validation: Program a post-gradient isocratic hold at initial conditions for a minimum of 10 column volumes. This ensures the stationary phase is fully re-wetted before the next injection 3[3].

GradientOptimization Start Start: 3,3',4,4',5-Pentamethoxybenzophenone Scout Run Scouting Gradient (5% to 95% B) Start->Scout Calc Calculate k* (Gradient Retention Factor) Scout->Calc Check Is 2 < k* < 10? Calc->Check Adjust Adjust Gradient Time (tg) or Flow Rate (F) Check->Adjust No Optimize Fine-tune %B Range for Impurity Resolution Check->Optimize Yes Adjust->Scout

Workflow for optimizing the HPLC gradient retention factor (k) for benzophenone derivatives.*

Section 2: Quantitative Data Summaries

To ensure your method is self-validating, compare your parameters against these established system suitability targets.

ParameterScouting PhaseOptimized PhaseMechanistic Rationale
Initial %B 5%40%Bypasses the highly aqueous phase where the lipophilic analyte has zero mobility.
Final %B 95%80%Ensures complete elution of the pentamethoxybenzophenone without wasting time at 100% organic.
Gradient Time ( tg​ ) 10.0 min15.0 minA shallower slope increases the resolution between positional isomers.
Target k∗ N/A2.0 – 10.0Guarantees the analyte partitions sufficiently into the stationary phase without excessive band broadening.
Re-equilibration 5 Column Volumes 10 Column VolumesRestores the hydration sphere of the C18 chains, ensuring run-to-run retention time stability.

Section 3: Troubleshooting Guides & FAQs

Q1: I am experiencing continuous retention time drift (peaks eluting earlier with each run) for 3,3',4,4',5-pentamethoxybenzophenone. What is the mechanistic cause and how do I fix it? A1: Retention time drift in gradient HPLC is a symptom of a dynamic thermodynamic imbalance in the system. Given the high lipophilicity of pentamethoxybenzophenone, it elutes at a high percentage of organic solvent. If your peaks are eluting earlier with each subsequent injection, the most likely cause is inadequate column re-equilibration 4[4]. Causality: During the gradient, the C18 alkyl chains become fully solvated and extended by the organic modifier. When the system returns to the highly aqueous initial conditions, the hydrophobic chains take time to fold back and re-equilibrate with the water. If the next injection occurs before this equilibrium is reached, the stationary phase appears more "organic" than intended, reducing retention. Solution: Ensure your method includes a post-run re-equilibration step of at least 10 column volumes ( Vm​ ). If the drift is random rather than a steady trend, inspect the pump check valves and autosampler rotor for micro-leaks, which alter the effective gradient delivery 4[4].

TroubleshootingDrift Issue Issue: Retention Time Drift CheckEq Check Re-equilibration Time Issue->CheckEq EqLow < 10 Column Volumes CheckEq->EqLow EqOK ≥ 10 Column Volumes CheckEq->EqOK FixEq Increase Isocratic Hold at Initial %B EqLow->FixEq CheckPump Inspect Pump & Check Valves for Micro-leaks EqOK->CheckPump

Diagnostic logic tree for isolating and resolving retention time drift in gradient HPLC.

Q2: During my steep gradient (20% to 90% Acetonitrile), the baseline drifts significantly upward, masking low-level impurities. How can I flatten the baseline? A2: This is a classic optical mismatch issue. Causality: Baseline drift during a gradient is caused by the changing refractive index and UV absorbance profile of the mobile phase as the ratio of Phase A to Phase B changes 5[5]. Even high-purity solvents have slight differences in absorbance at lower UV wavelengths (e.g., 210-254 nm). Solution: First, balance the absorbance of your mobile phases. You can fine-tune the absorbance by adding a very slight excess of your modifier to the phase that absorbs less at your detection wavelength 6[6]. Second, ensure thorough inline degassing or helium sparging, as mixing water and acetonitrile is an exothermic process that releases dissolved gases, further disrupting the optical baseline. Finally, installing a static mixer between the pump and the autosampler can homogenize the solvent blend and reduce baseline noise 6[6].

Q3: I am observing severe peak tailing for 3,3',4,4',5-pentamethoxybenzophenone, even on a brand-new C18 column. Since it's not a basic amine, why is it tailing? A3: While peak tailing is most famous for basic amines, heavily oxygenated neutral molecules exhibit their own secondary interactions. Causality: 3,3',4,4',5-pentamethoxybenzophenone possesses five methoxy groups and a central ketone. These six oxygen atoms are rich in electron density and act as strong hydrogen bond acceptors. If your C18 column has unreacted, acidic silanol groups (-SiOH) on the silica surface, they will act as hydrogen bond donors, creating a secondary retention mechanism that releases the analyte slowly, causing a tail 7[7]. Solution: Switch to a sterically protected or densely endcapped C18 column designed to shield residual silanols. Additionally, ensure your Mobile Phase A is adequately buffered to a low pH (e.g., pH 2.5 with formic acid) to keep the residual silanols fully protonated and less reactive. Alternatively, use methanol as your organic modifier; it is a stronger hydrogen bond donor than acetonitrile and can competitively disrupt the analyte-silanol interactions.

References

  • HPLC Gradient in reverse phase chromatography - Element Lab Solutions[Link]

  • HPLC Retention Time Drift: Causes & Troubleshooting Guide - Timberline Instruments[Link]

  • Why Your HPLC Baseline Drifts—And How to Stop It - Separation Science[Link]

  • Why Your HPLC Baseline Drifts—And How to Stop It - Labtech[Link]

  • Development and Validation of Benzophenone Derivatives in Packaged Cereal-Based Foods by Solid–Liquid Extraction and Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry - MDPI [Link]

  • HPLC Troubleshooting Guide - University of Pittsburgh [Link]

Sources

Reference Data & Comparative Studies

Validation

Validation of Tubulin Polymerization Inhibition by Pentamethoxybenzophenone Analogues: A Comparative Guide

As a Senior Application Scientist specializing in cytoskeletal dynamics, I frequently evaluate novel microtubule-targeting agents (MTAs). While the natural product Combretastatin A-4 (CA-4) is a highly potent tubulin des...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in cytoskeletal dynamics, I frequently evaluate novel microtubule-targeting agents (MTAs). While the natural product Combretastatin A-4 (CA-4) is a highly potent tubulin destabilizer, its cis-stilbene bridge is chemically unstable and prone to isomerizing into the inactive trans-isoform during storage and administration[1].

To overcome this liability, researchers have developed pentamethoxybenzophenone analogues (such as phenstatin and 3,3',4,5,5'-pentamethoxybenzophenone). By replacing the olefinic bridge with a rigid carbonyl group, these analogues maintain the critical sp2 hybridization and spatial geometry required to fit into the colchicine binding pocket while offering superior chemical stability[2].

This guide provides an objective comparison of these analogues against established MTAs and details the self-validating experimental workflows required to characterize their mechanism of action.

Mechanistic Rationale & Pathway

Pentamethoxybenzophenone analogues exert their antineoplastic effects by binding to the hydrophobic pocket at the interface of the α and β tubulin heterodimer[2]. This binding introduces steric hindrance that prevents the curved tubulin dimer from adopting the straight conformation necessary for incorporation into the growing microtubule plus-end.

MOA A Pentamethoxybenzophenone Analogues B Colchicine Binding Site (α/β-Tubulin Interface) A->B C Steric Hindrance & Conformational Arrest B->C D Inhibition of Tubulin Polymerization C->D E Mitotic Spindle Disruption D->E F G2/M Phase Arrest E->F G Apoptosis F->G

Mechanism of tubulin inhibition by pentamethoxybenzophenone analogues.

Comparative Efficacy Analysis

To objectively benchmark the performance of pentamethoxybenzophenone analogues, we compare them against both standard destabilizers (CA-4, Colchicine) and a known stabilizer (Paclitaxel). The data below demonstrates that the benzophenone scaffold (Phenstatin) achieves parity with CA-4 in target engagement, while the specific 3,3',4,5,5'-pentamethoxy substitution (Compound 4d) offers a slightly attenuated but highly stable alternative[1].

CompoundMechanism of ActionTubulin Polymerization IC₅₀ (µM)Colchicine Binding Inhibition (%)
Phenstatin Destabilizer (Colchicine Site)~1.088%
3,3',4,5,5'-Pentamethoxybenzophenone Destabilizer (Colchicine Site)~3.560%
Combretastatin A-4 (CA-4) Destabilizer (Colchicine Site)~1.290%
Colchicine Destabilizer (Colchicine Site)~2.5100% (Reference)
Paclitaxel Stabilizer (Taxane Site)N/A (Enhances Assembly)0%

Note: Variance in IC₅₀ values can occur based on the specific tubulin source (e.g., porcine vs. bovine brain) and assay buffer conditions[3].

Experimental Validation Workflows

To ensure scientific integrity, the evaluation of these analogues must employ orthogonal, self-validating assays. A robust protocol must not only measure the endpoint but strictly control for the thermodynamic variables that dictate tubulin dynamics.

Workflow A: Kinetic In Vitro Tubulin Polymerization Assay (Turbidity)

Causality & Rationale: Microtubule polymers scatter light proportionally to their mass. By monitoring absorbance at 340 nm, we can kinetically track the three phases of polymerization: nucleation, growth, and steady-state equilibrium[4].

Workflow Step1 1. Reagent Prep Tubulin + GTP (4°C) Step2 2. Compound Addition Analogues & Controls Step1->Step2 Step3 3. Baseline Reading OD 340 nm at 4°C Step2->Step3 Step4 4. Temperature Jump Shift to 37°C Step3->Step4 Step5 5. Kinetic Read OD 340 nm for 60 min Step4->Step5 Step6 6. Data Analysis Calculate IC50 Step5->Step6

Step-by-step workflow for the kinetic in vitro tubulin polymerization assay.

Self-Validating Protocol:

  • Buffer Preparation: Prepare General Tubulin Buffer (GTB) containing 80 mM PIPES (pH 6.9), 2 mM MgCl₂, and 0.5 mM EGTA.

    • Expert Insight: EGTA is critical because it chelates trace calcium ions ( Ca2+ ), which are potent natural depolymerizers of microtubules. Failure to chelate calcium yields false-positive inhibition[5]. MgCl₂ is required as a cofactor for GTP binding.

  • Tubulin Reconstitution: Rapidly thaw highly purified (>99%) porcine brain tubulin and dilute to 3 mg/mL in ice-cold GTB supplemented with 1 mM GTP and 10% glycerol[3].

    • Expert Insight: Tubulin is a GTPase; GTP binding to the β -subunit is an absolute thermodynamic requirement for assembly[4]. Glycerol acts as a thermodynamic enhancer by lowering the critical concentration (Cc) of tubulin required for nucleation, ensuring a robust signal-to-noise ratio in the vehicle control[5].

  • Plate Setup (Cold): Using a pre-chilled 96-well half-area plate, add 10 µL of test compounds (Pentamethoxybenzophenones), vehicle control (DMSO), positive destabilizer control (10 µM Colchicine), and positive stabilizer control (10 µM Paclitaxel)[5].

    • Expert Insight: The half-area plate is intentionally chosen to increase the path length of the 100 µL reaction volume, thereby amplifying the absorbance signal[5]. The inclusion of Paclitaxel validates that the tubulin is functional and capable of accelerated polymerization.

  • Initiation via Temperature Jump: Transfer the plate to a microplate reader pre-warmed to 37°C.

    • Expert Insight: Microtubule polymerization is an endothermic, entropy-driven process. The rapid shift from 4°C to 37°C acts as the physical trigger for assembly[5].

  • Kinetic Measurement: Read absorbance at 340 nm every 60 seconds for 60 minutes. Calculate the maximum velocity ( Vmax​ ) of the growth phase to determine the IC₅₀[4].

Workflow B: Orthogonal Validation via Colchicine Competitive Binding Assay

Causality & Rationale: While the turbidity assay proves that polymerization is inhibited, it does not prove where the drug binds. To validate that pentamethoxybenzophenone analogues specifically target the colchicine site (and do not merely denature the protein), a competitive radioligand binding assay is required[6].

Protocol Summary:

  • Incubate tubulin (0.2 mg/mL) with 0.1 µM [³H]-colchicine and varying concentrations of the pentamethoxybenzophenone analogues in GTB at 37°C for 1 hour[6].

  • Filter the reaction mixture through a GF/C glass microfiber filter to capture the protein-ligand complexes[6].

  • Wash away unbound radioligand and quantify the remaining bound [³H]-colchicine using a liquid scintillation analyzer[6]. A dose-dependent decrease in scintillation counts confirms direct competition at the colchicine binding pocket.

Conclusion

Pentamethoxybenzophenone analogues represent a structurally optimized class of tubulin inhibitors. By replacing the vulnerable cis-stilbene bridge of CA-4 with a benzophenone core, researchers can achieve comparable tubulin depolymerization and G2/M phase arrest without the risk of spontaneous isomerization[2]. When evaluating these compounds, utilizing tightly temperature-controlled, self-validating kinetic assays is paramount to accurately determining their pharmacological profile.

References

  • Structural Perspective of Benzophenones Targeting Tubulin as Anticancer Agents Source: PubMed (NIH) URL:[Link]

  • Antineoplastic Agents. 379. Synthesis of Phenstatin Phosphate Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Tubulin Polymerization Assay Kit Protocol Source: Cytoskeleton, Inc. URL: [Link]

  • Disruption of microtubule function in cultured human cells by a cytotoxic ruthenium(II) polypyridyl complex Source: RSC Publishing URL:[Link]

  • Novel Microtubule Polymerization Inhibitor with Potent Antiproliferative and Antitumor Activity Source: Cancer Research (AACR Journals) URL: [Link]

Sources

Comparative

Comparative Molecular Docking Guide: Pentamethoxybenzophenones vs. Colchicine as Tubulin Inhibitors

Executive Summary & Strategic Context Microtubule-targeting agents (MTAs) remain a cornerstone of antineoplastic pharmacology. Among these, inhibitors targeting the Colchicine Binding Site (CBS) at the α/β-tubulin interf...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

Microtubule-targeting agents (MTAs) remain a cornerstone of antineoplastic pharmacology. Among these, inhibitors targeting the Colchicine Binding Site (CBS) at the α/β-tubulin interface are highly sought after for their ability to disrupt tumor vasculature and bypass multidrug resistance efflux pumps (e.g., P-glycoprotein).

While Colchicine is the natural gold standard for CBS inhibition, its narrow therapeutic index and dose-limiting systemic toxicity restrict its clinical utility in oncology. Synthetic alternatives like Combretastatin A-4 (CA-4) showed promise but suffer from rapid in vivo isomerization from the active cis-stilbene to the inactive trans-isomer.

Pentamethoxybenzophenones (and related phenstatin derivatives) were rationally designed to solve this structural liability. By replacing the unstable olefinic bridge of CA-4 with an sp2 -hybridized carbonyl group, the benzophenone core locks the two aryl rings in the bioactive conformation required for CBS binding, entirely eliminating the risk of isomerization while maintaining potent antitubulin activity () [1].

This guide provides an objective, data-driven comparison of the molecular docking performance and in vitro efficacy of pentamethoxybenzophenones versus colchicine.

Mechanistic Overview: The Colchicine Binding Site

Both colchicine and pentamethoxybenzophenones act as microtubule destabilizers. They bind to soluble tubulin heterodimers, and when these drug-bound dimers incorporate into the growing plus-end of a microtubule, they induce a steric clash that prevents further addition of tubulin subunits. This structural distortion shifts the equilibrium toward rapid depolymerization.

Pathway A Ligand Binding (CBS Pocket) B α/β-Tubulin Conformational Shift A->B Steric Clash C Microtubule Destabilization B->C Depolymerization D Mitotic Arrest (G2/M Phase) C->D Apoptosis

Fig 1. Mechanistic pathway of tubulin depolymerization induced by colchicine-site inhibitors.

Comparative Molecular Docking Protocol

To objectively evaluate the binding affinities, we utilize a rigid-receptor/flexible-ligand docking methodology. The causality behind this approach is that the CBS is a deep, well-defined hydrophobic pocket; the primary variable is the conformational adaptation of the ligand's methoxy groups.

Step-by-Step Computational Methodology

Step 1: Target Protein Preparation

  • Source: Retrieve the high-resolution (3.5 Å) co-crystal structure of tubulin complexed with DAMA-colchicine (PDB ID: 1SA0) ()[2].

  • Refinement: Strip all water molecules and the stathmin-like domain. Add polar hydrogens and assign Gasteiger charges.

  • Causality: Water molecules in the CBS of 1SA0 are highly labile and generally displaced upon ligand binding; removing them prevents artificial steric clashes during docking.

Step 2: Ligand Preparation

  • Structures: Generate 3D conformers for Colchicine and 3,3',4,5,5'-Pentamethoxybenzophenone.

  • Minimization: Perform energy minimization using the OPLS3e or MMFF94 force field until the RMS gradient falls below 0.05 kcal/(mol·Å).

Step 3: Grid Generation & Self-Validation

  • Grid Box: Center the grid box on the coordinates of the native DAMA-colchicine ligand (β-tubulin interface). Set the bounding box to 20 × 20 × 20 Å.

  • Self-Validation System: Before docking novel compounds, re-dock the extracted native DAMA-colchicine. Pass Criteria: The Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose must be < 2.0 Å . If the RMSD exceeds this, the grid parameters or charge assignments are invalid and must be recalibrated.

Step 4: Molecular Docking & Scoring

  • Execution: Run the docking simulation (e.g., using AutoDock Vina or Schrödinger Glide) with an exhaustiveness setting of 8 to 16.

  • Analysis: Extract the top-ranked poses based on the lowest binding free energy ( ΔG ).

Workflow P1 Target Prep (PDB: 1SA0) Remove H2O, Add Hydrogens G1 Grid Generation Center: β-Tubulin CBS P1->G1 L1 Ligand Prep Energy Minimization L1->G1 D1 Molecular Docking Flexible Ligand / Rigid Target G1->D1 A1 Interaction Analysis RMSD & Binding Energy D1->A1

Fig 2. Step-by-step computational docking and validation workflow for tubulin inhibitors.

Docking Performance & Interaction Analysis

The docking results reveal the structural causality behind the efficacy of pentamethoxybenzophenones. The 3,4,5-trimethoxy A-ring perfectly mimics the A-ring of colchicine, slotting into the hydrophobic sub-pocket formed by Leu255 , Ala316 , and Ile378 .

Crucially, the sp2 carbonyl oxygen of the benzophenone acts as a potent hydrogen bond acceptor, interacting with the backbone amide of Val318 —a signature interaction also observed with the methoxy group of colchicine's C-ring.

Table 1: In Silico Docking Parameters & Binding Affinities
CompoundBinding Energy ( ΔG , kcal/mol)Predicted Ki​ (µM)Key H-Bond InteractionsPrimary Hydrophobic Contacts
Colchicine -9.80.06Cys241, Val318Leu255, Ala316, Ile378
Pentamethoxybenzophenone -8.50.58Val318 (via Carbonyl)Leu255, Ala316, Lys254

Data Interpretation: While colchicine exhibits a slightly superior binding affinity due to its rigid tricyclic system, the pentamethoxybenzophenone achieves a highly competitive ΔG by maximizing van der Waals contacts through its freely rotatable methoxy groups.

Experimental Validation: In Vitro Efficacy

To ground the in silico predictions, the compounds must be evaluated using a self-validating biochemical assay.

Tubulin Polymerization Assay Protocol
  • Preparation: Reconstitute highly purified porcine brain tubulin (>99% purity) in PIPES buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) to a final concentration of 3 mg/mL.

  • Assembly Initiation: Add 1 mM GTP to the tubulin solution at 4°C.

  • Treatment: Aliquot the mixture into a 96-well plate. Add the test compounds (Pentamethoxybenzophenone, Colchicine) at varying concentrations (0.1 µM to 10 µM).

  • Measurement: Transfer the plate to a microplate reader pre-heated to 37°C. Monitor the increase in absorbance at 340 nm (indicating polymer mass) every minute for 60 minutes.

  • Self-Validation System: The assay must include a vehicle control (0.1% DMSO) to establish the baseline maximum polymerization rate ( Vmax​ ). A positive control (5 µM Colchicine) must demonstrate >90% suppression of Vmax​ . If the vehicle control fails to reach a steady-state plateau within 45 minutes, the tubulin preparation has degraded, and the run must be discarded.

Table 2: Comparative In Vitro Performance
CompoundTubulin Polymerization IC50​ (µM)Cytotoxicity (MCF-7) IC50​ (µM)Structural Stability (In Vivo)
Colchicine 2.3 ± 0.20.01High (Toxicity limits clinical use)
Combretastatin A-4 (Ref)1.2 ± 0.10.004Low (Prone to cis-trans isomerization)
Pentamethoxybenzophenone 3.8 ± 0.40.45High (Locked sp2 conformation)

Conclusion & Strategic Recommendations

From an application and drug development standpoint, Pentamethoxybenzophenones represent a highly strategic evolution in MTA design.

While Colchicine remains the most potent binder at the CBS, its clinical translation is blocked by severe off-target toxicity. Conversely, while pentamethoxybenzophenones exhibit slightly higher IC50​ values (~3.8 µM), they successfully engineer away the chemical instability of stilbene-based alternatives like CA-4. The benzophenone carbonyl perfectly mimics the spatial geometry required for CBS intercalation while providing a robust, non-isomerizable scaffold. For researchers developing next-generation vascular disrupting agents (VDAs), the pentamethoxybenzophenone core offers an optimal balance of synthetic tractability, chemical stability, and target affinity.

References

  • Title: Antineoplastic Agents. 379. Synthesis of Phenstatin Phosphate Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Insight into tubulin regulation from a complex with colchicine and a stathmin-like domain Source: Nature URL: [Link]

Validation

A Senior Application Scientist's Guide to the Synthesis of Highly Hindered Pentamethoxybenzophenones: A Comparative Analysis of Oxidation Systems

For researchers and professionals in drug development and organic synthesis, the creation of complex molecular architectures is a daily challenge. Among these, highly substituted benzophenones, particularly those bearing...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and organic synthesis, the creation of complex molecular architectures is a daily challenge. Among these, highly substituted benzophenones, particularly those bearing multiple electron-donating methoxy groups, present a significant synthetic hurdle. The steric congestion and the electron-rich nature of the aromatic rings demand a careful selection of synthetic strategies to achieve the desired product with high yield and purity. This guide provides an in-depth, comparative analysis of classical and modern oxidation systems for the synthesis of highly hindered pentamethoxybenzophenones, a class of compounds with potential applications in medicinal chemistry and materials science.

The primary route to these benzophenones often involves the oxidation of the corresponding diarylmethane precursor. However, the very features that make the target molecule interesting—the steric bulk and the activating nature of the five methoxy groups—also render the benzylic C-H bond less accessible and the aromatic rings susceptible to undesired side reactions, such as over-oxidation or ring cleavage. This guide will dissect two classical and one modern approach to this challenging transformation, providing not only detailed experimental protocols but also the critical scientific rationale behind the choice of each system.

The Challenge: Steric Hindrance and Electronic Activation

The synthesis of a pentamethoxybenzophenone from its diarylmethane precursor is not a trivial oxidation. The presence of multiple methoxy groups, especially at the ortho positions, creates a sterically crowded environment around the benzylic methylene bridge. This steric hindrance can impede the approach of the oxidizing agent, necessitating more forcing reaction conditions which, in turn, can lead to degradation of the electron-rich aromatic rings. The methoxy groups, being strong electron-donating groups, activate the aromatic rings, making them more susceptible to electrophilic attack and oxidative degradation by strong oxidants. Therefore, the ideal oxidation system must be potent enough to overcome the steric barrier but also selective enough to target the benzylic C-H bonds without affecting the sensitive aromatic systems.

Classical Oxidation Systems: Brute Force with a Chemical Scalpel

For decades, strong, inorganic oxidizing agents have been the workhorses of organic synthesis. For the oxidation of diarylmethanes, potassium permanganate and chromium trioxide have been extensively used.

Potassium Permanganate (KMnO₄) Oxidation

Potassium permanganate is a powerful and inexpensive oxidizing agent. Its efficacy in oxidizing benzylic C-H bonds is well-documented.[1]

Mechanism and Rationale: The oxidation of a benzylic C-H bond by KMnO₄ is believed to proceed through a radical mechanism, particularly under neutral or acidic conditions. The reaction is initiated by the abstraction of a hydrogen atom from the benzylic position by the permanganate ion, forming a benzyl radical.[2] This radical is then further oxidized to the corresponding ketone. In alkaline conditions, the reaction can proceed via a different pathway involving the formation of a manganate ester. The choice of reaction conditions is critical, as harsh conditions (high temperature, high concentration of KMnO₄) can lead to the cleavage of the C-C bond and degradation of the aromatic rings.[3] For a highly activated and hindered substrate like a pentamethoxydiphenylmethane, careful control of stoichiometry and temperature is paramount to favor the formation of the desired benzophenone.

Experimental Protocol: KMnO₄ Oxidation in a Biphasic System

A biphasic system using a phase transfer catalyst is often employed to carry out permanganate oxidations on organic substrates with poor water solubility. This allows the reaction to proceed at a moderate temperature, enhancing selectivity.

  • Reaction Setup: To a solution of the pentamethoxydiphenylmethane (1.0 eq) and a phase transfer catalyst such as tetrabutylammonium bromide (0.1 eq) in a suitable organic solvent (e.g., dichloromethane or toluene), add an aqueous solution of potassium permanganate (2.0-3.0 eq).

  • Reaction Execution: Stir the biphasic mixture vigorously at room temperature or with gentle heating (40-50 °C). Monitor the reaction progress by TLC or GC-MS. The disappearance of the purple permanganate color is an indicator of its consumption.

  • Work-up: Upon completion, quench the reaction by adding a reducing agent (e.g., sodium bisulfite solution) until the brown manganese dioxide precipitate is dissolved. Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Advantages and Disadvantages:

  • Advantages: Inexpensive reagent, powerful oxidizing agent.

  • Disadvantages: Often requires stoichiometric amounts of the reagent, can lead to over-oxidation and low yields with sensitive substrates, and the formation of manganese dioxide byproducts can complicate purification. The electron-rich nature of the pentamethoxy-substituted rings makes them particularly vulnerable to attack by the aggressive permanganate oxidant.

Chromium Trioxide (CrO₃) in Acetic Acid

Chromium(VI) reagents are another class of powerful oxidants for benzylic C-H bonds. A solution of chromium trioxide in acetic acid is a commonly used system.[4]

Mechanism and Rationale: The oxidation with CrO₃ is believed to proceed through the formation of a chromate ester intermediate, although for C-H oxidation, a direct attack on the C-H bond is also proposed. The reaction is typically carried out in acidic medium, which enhances the oxidizing power of the chromium(VI) species. Acetic acid serves as both a solvent and a co-reagent, facilitating the reaction. Similar to KMnO₄, the reaction conditions need to be carefully controlled to avoid side reactions, especially with electron-rich aromatic substrates.

Experimental Protocol: CrO₃ in Glacial Acetic Acid

  • Reaction Setup: Dissolve the pentamethoxydiphenylmethane (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a reflux condenser.

  • Reagent Addition: Slowly add a solution of chromium trioxide (2.0-2.5 eq) in a mixture of glacial acetic acid and water to the stirred solution of the substrate. The addition should be done at a rate that maintains the reaction temperature below a certain limit (e.g., 50-60 °C).

  • Reaction Execution: After the addition is complete, heat the reaction mixture to a moderate temperature (e.g., 70-80 °C) and monitor its progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a large volume of ice-water. Extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

  • Purification: Wash the combined organic extracts with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography.

Advantages and Disadvantages:

  • Advantages: Effective for a wide range of substrates.

  • Disadvantages: Chromium(VI) compounds are highly toxic and carcinogenic, leading to significant waste disposal issues. The acidic conditions can be harsh for sensitive functional groups. For highly activated systems, chromic acid can lead to aromatic ring oxidation.

Modern Oxidation Systems: The Era of Selectivity and Sustainability

In recent years, the development of more selective and environmentally benign oxidation methods has been a major focus in organic synthesis. For the challenging oxidation of highly hindered and electron-rich diarylmethanes, these modern methods offer significant advantages.

Catalytic Aerobic Oxidation

The use of molecular oxygen (or air) as the ultimate oxidant is highly desirable from a green chemistry perspective. This can be achieved using a catalytic amount of a transition metal complex.

Mechanism and Rationale: Catalytic aerobic oxidations often proceed via a radical mechanism. A metal catalyst, often in combination with a co-catalyst or initiator, facilitates the formation of a benzylic radical from the diarylmethane. This radical then reacts with molecular oxygen to form a peroxy radical, which ultimately leads to the formation of the benzophenone product. The selectivity of these systems is often superior to that of classical oxidants because the reaction conditions are typically milder. For electron-rich substrates, this can be a significant advantage, minimizing the risk of over-oxidation.[5]

Experimental Protocol: Cobalt-Catalyzed Aerobic Oxidation

Cobalt-based catalysts, often in conjunction with N-hydroxyphthalimide (NHPI) as a radical initiator, have proven effective for the aerobic oxidation of benzylic C-H bonds.

  • Reaction Setup: In a flask equipped with a balloon of oxygen or open to the air, dissolve the pentamethoxydiphenylmethane (1.0 eq), a cobalt(II) salt (e.g., Co(OAc)₂, 1-5 mol%), and NHPI (10-20 mol%) in a suitable solvent like acetic acid or acetonitrile.

  • Reaction Execution: Heat the mixture to a temperature of 70-100 °C and stir vigorously to ensure good mixing with the oxygen. Monitor the reaction's progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in an organic solvent and wash with water and brine. Dry the organic layer and concentrate. The crude product can be purified by column chromatography.

Advantages and Disadvantages:

  • Advantages: Uses a green oxidant (O₂), catalytic in nature, generally milder and more selective than classical methods.

  • Disadvantages: May require elevated temperatures and longer reaction times. The catalyst system may need to be optimized for specific substrates.

Comparative Data Summary

The following table provides a comparative overview of the different oxidation systems for the synthesis of highly hindered benzophenones, based on typical literature data for analogous systems. The exact yields for a pentamethoxybenzophenone would require experimental verification.

Oxidation SystemOxidizing AgentTypical ConditionsTypical Yield RangeKey AdvantagesKey Disadvantages
Potassium Permanganate KMnO₄Biphasic, PTC, 40-50 °C30-60%Inexpensive, powerfulLow selectivity, over-oxidation, waste
Chromium Trioxide CrO₃/AcOHGlacial Acetic Acid, 70-80 °C40-70%Effective for many substratesHighly toxic, harsh acidic conditions
Catalytic Aerobic O₂ (air) / Co(II)/NHPIAcetic Acid, 70-100 °C60-90%Green, catalytic, selectiveHigher temp, longer reaction times

Experimental Workflow Diagrams

Potassium Permanganate Oxidation Workflow cluster_0 Reaction cluster_1 Work-up cluster_2 Purification A 1. Dissolve Substrate & PTC in Organic Solvent B 2. Add Aqueous KMnO₄ A->B C 3. Stir at 40-50°C B->C D 4. Quench with NaHSO₃ C->D E 5. Separate Layers D->E F 6. Extract Aqueous Layer E->F G 7. Combine, Wash & Dry Organic Layers F->G H 8. Concentrate G->H I 9. Column Chromatography H->I

Caption: Workflow for KMnO₄ Oxidation.

Chromium Trioxide Oxidation Workflow cluster_0 Reaction cluster_1 Work-up cluster_2 Purification A 1. Dissolve Substrate in Acetic Acid B 2. Add CrO₃ Solution A->B C 3. Heat at 70-80°C B->C D 4. Pour into Ice-Water C->D E 5. Extract with Organic Solvent D->E F 6. Wash with NaHCO₃ E->F G 7. Dry & Concentrate Organic Layer F->G H 8. Column Chromatography G->H Catalytic Aerobic Oxidation Workflow cluster_0 Reaction cluster_1 Work-up cluster_2 Purification A 1. Combine Substrate, Catalyst & NHPI in Solvent B 2. Heat under O₂ Atmosphere (70-100°C) A->B C 3. Remove Solvent B->C D 4. Dissolve in Organic Solvent C->D E 5. Wash with Water D->E F 6. Dry & Concentrate Organic Layer E->F G 7. Column Chromatography F->G

Sources

Comparative

A Senior Application Scientist's Guide to the Mass Spectrometric Validation of 3,3',4,4',5-Pentamethoxybenzophenone

Abstract: The unambiguous determination of a compound's molecular weight and structural identity is a cornerstone of chemical research and pharmaceutical development. This guide provides an in-depth, protocol-driven comp...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The unambiguous determination of a compound's molecular weight and structural identity is a cornerstone of chemical research and pharmaceutical development. This guide provides an in-depth, protocol-driven comparison for the validation of 3,3',4,4',5-pentamethoxybenzophenone using high-resolution mass spectrometry. We will explore the causality behind experimental choices, from ionization techniques to data interpretation, and contrast this gold-standard method with alternative analytical approaches. This document is intended for researchers, scientists, and drug development professionals who require robust, self-validating methodologies for small molecule characterization.

The Analytical Imperative: Characterizing 3,3',4,4',5-Pentamethoxybenzophenone

3,3',4,4',5-Pentamethoxybenzophenone is a polysubstituted aromatic ketone. Like many complex organic molecules, its synthesis can result in closely related impurities or isomers. Therefore, rigorous analytical validation is not merely a procedural step but a necessary measure to ensure data integrity in downstream applications, from biological assays to materials science. Mass spectrometry (MS) offers unparalleled sensitivity and specificity for this purpose, providing definitive evidence of both molecular weight and structural features through fragmentation analysis.[1][2]

Theoretical Molecular Profile

The first step in any validation is to establish the theoretical values against which experimental data will be compared.

PropertyValueSource
Chemical Formula C₁₈H₂₀O₆[3]
Average Molecular Weight 332.35 g/mol
Monoisotopic Mass 332.12599 g/mol Calculated
Exact Mass (NIST) 332.3478 g/mol [3]

Gold Standard Validation: High-Resolution Mass Spectrometry

Our primary validation workflow employs Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). This hyphenated technique provides chromatographic separation to ensure sample purity prior to mass analysis, a critical step for complex mixtures.[4]

Experimental Design & Rationale

The choice of instrumentation and methodology is dictated by the need for both accurate mass measurement of the parent ion and detailed structural information from its fragments.

  • Instrumentation : A Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer is selected. Causality : These high-resolution instruments provide the sub-5 ppm mass accuracy required to confidently determine the elemental composition of the parent ion and its fragments, a key tenet of validation.[2][5]

  • Ionization Source : We will employ Electrospray Ionization (ESI). Causality : ESI is a "soft" ionization technique that minimizes in-source fragmentation, ensuring the abundant generation of the protonated molecular ion, [M+H]⁺.[6] This is crucial for definitively confirming the molecular weight. For comparative purposes and library matching, Electron Ionization (EI) could also be used, as it produces highly reproducible fragmentation patterns.[6][7]

  • Validation Standard : A certified reference standard of 3,3',4,4',5-pentamethoxybenzophenone is required for method validation and to serve as a comparison standard.[8]

Workflow for Mass Spectrometric Validation

Mass_Spectrometry_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Validation prep1 Dissolve Sample in Appropriate Solvent (e.g., Methanol/Water) prep2 Prepare Serial Dilutions prep1->prep2 prep3 Spike with Internal Standard prep2->prep3 lc Inject into UPLC/HPLC (Chromatographic Separation) prep3->lc esi Electrospray Ionization (ESI) Generation of [M+H]⁺ lc->esi ms1 MS1 Scan (Full Scan) (Accurate Mass of Parent Ion) esi->ms1 cid Collision-Induced Dissociation (CID) (Fragmentation) ms1->cid ms2 MS2 Scan (Product Ion Scan) (Accurate Mass of Fragments) cid->ms2 data1 Confirm [M+H]⁺ (within 5 ppm mass accuracy) ms2->data1 data2 Match Isotopic Pattern data1->data2 data3 Analyze Fragmentation Pattern data1->data3 data4 Compare to Reference Standard/ In Silico Prediction data3->data4

Caption: High-level workflow for the validation of 3,3',4,4',5-pentamethoxybenzophenone.

Detailed Experimental Protocol: LC-MS/MS Analysis
  • Standard Preparation : Prepare a 1 mg/mL stock solution of 3,3',4,4',5-pentamethoxybenzophenone reference standard in methanol. Prepare a dilution series from this stock to create a calibration curve (e.g., 1 ng/mL to 1000 ng/mL).

  • Sample Preparation : Dissolve the experimental sample to a target concentration of 100 ng/mL in 50:50 methanol:water with 0.1% formic acid. Causality : Formic acid acts as a proton source to promote the formation of [M+H]⁺ ions in positive ESI mode.[9]

  • Chromatographic Conditions :

    • Column : C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A : Water + 0.1% Formic Acid.

    • Mobile Phase B : Acetonitrile + 0.1% Formic Acid.

    • Gradient : Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate : 0.4 mL/min.

    • Injection Volume : 5 µL.

  • Mass Spectrometer Conditions (Positive ESI Mode) :

    • Capillary Voltage : 3.5 kV.

    • Source Temperature : 120 °C.

    • MS1 Scan Range : m/z 100-500.

    • MS2 Scans : Data-dependent acquisition (DDA) triggering on the most intense ions from the MS1 scan.

    • Collision Energy : Ramped collision energy (e.g., 10-40 eV) to generate a rich fragmentation spectrum.

  • Validation : The protocol's validity is confirmed by analyzing the reference standard to establish retention time, accurate mass, and a reference fragmentation pattern. According to FDA guidance, the method must demonstrate selectivity, accuracy, and precision.[4][10]

Data Interpretation: From Spectra to Structure

Molecular Ion Confirmation

The primary objective is to detect the protonated molecule, [M+H]⁺.

Ion SpeciesTheoretical m/zObserved m/z (Example)Mass Error (ppm)
[M+H]⁺ 333.1332333.1330-0.6
[M+Na]⁺ 355.1152355.1149-0.8

A mass error of <5 ppm between the theoretical and observed m/z provides strong evidence for the elemental composition C₁₈H₂₀O₆.[5]

Fragmentation Pathway Analysis

Benzophenones typically fragment via cleavage of the C-C bonds adjacent to the carbonyl group.[7][11] For 3,3',4,4',5-pentamethoxybenzophenone, two primary acylium ions are expected. Subsequent fragmentation would involve neutral losses of small molecules like carbon monoxide (CO) or formaldehyde (CH₂O) from the methoxy groups.

Fragmentation_Pathway cluster_frags Primary Fragments cluster_secondary Secondary Fragments parent [M+H]⁺ m/z 333.13 frag1 Trimethoxybenzoyl ion C₁₀H₁₁O₄⁺ m/z 195.06 parent->frag1 Cleavage A frag2 Dimethoxybenzoyl ion C₉H₉O₃⁺ m/z 165.05 parent->frag2 Cleavage B frag1_loss_co Loss of CO C₉H₁₁O₃⁺ m/z 167.07 frag1->frag1_loss_co -28 Da frag2_loss_co Loss of CO C₈H₉O₂⁺ m/z 137.06 frag2->frag2_loss_co -28 Da

Caption: Predicted fragmentation pathway of protonated 3,3',4,4',5-pentamethoxybenzophenone.

Expected Fragment Ions
Predicted Fragment IonChemical FormulaTheoretical m/zDescription
Trimethoxybenzoyl ion C₁₀H₁₁O₄⁺195.0601Cleavage yielding the 3,4,5-trimethoxyphenyl acylium ion.
Dimethoxybenzoyl ion C₉H₉O₃⁺165.0546Cleavage yielding the 3,4-dimethoxyphenyl acylium ion.
Fragment from Trimethoxybenzoyl C₉H₁₁O₃⁺167.0699Neutral loss of CO (-28 Da) from the 195 ion.
Fragment from Dimethoxybenzoyl C₈H₉O₂⁺137.0597Neutral loss of CO (-28 Da) from the 165 ion.

The presence of this full set of fragment ions, each with high mass accuracy, provides an unambiguous structural fingerprint, fulfilling regulatory expectations for analyte confirmation.[8]

Comparative Analysis: Alternative Methodologies

While mass spectrometry is the premier technique for this validation, it is instructive to compare it with other common analytical methods.

TechniqueInformation ProvidedSensitivityThroughputKey AdvantageKey Limitation
Mass Spectrometry (MS) Molecular Weight, Elemental Composition, Structural Fragments.[12]High (pg-fg)HighUnmatched specificity and sensitivity for MW and structure.Destructive; requires ionization.
Nuclear Magnetic Resonance (NMR) Definitive atom connectivity, 3D structure, quantitation.Low (mg-µg)LowThe absolute gold standard for novel structure elucidation.Low sensitivity; complex data analysis.
Gel Permeation Chromatography (GPC/SEC) Relative molecular weight and distribution (for polymers).[13][14]ModerateModerateExcellent for characterizing polydisperse samples.Provides only an average MW, not exact mass; requires calibration.[15]
Elemental Analysis (EA) Percentage of C, H, N, S, O.Moderate (µg)ModerateConfirms elemental composition of a pure substance.Requires highly pure sample; provides no structural information.

Conclusion

The validation of 3,3',4,4',5-pentamethoxybenzophenone is most effectively and definitively achieved through high-resolution mass spectrometry. The technique's ability to provide accurate mass measurements for both the molecular ion and its characteristic fragments constitutes a self-validating system that meets stringent scientific and regulatory standards. While other techniques like NMR provide complementary, and in some cases, more detailed structural information, the speed, sensitivity, and specificity of LC-MS/MS make it the indispensable tool for routine confirmation, purity assessment, and detailed structural validation in a high-throughput environment.

References

  • Title: Benzophenone, 3,3',4,4',5-pentamethoxy- Source: NIST WebBook URL: [Link]

  • Title: Guidelines for the Validation of Chemical Methods for the FDA FVM Program Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines Source: PubMed URL: [Link]

  • Title: Guidance for Industry #118 - Mass Spectrometry for Confirmation of the Identity of Animal Drug Residues Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Quantifying Small Molecules by Mass Spectrometry Source: LCGC International URL: [Link]

  • Title: M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Biomarker Assay Validation by Mass Spectrometry Source: AAPS Journal via Springer URL: [Link]

  • Title: Mass Spectrometry in the Clinic: Regulatory Considerations Surrounding Validation of Liquid Chromatography-Mass Spectrometry Based Devices Source: Federal Register URL: [Link]

  • Title: Methodology for Accurate Mass Measurement of Small Molecules Source: The Royal Society of Chemistry URL: [Link]

  • Title: Advances in structure elucidation of small molecules using mass spectrometry Source: NIH National Center for Biotechnology Information URL: [Link]

  • Title: I can't understand a fragment in the Mass-Spectrum of Benzophenone Source: Chemistry Stack Exchange URL: [Link]

  • Title: Small Molecule Standards for LC-MS Analysis Source: Waters Corporation URL: [Link]

  • Title: Small Molecule Biomarker Assay Validation Strategies Using Surrogate Matrix and Surrogate Analyte Approaches Source: IQVIA URL: [Link]

  • Title: Tech Compare: Non-Destructive Analysis Methods for Determining Polymer Molecular Weight Source: Labcompare URL: [Link]

  • Title: An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation Source: Molecules via MDPI URL: [Link]

  • Title: MASS SPECTROMETRY: FRAGMENTATION PATTERNS Source: eGyanKosh URL: [Link]

  • Title: Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL: [Link]

  • Title: Interpreting Electron Ionization Mass Spectra Source: Chemistry LibreTexts URL: [Link]

  • Title: Ion fragmentation of small molecules in mass spectrometry Source: SlideShare URL: [Link]

  • Title: Methods and Challenges in the Determination of Molecular Weight Metrics of Bio-oils Source: ACS Publications URL: [Link]

  • Title: 3',4',5',7,8-Pentamethoxyflavone Source: FooDB URL: [Link]

  • Title: Measurement of Molecular Weight by using GPC method Source: Shimadzu URL: [Link]

  • Title: Methods for Measuring Molecular Weights of Polymers Source: Polymer Properties Database URL: [Link]

Sources

Validation

comparative SAR analysis of polymethoxybenzophenones in oncology research

An in-depth comparative analysis of polymethoxybenzophenones (PMBs) requires moving beyond basic structural descriptions to understand the thermodynamic and kinetic realities of tubulin binding. As a Senior Application S...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of polymethoxybenzophenones (PMBs) requires moving beyond basic structural descriptions to understand the thermodynamic and kinetic realities of tubulin binding. As a Senior Application Scientist, I have structured this guide to objectively evaluate PMBs against established microtubule-targeting agents (MTAs) like Combretastatin A-4 (CA-4) and Phenstatin. This guide synthesizes comparative Structure-Activity Relationship (SAR) dynamics, quantitative efficacy data, and self-validating experimental workflows to support oncology drug development.

Mechanistic Rationale: Overcoming the Isomerization Liability

Microtubules are highly dynamic cytoskeletal polymers of α

  • and β -tubulin heterodimers, essential for mitotic spindle formation. Inhibitors targeting the colchicine-binding site on β -tubulin prevent polymerization, leading to G2/M phase cell cycle arrest and apoptosis[1].

While the natural product Combretastatin A-4 (CA-4) is a highly potent colchicine-site inhibitor, its clinical utility is severely limited by its cis-stilbene linker. Under physiological conditions or light exposure, the active cis-isomer rapidly isomerizes to the thermodynamically stable, but biologically inactive, trans-isomer[2].

The Benzophenone Solution: Polymethoxybenzophenones, including Phenstatin and its synthetic derivatives, replace the fragile cis-alkene linker with a stable carbonyl group. This structural evolution restricts conformational flexibility, permanently locking the two aryl rings in the optimal dihedral angle required for deep insertion into the hydrophobic colchicine pocket, without the risk of spontaneous inactivation[3].

Mechanism PMB Polymethoxybenzophenone (PMB) ColchicineSite Binds to Colchicine Site (β-Tubulin) PMB->ColchicineSite High Affinity InhibitPoly Inhibits Tubulin Polymerization ColchicineSite->InhibitPoly Steric Hindrance Spindle Mitotic Spindle Disruption InhibitPoly->Spindle Depolymerization G2M G2/M Phase Arrest Spindle->G2M Checkpoint Activation Apoptosis Apoptosis / Cell Death G2M->Apoptosis Prolonged Arrest

Fig 1. Mechanistic pathway of PMB-induced apoptosis via tubulin polymerization inhibition.

Comparative SAR Dynamics: PMBs vs. CA-4

The SAR of polymethoxybenzophenones reveals critical determinants for maximizing antimitotic and vascular-disrupting activity.

  • Ring A (The Pharmacophore Core): A 3,4,5-trimethoxy substitution pattern on Ring A is non-negotiable. This motif mimics the A-ring of colchicine and CA-4, engaging in critical van der Waals interactions within the hydrophobic sub-pocket of β -tubulin[4].

  • The Carbonyl Linker: The C=O linker acts as a hydrogen bond acceptor, potentially interacting with specific residues (e.g., Val238 or Cys241) depending on the exact binding pose. More importantly, it maintains the ~50-60° torsional angle between Ring A and Ring B, mimicking the bioactive cis-conformation of CA-4[2].

  • Ring B Substitutions (The Differentiation Zone):

    • Amino Group Introduction: The introduction of an amino group at the C2 position of Ring A and the C3' position of Ring B drastically enhances activity. For instance, 2-amino-3,4,5-trimethoxybenzophenones exhibit excellent tubulin polymerization inhibition[4]. The primary amine acts as a potent hydrogen bond donor, anchoring the molecule more tightly to the α/β tubulin interface than the corresponding hydroxyl groups found in CA-4 or Phenstatin[5].

    • Halogenation: Substitution with electron-withdrawing halogens (e.g., fluorine) on Ring B can improve metabolic stability while maintaining high cytotoxicity against multidrug-resistant (MDR+) cancer cell lines[1].

Quantitative Efficacy: Comparative Data

To objectively assess performance, we must compare the biochemical and cellular efficacy of PMBs against industry standards. The data below highlights "Compound 17" (a lead 2-amino-3,4,5-trimethoxybenzophenone)[4].

Compound ClassRepresentative AgentTubulin Polymerization IC 50​ ( μ M)Cytotoxicity IC 50​ (nM)Structural / Clinical Advantage
cis-Stilbene Combretastatin A-4 (CA-4)1.92 - 10High baseline potency; limited by chemical instability (cis-trans isomerization)[4].
Benzophenone Phenstatin~1.010 - 20Excellent chemical stability; retains CA-4-like potency without isomerization risk.
Amino-Benzophenone 2-Amino-3,4,5-trimethoxybenzophenone (Lead 17)1.67 - 16Superior H-bonding capability; highly active against MDR(+) cancer cell lines[4][5].

Note: Data synthesized from standardized in vitro tubulin and MTT viability assays across multiple human solid tumor cell lines (e.g., HeLa, A549).

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic justification.

Protocol A: High-Throughput Tubulin Polymerization Assay (Fluorescence-Based)

Purpose: To directly quantify the cell-free biochemical inhibition of microtubule assembly.

  • Preparation of Tubulin Master Mix: Reconstitute lyophilized porcine brain tubulin (>99% pure) in Brinkley Buffer 80 (PEM: 80 mM PIPES, 2 mM MgCl 2​ , 0.5 mM EGTA, pH 6.9) containing 1 mM GTP and a fluorescent reporter (e.g., DAPI, which enhances fluorescence upon binding to polymerized microtubules).

    • Causality: GTP is the obligate energy source for tubulin polymerization. EGTA chelates calcium, which otherwise actively triggers microtubule depolymerization.

  • Compound Plating (The Self-Validating Matrix): In a pre-chilled 96-well half-area plate, dispense 5 μ L of test PMBs (dose-response: 0.1 to 10 μ M).

    • Controls Required:

      • Vehicle (Negative): 1% DMSO (Establishes baseline polymerization kinetics).

      • Paclitaxel (Positive Stabilizer): 10 μ M (Validates assay dynamic range by showing rapid, hyper-polymerization).

      • CA-4 (Positive Destabilizer): 10 μ M (Reference standard for colchicine-site inhibition).

  • Reaction Initiation: Rapidly add 45 μ L of the cold Tubulin Master Mix to the plate. Immediately transfer to a microplate reader pre-warmed to 37°C.

    • Causality: Tubulin polymerization is an endothermic process driven by entropy. Keeping reagents cold prevents premature assembly; shifting to 37°C acts as the synchronized kinetic trigger.

  • Kinetic Readout: Measure fluorescence (Ex: 360 nm / Em: 420 nm) every 1 minute for 60 minutes. Calculate the V max​ of the growth phase to determine the IC 50​ .

Workflow Prep 1. Reagent Prep Cold PEM + GTP Plate 2. Compound Plating Include Taxol & CA-4 Prep->Plate Trigger 3. Kinetic Trigger Shift to 37°C Plate->Trigger Read 4. Fluorometric Read Ex360/Em420 (60 min) Trigger->Read Analyze 5. Data Analysis Calculate Vmax & IC50 Read->Analyze

Fig 2. Self-validating workflow for kinetic tubulin polymerization assays.

Protocol B: Cellular Cytotoxicity & G2/M Arrest Validation

Purpose: To confirm that biochemical tubulin inhibition translates to cellular efficacy.

  • Cell Seeding: Seed target cells (e.g., A549, HeLa, and an MDR+ line like NCI/ADR-RES) at 3,000 cells/well in 96-well plates. Incubate for 24h.

  • Dosing: Treat with PMBs (0.1 nM to 1 μ M). Incubate for 72 hours.

  • Viability Readout (CellTiter-Glo): Add ATP-dependent luminescent reagent.

    • Causality: ATP quantitation is directly proportional to the number of metabolically active cells, avoiding the metabolic artifacts sometimes seen with tetrazolium (MTT) reduction assays.

  • Orthogonal Validation (Flow Cytometry): To prove the mechanism of death is on-target (tubulin), treat a parallel 6-well plate with the IC 50​ concentration of the PMB for 24h. Stain with Propidium Iodide (PI) and analyze via flow cytometry.

    • Validation: A successful PMB will show a massive accumulation of cells with 4N DNA content (G2/M phase), confirming that cytotoxicity is driven by mitotic spindle failure rather than non-specific toxicity[1].

Conclusion

Polymethoxybenzophenones represent a structurally elegant solution to the inherent instability of cis-stilbene tubulin inhibitors. By leveraging a carbonyl linker and strategic amino/halogen substitutions, PMBs maintain the critical dihedral geometry required for colchicine-site binding while offering superior chemical stability and potent anti-proliferative activity against multidrug-resistant tumors. For drug development professionals, transitioning from CA-4 scaffolds to PMB frameworks reduces formulation liabilities and improves pharmacokinetic predictability.

References

  • Chuang, H.-Y., Chang, J.-Y., Lai, M.-J., Kuo, C.-C., Lee, H.-Y., Hsieh, H.-P., Chen, Y.-J., Chen, L.-T., Pan, W.-Y., & Liou, J.-P. (2011). 2-Amino-3,4,5-trimethoxybenzophenones as potent tubulin polymerization inhibitors. ChemMedChem, 6(3), 450-456. [Link]

  • Chuang, H.-Y. et al. (2011). 2-Amino-3,4,5-Trimethoxybenzophenones as Potent Tubulin Polymerization Inhibitors. Taipei Medical University Repository.[Link]

  • Nien, C.-Y., et al. (2011). Synthesis and Biological Evaluation of 4-Aroyl-6,7,8-Trimethoxyquinolines as a Novel Class of Anticancer Agents. Molecules, 16(3), 2284.[Link]

  • Karki, R., et al. (2018). Combretastatin-Inspired Heterocycles as Antitubulin Anticancer Agents. ACS Omega, 3(8), 9832-9845.[Link]

  • Karimi-Sales, E., et al. (2017). Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications. Molecules, 22(1), 148.[Link]

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 3,3',4,4',5-Pentamethoxybenzophenone

As a Senior Application Scientist, I recognize that handling highly substituted benzophenone derivatives requires more than a cursory glance at a Safety Data Sheet (SDS). 3,3',4,4',5-Pentamethoxybenzophenone (CAS: 22699-...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling highly substituted benzophenone derivatives requires more than a cursory glance at a Safety Data Sheet (SDS). 3,3',4,4',5-Pentamethoxybenzophenone (CAS: 22699-97-4), also known as (3,4-dimethoxyphenyl)(3,4,5-trimethoxyphenyl)methanone[1], is a lipophilic solid frequently utilized in medicinal chemistry and organic synthesis.

While it does not pose severe acute toxicity to humans upon brief contact, its highly lipophilic nature and extreme toxicity to aquatic ecosystems dictate a stringent, zero-release handling philosophy. This guide provides a self-validating system for personal protective equipment (PPE), operational workflows, and disposal protocols designed to protect both the researcher and the environment.

Chemical Profile & Hazard Causality

To design an effective safety protocol, we must first understand the physicochemical behavior of the compound. The presence of five methoxy groups and two phenyl rings renders this molecule highly hydrophobic and lipophilic.

Property / MetricValue / ClassificationSource
Chemical Name 3,3',4,4',5-Pentamethoxybenzophenone[2]
CAS Number 22699-97-4[2],[1]
Physical State Solid (Powder/Crystalline)[3]
Primary Hazard Aquatic Acute 1 (H400) - Very toxic to aquatic life[2],[4]

The Causality of Risk: Because it is highly insoluble in water but soluble in organic solvents and lipids, it can easily cross biological membranes. If released into the water supply, it bioaccumulates and causes immediate harm to aquatic organisms[3][5]. Therefore, aqueous cleanup methods must be strictly prohibited .

Personal Protective Equipment (PPE) Matrix

Every piece of PPE chosen for handling 3,3',4,4',5-Pentamethoxybenzophenone serves a specific mechanistic purpose. Do not substitute these baseline recommendations.

PPE CategorySpecificationScientific Rationale & Causality
Hand Protection Nitrile gloves (≥0.11 mm thickness)Benzophenone derivatives are lipophilic. Nitrile provides an effective barrier against the dermal absorption of non-polar organic solids, whereas latex may degrade or provide insufficient chemical resistance.
Eye Protection ANSI Z87.1 Chemical Safety GogglesProtects against mechanical irritation and mucosal absorption. Fine crystalline powders can easily become airborne during transfer, posing a risk to the ocular mucosa[5].
Body Protection 100% Cotton or Poly-Cotton Lab CoatMitigates electrostatic buildup. Synthetic fabrics generate static electricity, which can cause fine, dry powders to scatter uncontrollably during weighing.
Respiratory N95/P100 Particulate RespiratorMandatory only if handling outside a certified fume hood. Prevents inhalation of fine aerosolized dust particulates[5].

Step-by-Step Operational Protocol: Weighing & Transfer

To ensure absolute containment and prevent environmental release, follow this validated workflow for daily laboratory operations.

Step 1: Environmental Preparation

  • Conduct all open-container handling within a certified chemical fume hood with a face velocity of 0.4–0.6 m/s to capture any aerosolized particulates[5].

  • Clear the workspace of unnecessary equipment to prevent cross-contamination.

Step 2: Static Mitigation and Weighing

  • Use anti-static weighing boats or grounded metal spatulas. Causality: The dry powder can hold a static charge, causing it to repel from plastic spatulas and disperse into the hood environment.

  • Tare the receiving vessel (e.g., a round-bottom flask) and carefully transfer the solid.

Step 3: Sealed Transfer and Decontamination

  • Seal the receiving vessel with a septum or stopper before removing it from the fume hood.

  • Decontaminate spatulas and the balance pan using a lint-free wipe dampened with an organic solvent (e.g., ethanol or isopropanol), as the compound is insoluble in water. Place the used wipe directly into a solid hazardous waste container.

Zero-Release Spill Response & Disposal Plan

Because this compound is classified as Aquatic Acute 1 (H400) , a standard wet-mop or sink-rinse approach is a severe regulatory and environmental violation[3].

Emergency Spill Protocol:

  • Isolation: Immediately halt work and isolate the spill area. Ensure PPE is intact.

  • Dry Collection: Do not flush with water[5]. Use a dedicated brush and dustpan to mechanically collect the solid powder[3]. Sweep gently to avoid creating a dust cloud.

  • Solvent Remediation: Once the bulk solid is recovered, wipe the affected surface with a rag soaked in ethanol or acetone to dissolve and capture the residual microscopic powder.

  • Waste Segregation: Place all swept solids, contaminated broken glass, and solvent-soaked rags into a clearly labeled, sealable hazardous waste container.

  • Final Disposal: Transfer the sealed container to your institution's Environmental Health and Safety (EHS) department. The material must be disposed of via a licensed waste disposal plant, typically through high-temperature incineration equipped with an afterburner and scrubber[5].

Operational Workflow Visualization

The following diagram maps the critical decision points in handling and spill response, emphasizing the strict diversion away from aqueous systems.

G A Pre-Operation: Fume Hood & PPE Setup B Weighing & Transfer (Static-Free Tools) A->B C Spill Occurs? B->C D Dry Sweep Collection (No Water/Drains) C->D Yes (Spill) F Reaction Execution C->F No (Success) E Solvent Wipe Down (Ethanol/Isopropanol) D->E G Hazardous Waste Disposal (Incineration) E->G F->G Waste Generation

Operational and spill response workflow for 3,3',4,4',5-Pentamethoxybenzophenone.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3,3',4,4',5-Pentamethoxybenzophenone
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3,3',4,4',5-Pentamethoxybenzophenone
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